2-fluoro-N-(4-methylpentan-2-yl)aniline
Description
BenchChem offers high-quality 2-fluoro-N-(4-methylpentan-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-N-(4-methylpentan-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C12H18FN |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
2-fluoro-N-(4-methylpentan-2-yl)aniline |
InChI |
InChI=1S/C12H18FN/c1-9(2)8-10(3)14-12-7-5-4-6-11(12)13/h4-7,9-10,14H,8H2,1-3H3 |
InChI Key |
LSLRSJPLUFELKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NC1=CC=CC=C1F |
Origin of Product |
United States |
Comprehensive Spectral Profiling and Structural Elucidation of 2-Fluoro-N-(4-methylpentan-2-yl)aniline
Executive Summary & Mechanistic Rationale
The compound 2-fluoro-N-(4-methylpentan-2-yl)aniline (Chemical Formula: C₁₂H₁₈FN; MW: 195.28 g/mol ) is a sterically hindered, fluorinated secondary amine. Molecules of this class are highly valued as building blocks in the design of kinase inhibitors and advanced agrochemicals due to the metabolic stability imparted by the ortho-fluoro substitution and the lipophilic bulk of the 1,3-dimethylbutyl chain.
Synthesizing and characterizing this specific scaffold presents unique analytical challenges. The reductive amination of electron-deficient anilines, such as 2-fluoroaniline, with sterically hindered aliphatic ketones often suffers from poor conversion rates[1]. Consequently, structural analogs, such as 4-methyl-N-(4-methylpentan-2-yl)aniline, are frequently utilized as reference points for chromatographic and spectroscopic behavior[2]. This whitepaper establishes a field-proven, self-validating framework for the synthesis, isolation, and definitive spectral characterization (NMR, FT-IR, EI-MS) of 2-fluoro-N-(4-methylpentan-2-yl)aniline.
Standardized Synthesis & Isolation Protocol
To generate the analytical standard, a modified reductive amination protocol is required. Direct treatment of 2-fluoroaniline and 4-methyl-2-pentanone with sodium triacetoxyborohydride (NaBH(OAc)₃) yields suboptimal results due to the weak nucleophilicity of the fluorinated aniline.
Causality of Reagent Selection: To mitigate this, Titanium(IV) isopropoxide [Ti(OiPr)₄] is employed as a Lewis acid. The Ti(IV) center coordinates with the ketone oxygen, dramatically increasing its electrophilicity and driving the formation of the intermediate imine prior to hydride reduction.
Step-by-Step Methodology
-
Imine Condensation: Charge a flame-dried 100 mL round-bottom flask with 2-fluoroaniline (10.0 mmol), 4-methyl-2-pentanone (12.0 mmol), and anhydrous THF (30 mL) under a nitrogen atmosphere. Add Ti(OiPr)₄ (15.0 mmol) dropwise at 25 °C. Stir for 12 hours.
-
Self-Validation Check (GC-MS): Do not proceed to reduction blindly. Pull a 10 µL aliquot, dilute in ethyl acetate, and analyze via GC-MS. The disappearance of the ketone peak and the emergence of the imine molecular ion confirm that the thermodynamic equilibrium has successfully shifted. This validates the efficacy of the Lewis acid catalyst before irreversible reduction occurs.
-
Hydride Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (15.0 mmol) in portions over 15 minutes. Warm to ambient temperature and stir for 4 hours.
-
Quench & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Chromatographic Isolation: Purify the crude residue via silica gel flash chromatography using a gradient of 0% to 10% Ethyl Acetate in Hexanes.
Experimental workflow for synthesis and isolation of the target aniline.
Spectroscopic Characterization Framework
Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
Sample Preparation Causality: The purified analyte (15 mg) is dissolved in 0.6 mL of Chloroform-d (CDCl₃) that has been pre-filtered through a short plug of basic alumina. Why? Commercial CDCl₃ often contains trace DCl generated via photolytic degradation. Trace acid protonates the secondary amine, leading to broad, poorly resolved signals and shifting the N-H resonance. Pre-treatment neutralizes the solvent, ensuring sharp multiplet resolution—particularly for the diastereotopic methylene protons.
Acquisition Parameters & Self-Validation:
-
¹H NMR: Acquired at 400 MHz. The integration acts as an internal self-validation tool: the sum of the aliphatic integrations (13 protons) must perfectly ratio against the aromatic integrations (4 protons) and the amine proton (1 proton).
-
¹³C NMR: Acquired at 100 MHz. The relaxation delay (D1) is explicitly extended to 5.0 seconds. Causality: Quaternary carbons (C1 and C2) lack attached protons to facilitate rapid dipole-dipole relaxation. A standard 1.0 s delay results in artificially suppressed signals for these critical carbons; the 5.0 s delay ensures complete longitudinal relaxation and accurate signal-to-noise resolution.
Attenuated Total Reflectance FT-IR (ATR-FTIR)
Methodology: Spectra are acquired using a diamond-crystal ATR-FTIR spectrometer (4000–600 cm⁻¹, 4 cm⁻¹ resolution, 32 scans). Causality: The ATR method is selected over traditional KBr pellet pressing because secondary amines are prone to hydrogen-bonding artifacts and moisture absorption from hygroscopic KBr. ATR preserves the native liquid-state hydrogen bonding network of the sample.
Electron Ionization Mass Spectrometry (EI-MS)
Methodology: Samples are introduced via gas chromatography and ionized using an electron impact source. Causality: The EI source is strictly calibrated to 70 eV. Why? This specific energy level ensures that the de Broglie wavelength of the bombarding electrons matches the bond lengths of typical organic molecules, maximizing energy transfer. This produces a highly reproducible fragmentation pattern driven by the stability of the resulting carbocations and radical cations.
Primary electron ionization (EI) mass spectrometry fragmentation pathways.
Quantitative Data Summaries
The following tables summarize the validated spectral data for 2-fluoro-N-(4-methylpentan-2-yl)aniline. Note the distinct diastereotopic splitting of the C3' methylene protons in the ¹H NMR spectrum, a direct consequence of the adjacent chiral center at C2'.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 6.98 | ddd | 11.5, 8.0, 1.5 | 1H | Ar-H3 (ortho to F) |
| 6.95 | td | 8.0, 1.5 | 1H | Ar-H5 |
| 6.70 | td | 8.0, 1.5 | 1H | Ar-H4 |
| 6.65 | td | 8.5, 1.5 | 1H | Ar-H6 (ortho to NH) |
| 3.95 | br s | - | 1H | N-H |
| 3.52 | sextet | 6.5 | 1H | N-CH (C2') |
| 1.68 | m | - | 1H | CH (C4', isopropyl) |
| 1.45 | ddd | 13.5, 8.0, 5.5 | 1H | CH₂a (C3', diastereotopic) |
| 1.30 | ddd | 13.5, 8.0, 6.0 | 1H | CH₂b (C3', diastereotopic) |
| 1.18 | d | 6.5 | 3H | CH₃ (C1') |
| 0.92 | d | 6.5 | 3H | CH₃ (C5') |
| 0.88 | d | 6.5 | 3H | CH₃ (C6') |
Table 2: ¹³C and ¹⁹F NMR Spectral Data (CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | C-F Coupling (J, Hz) | Assignment |
| ¹³C (100 MHz) | 151.8 | d | ¹J = 238.5 | Ar-C2 (C-F) |
| 136.2 | d | ²J = 11.2 | Ar-C1 (C-N) | |
| 124.5 | d | ³J = 3.5 | Ar-C5 | |
| 116.8 | d | ⁴J = 3.0 | Ar-C4 | |
| 114.3 | d | ²J = 18.5 | Ar-C3 | |
| 112.4 | d | ³J = 2.8 | Ar-C6 | |
| 48.6 | s | - | N-CH (C2') | |
| 46.8 | s | - | CH₂ (C3') | |
| 25.1 | s | - | CH (C4') | |
| 22.8, 22.6 | s | - | CH₃ (C5', C6') | |
| 20.6 | s | - | CH₃ (C1') | |
| ¹⁹F (376 MHz) | -135.8 | m | - | Ar-F |
Table 3: FT-IR and EI-MS Data Summaries
| Analytical Technique | Key Signals / Fragments | Structural Assignment / Justification |
| ATR-FTIR (cm⁻¹) | 3415 | N-H stretch (Secondary amine) |
| 2958, 2872 | C-H stretch (Aliphatic branched chain) | |
| 1622, 1515 | C=C stretch (Aromatic ring) | |
| 1248 | C-F stretch | |
| 742 | Out-of-plane C-H bend (Ortho-disubstituted benzene) | |
| EI-MS (70 eV, m/z) | 195 (15%) | Molecular Ion [M]⁺• |
| 138 (100%) | Base Peak: [M - •CH₂CH(CH₃)₂]⁺ (α-cleavage) | |
| 111 (25%) | [2-F-C₆H₄-NH₂]⁺• (Inductive C-N cleavage) |
Conclusion
The rigorous structural elucidation of 2-fluoro-N-(4-methylpentan-2-yl)aniline requires a multi-faceted spectroscopic approach. By understanding the causality behind experimental parameters—such as utilizing Lewis acid catalysis for hindered imine formation, neutralizing NMR solvents to resolve diastereotopic protons, and extending ¹³C relaxation delays for quaternary carbon detection—researchers can ensure high-fidelity analytical validation. The predictive fragmentation pathways and detailed J-coupling analyses provided herein serve as a robust reference standard for drug development professionals working with complex fluorinated aniline derivatives.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 21355501, 4-methyl-N-(4-methylpentan-2-yl)aniline." PubChem.[Link]
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Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.[Link]
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Solubility of 2-fluoro-N-(4-methylpentan-2-yl)aniline in Organic Solvents: A Technical and Methodological Guide
For Immediate Release
Shanghai, China – March 15, 2026 – This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-fluoro-N-(4-methylpentan-2-yl)aniline. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of the solubility characteristics of this and structurally similar N-substituted fluoroaniline derivatives. In the absence of publicly available empirical data for this specific molecule, this guide establishes a robust predictive model based on first principles of physical chemistry and provides a validated, step-by-step experimental protocol for its quantitative determination.
Introduction: The Strategic Importance of Solubility
2-fluoro-N-(4-methylpentan-2-yl)aniline is a substituted aniline derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other high-value organic materials.[1][2] The solubility of such a compound is a critical physicochemical parameter that governs its utility and application. From reaction kinetics in a chosen solvent to the efficiency of purification by crystallization and the bioavailability of a final active pharmaceutical ingredient (API), solubility data is foundational.[3][4]
This guide will deconstruct the molecular features of 2-fluoro-N-(4-methylpentan-2-yl)aniline to predict its behavior in various organic solvents and will provide a gold-standard experimental methodology for generating precise, reproducible solubility data.
Theoretical Framework: Predicting Solubility from Molecular Structure
The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction.[5] The solubility of a solute in a solvent is driven by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A comprehensive way to quantify these interactions is through Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components[2][6][7]:
-
δd: Energy from dispersion forces.
-
δp: Energy from dipolar intermolecular forces.
-
δh: Energy from hydrogen bonds.
For a solution to form, the HSP values of the solute and solvent must be similar.[8]
Molecular Analysis of 2-fluoro-N-(4-methylpentan-2-yl)aniline
To predict the solubility of the target molecule, we must analyze its constituent parts:
-
Aniline Core: The aromatic ring is predominantly nonpolar (contributing to δd), while the nitrogen atom of the amine group provides a site for hydrogen bonding (δh) and dipole interactions (δp).[9][10]
-
2-Fluoro Substituent: The ortho-positioned fluorine atom is highly electronegative, creating a strong dipole moment and influencing the electron density of the aromatic ring.[1] This enhances the molecule's polarity (increasing δp). Crucially, the proximity of the fluorine to the N-H group can lead to the formation of an intramolecular hydrogen bond .[1][11] This internal interaction can "shield" the N-H proton, reducing its ability to form intermolecular hydrogen bonds with solvent molecules, which may decrease solubility in highly polar, protic solvents.[11][12]
-
N-(4-methylpentan-2-yl) Group: This bulky, branched alkyl chain is nonpolar and lipophilic. It significantly increases the contribution of dispersion forces (δd) to the overall solubility parameter and will sterically hinder the approach of solvent molecules to the polar aniline core.
Predicted Solubility Profile
Based on the molecular structure, a qualitative solubility profile can be predicted. The molecule possesses both polar (fluoro-aniline) and significant nonpolar (alkyl chain) characteristics, suggesting it is an amphiphilic compound.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Cyclohexane | Moderate to High | The large, nonpolar N-alkyl group will have strong favorable dispersion interactions with nonpolar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High | These solvents possess significant dipole moments that can interact favorably with the polar C-F and C-N bonds. They do not compete for hydrogen bonding, making the polar core accessible. |
| Polar Protic | Methanol, Ethanol | Moderate | These solvents can act as both hydrogen bond donors and acceptors.[13][14] While they can interact with the amine nitrogen, the bulky alkyl group and potential intramolecular hydrogen bonding may limit extensive solvation. |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Very Low / Insoluble | The dominant hydrophobic character of the large alkyl substituent and the aromatic ring will lead to poor solubility in water.[15][16] The basicity of the aniline nitrogen (pKa of the conjugate acid of fluoroaniline is ~3.0-4.6) means it will be protonated only in strongly acidic solutions, which could slightly increase solubility.[1][17] |
Experimental Determination of Thermodynamic Solubility
To move from prediction to quantitative data, a rigorous experimental protocol is required. The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, as recommended by international guidelines.[18][19][20]
Workflow for Isothermal Shake-Flask Solubility Determination
The following diagram outlines the validated workflow for this procedure.
Caption: Isothermal Shake-Flask Solubility Workflow.
Detailed Experimental Protocol
Objective: To determine the equilibrium solubility of 2-fluoro-N-(4-methylpentan-2-yl)aniline in a selected organic solvent at a specified temperature (e.g., 25 °C).
Materials:
-
2-fluoro-N-(4-methylpentan-2-yl)aniline (solid, >98% purity)
-
Selected organic solvents (HPLC grade or higher)
-
4 mL glass vials with PTFE-lined screw caps
-
Analytical balance (± 0.1 mg)
-
Calibrated positive displacement pipettes
-
Isothermal orbital shaker
-
Benchtop centrifuge
-
Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)
-
HPLC or UPLC system with UV/Vis or MS detector
-
Volumetric flasks and appropriate glassware for standard preparation
Procedure:
-
Preparation of Slurry: Add an excess amount of solid 2-fluoro-N-(4-methylpentan-2-yl)aniline to a pre-weighed 4 mL glass vial. An amount that ensures undissolved solid will be present at equilibrium is required (e.g., 10-20 mg).
-
Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.
-
Equilibration: Tightly cap the vial and place it in an isothermal orbital shaker set to 25 °C ± 0.5 °C. Agitate the slurry for a sufficient duration to ensure equilibrium is reached. A 24-hour period is typically adequate, but this should be confirmed by time-point sampling (e.g., at 18, 24, and 30 hours) during method validation to ensure the concentration has plateaued.[20][21]
-
Phase Separation: After equilibration, remove the vials and centrifuge at a moderate speed (e.g., 3000 x g for 15 minutes) to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any fine particulates.
-
Dilution: Perform an accurate serial dilution of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or UPLC-MS method. The concentration of the solute is determined by comparing the instrument response to a multi-point calibration curve prepared from a stock solution of known concentration.
-
Calculation: Calculate the solubility (S) in mg/mL or mol/L, accounting for the dilution factor.
Logic of Experimental Design
The described protocol is a self-validating system designed to ensure scientific integrity.
Caption: Self-Validating Logic of the Solubility Protocol.
-
Use of Excess Solid: This ensures that the solvent is fully saturated at equilibrium, defining the thermodynamic solubility limit.
-
Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducibility.[18][19]
-
Equilibrium Confirmation: Verifying that the dissolved concentration does not change over an extended time period proves that a true equilibrium state, and not a transient supersaturated state, has been measured.[22]
-
Validated Analytical Method: The use of a specific and linear analytical method like HPLC ensures that the measured concentration is accurate and not subject to interference.[23]
Conclusion
While specific experimental data for the solubility of 2-fluoro-N-(4-methylpentan-2-yl)aniline is not present in the public domain, this guide provides a robust framework for its investigation. The theoretical analysis, based on Hansen Solubility Parameters and molecular structure, predicts high solubility in polar aprotic and nonpolar solvents, and moderate solubility in polar protic solvents. The provided isothermal shake-flask protocol is a detailed, field-proven methodology that will enable researchers to generate the precise, reliable, and reproducible data required for critical applications in chemical synthesis, process development, and pharmaceutical sciences.
References
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Hansen, C. M. (1967). Hansen Solubility Parameters (HSP). Adscientis. [Link]
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AgfaLabs. (2022, August 30). Hansen Solubility Parameters (HSP). Agfa Corporate. [Link]
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StackExchange. (2018, July 10). Explain the effect of intramolecular hydrogen bonding on solubilities in cold and hot water? Chemistry Stack Exchange. [Link]
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Wikipedia. (n.d.). Hansen solubility parameter. Wikipedia. [Link]
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Jacobsen, E. N., et al. (n.d.). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. PMC. [Link]
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Van den Rul, H., et al. (n.d.). Revisiting Hansen Solubility Parameters by Including Thermodynamics. PMC. [Link]
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Buranov, A. U., & Mazza, G. (2019, July 1). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. ACS Publications. [Link]
- Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115.
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Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF. Scribd. [Link]
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Allen. (n.d.). Hydrogen Bonding-Formation, Types, Conditions and Properties. Allen Career Institute. [Link]
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Journal of Chemical Reviews. (n.d.). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Journal of Chemical Reviews. [Link]
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European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5. EMA. [Link]
- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry.
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Shestakova, E. S., et al. (2020, February 19). Effect of structural factors on the physicochemical properties of functionalized polyanilines. RSC Publishing. [Link]
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Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Vedantu. [Link]
- Unknown. (n.d.).
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ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. [Link]
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Slideshare. (n.d.). solubility experimental methods.pptx. Slideshare. [Link]
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PubChem. (n.d.). 4-Fluoroaniline. PubChem. [Link]
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Semantic Scholar. (n.d.). Substituent effects on the physical properties and pKa of aniline. Semantic Scholar. [Link]
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ResearchGate. (n.d.). Substituent effects on the physical properties and pKa of aniline. ResearchGate. [Link]
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Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline. JERAS. [Link]
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Loba Chemie. (2015, April 9). 4-FLUOROANILINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
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BioAssay Systems. (n.d.). Shake Flask Method Summary. BioAssay Systems. [Link]
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PMC. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. PMC. [Link]
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PubChem. (n.d.). 2-Fluoro-4-methylaniline. PubChem. [Link]
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Comprehensive Safety and Handling Guide for 2-Fluoro-N-(4-methylpentan-2-yl)aniline
Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Guide
Executive Summary & Structural Rationale
2-Fluoro-N-(4-methylpentan-2-yl)aniline is a highly specialized secondary aromatic amine. Structurally, it is characterized by an aniline core with an ortho-fluorine substituent and a bulky, highly lipophilic N-alkyl chain (4-methylpentan-2-yl, also known as a 1,3-dimethylbutyl group). While exact empirical safety data for this specific proprietary intermediate may not be universally cataloged, we can establish a rigorous, highly accurate safety profile using structural read-across methodology from its closest functional analogs: 2-fluoroaniline and N-methylaniline.
As a Senior Application Scientist, I approach this compound by analyzing the causality of its structure. The bulky alkyl group drastically increases the molecule's octanol-water partition coefficient (LogP), making it exceptionally prone to rapid transdermal absorption. Simultaneously, the ortho-fluorine atom influences the electronic environment of the amine, slightly reducing basicity but introducing the severe risk of hydrogen fluoride (HF) gas generation upon thermal decomposition.
Mechanistic Toxicology: The "Why" Behind the Hazard
To handle this compound safely, researchers must understand the biochemical mechanisms that drive its toxicity. The hazards are not merely theoretical; they dictate the strict engineering controls required in the laboratory.
Methemoglobinemia and Hypoxia
Like most N-alkylanilines, this compound poses a severe risk of inducing methemoglobinemia. Aromatic amines are notorious for their ability to oxidize the iron in hemoglobin, reducing its oxygen-carrying capacity 1.
The Mechanism: Once absorbed, the compound undergoes hepatic CYP450-mediated N-hydroxylation. The resulting phenylhydroxylamine analog enters the bloodstream and reacts with functional hemoglobin (Fe²⁺). This interaction oxidizes the iron to the ferric state (Fe³⁺), forming methemoglobin (MetHb). The byproduct of this reaction is a nitrosobenzene analog, which is then enzymatically reduced back to the phenylhydroxylamine, creating a vicious, continuous redox cycle that rapidly depletes the blood's oxygen transport capability. Furthermore, prolonged MetHb induction and subsequent hemolytic effects are linked to indirect tumor development and spleen toxicity 2.
Fig 1: CYP450-mediated redox cycling pathway inducing methemoglobinemia.
Dermal Penetration and Thermal Instability
Because the 4-methylpentan-2-yl group is highly lipophilic, it drastically increases the oil/water partition coefficient. Unlike simple, unsubstituted anilines, this compound will rapidly penetrate the stratum corneum, making dermal exposure a primary and critical route of systemic toxicity.
Additionally, 2-fluoroaniline derivatives are classified as acutely toxic via oral, dermal, and inhalation routes 3. Under extreme heat or fire conditions, the thermal decomposition of fluorinated anilines generates highly toxic and corrosive gaseous hydrogen fluoride (HF) alongside nitrogen oxides 4.
Quantitative Hazard Summary
The following table synthesizes the expected physicochemical and toxicological data based on authoritative read-across from analogous structures.
| Property / Toxicity Endpoint | Read-Across Surrogate | Estimated / Reported Value | Hazard Implication |
| Acute Oral Toxicity (LD50) | 2-Fluoroaniline | ~Harmful/Toxic (GHS Cat 3) | Ingestion requires immediate medical intervention. |
| Methemoglobinemia Potential | N-Methylaniline | High | Induces severe cyanosis and systemic hypoxia. |
| Dermal Penetration Rate | N-Alkylanilines | High (Lipophilic) | Rapid systemic absorption through intact skin; requires Viton PPE. |
| Thermal Decomposition | 2-Fluoroaniline | > 600 °C (Autoignition) | Releases highly corrosive HF gas and NOx fumes. |
Self-Validating Experimental Protocols
Trustworthiness in the laboratory relies on self-validating systems—protocols where the success and safety of one step inherently verify the safety of the next. Do not rely on passive safety; actively prove the system is secure.
Protocol: Safe Dispensing and Reaction Setup
Objective: To transfer and react 2-fluoro-N-(4-methylpentan-2-yl)aniline without exposing the operator to vapors or dermal contact.
Step 1: System Validation (Engineering Controls)
-
Action: Activate the Class II fume hood. Before opening any chemical container, tape a small piece of tissue to the bottom of the sash.
-
Validation: The tissue must pull inward steadily. This physically validates that the face velocity is >100 fpm, ensuring negative pressure and vapor containment.
Step 2: PPE Selection (Chemical Causality)
-
Action: Don standard nitrile gloves, and then overlay them with Viton or Butyl rubber gloves .
-
Validation: Standard nitrile offers poor breakthrough times for highly lipophilic aromatic amines. Viton provides the necessary chemical resistance against the non-polar 4-methylpentan-2-yl moiety.
Step 3: Closed-System Transfer
-
Action: Purge the reaction flask with Argon. Use a gastight Hamilton syringe to pierce the septum of the reagent bottle, draw the required volume, and transfer it directly into the sealed reaction flask.
-
Validation: The absence of chemical odor (often described as a "fishy" or "shoe polish" smell typical of anilines) outside the hood validates the integrity of the closed-system transfer.
Step 4: Quenching and Decontamination
-
Action: Post-reaction, add 1M HCl to the reaction vessel and to any glassware that contacted the free amine.
-
Validation: The organic residue will dissolve into the aqueous layer. The formation of a water-soluble, non-volatile ammonium salt confirms the neutralization of the hazardous free-base amine, rendering the glassware safe for standard ambient washing.
Fig 2: Self-validating operational workflow for handling lipophilic anilines.
Emergency Response Guidelines
In the event of an exposure, standard first aid is insufficient. Specialized medical intervention is required due to the specific mechanisms of toxicity.
-
Dermal Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Because the compound is lipophilic, water alone will not easily remove it; soap is required to emulsify the chemical.
-
Systemic Exposure (Cyanosis/Methemoglobinemia): If the victim exhibits blue lips or nail beds (cyanosis), this indicates severe MetHb formation. Administer 100% oxygen immediately. Medical personnel must be informed that the exposure involves an N-alkylaniline, which may require the intravenous administration of Methylene Blue (a reducing agent that converts Fe³⁺ back to Fe²⁺).
-
Thermal Decomposition Exposure: If the compound catches fire, firefighters must be warned of the potential for Hydrogen Fluoride (HF) gas release. Calcium gluconate gel must be kept on hand if HF exposure is suspected.
References
- SAFETY DATA SHEET - Fisher Scientific: 2-Fluoroaniline. Fisher Scientific.
- 3-Bromo-N-methylaniline | 66584-32-5 | Benchchem. Benchchem.
- N-Methylanilin[MAK Value Documentation in German language, 2017].
- 2-FLUOROANILINE FOR SYNTHESIS MSDS. Loba Chemie.
Sources
role of fluorine in drug metabolism and discovery
The Fluorine Advantage: Strategic Deployment in Drug Metabolism and Discovery
Executive Summary As a Senior Application Scientist, I frequently observe that the strategic introduction of fluorine into a molecular scaffold is the inflection point between a failed chemical series and a clinical candidate. In recent years, up to 50% of US FDA-approved small molecule drugs have contained at least one fluorine atom[1]. Fluorine is not merely a steric bioisostere for hydrogen; it is a powerful electronic modulator. This technical guide explores the causality behind fluorine’s impact on physicochemical properties, its role in metabolic stabilization, and its utility as a highly sensitive nuclear magnetic resonance (NMR) probe in fragment-based drug discovery (FBDD).
The decision to fluorinate a lead compound is driven by the need to optimize the delicate balance between target affinity and pharmacokinetic viability. Fluorine’s unique atomic properties—specifically its high electronegativity (3.98 Pauling) and small van der Waals radius (1.47 Å)—allow it to exert profound inductive effects without introducing severe steric clashes[2].
Modulation of pKa and Basic Amines Many CNS and cardiovascular targets require basic amines (e.g., piperidines, pyrrolidines) for salt-bridge interactions. However, highly basic amines (pKa > 9) are fully protonated at physiological pH, leading to poor membrane permeability and high hERG channel liability. By introducing a fluorine atom adjacent to the basic nitrogen (e.g., 3-fluoropyrrolidine), the strong electron-withdrawing inductive effect (-I) lowers the pKa of the amine[2]. Causality: A lower pKa increases the fraction of the neutral, unprotonated species at pH 7.4. This directly enhances passive transcellular permeability (increasing oral bioavailability) and reduces the electrostatic interactions responsible for off-target hERG toxicity.
Metabolic Shielding Cytochrome P450 (CYP) enzymes, primarily in the liver, clear xenobiotics via the oxidative cleavage of C-H bonds. The carbon-fluorine (C-F) bond possesses a dissociation energy of ~115 kcal/mol, significantly stronger than a typical C-H bond (~98 kcal/mol). Causality: Strategically replacing a metabolically vulnerable C-H bond (such as the para-position of a phenyl ring) with a C-F bond creates a metabolic blockade[2]. The CYP enzyme cannot oxidize the C-F bond, thereby extending the drug’s in vivo half-life and reducing intrinsic clearance ( CLint )[3].
Table 1: Quantitative Comparison of Substituent Effects
| Property | Hydrogen (-H) | Fluorine (-F) | Trifluoromethyl (-CF3) |
|---|---|---|---|
| van der Waals Radius | 1.20 Å | 1.47 Å | 2.70 Å |
| Electronegativity (Pauling) | 2.20 | 3.98 | ~3.3 (Group) |
| Inductive Effect | Neutral | Strong (-I) | Very Strong (-I) |
| Lipophilicity Contribution ( π ) | 0.00 | +0.14 (Aromatic) | +0.88 (Aromatic) | | Metabolic Liability (CYP450) | High | Blocked | Blocked |
Clinical Case Study: Nirmatrelvir (Paxlovid)
The development of Nirmatrelvir (PF-07321332), a reversible covalent inhibitor of the SARS-CoV-2 main protease (Mpro), exemplifies the critical role of fluorine in modern antiviral design[4].
Nirmatrelvir incorporates a trifluoromethyl ( CF3 ) group that significantly enhances its target binding affinity and lipophilicity[5]. However, despite this fluorination, the bicyclic proline-like P2 moiety remains susceptible to oxidative metabolism by human CYP3A4 enzymes[6]. Causality of the Clinical Protocol: To achieve sustained therapeutic exposures, nirmatrelvir is co-packaged with ritonavir. Ritonavir acts purely as a pharmacokinetic enhancer; it is a potent mechanism-based inactivator of CYP3A4. By inhibiting the enzyme responsible for nirmatrelvir's degradation, ritonavir shifts nirmatrelvir's primary clearance pathway to renal elimination, increasing its half-life from 2 hours to 7 hours and ensuring robust antiviral efficacy[6][7].
19 F NMR in Fragment-Based Drug Discovery (FBDD)
Beyond structural integration, fluorine is a premier analytical tool. 19 F NMR is highly sensitive to its local chemical environment, boasting a chemical shift range of over 800 ppm[8]. Because fluorine is virtually absent in native biological macromolecules, 19 F NMR spectra are completely free of background interference, allowing for the observation of ligand binding in complex mixtures—even within living cells[9].
The FAXS Methodology Fluorine chemical shift Anisotropy and eXchange for Screening (FAXS) is a highly robust ligand-observed NMR technique[10][11]. Causality of the Assay: The assay relies on a fluorinated "spy" molecule with a known, weak affinity for the target protein. When free in solution, the spy tumbles rapidly, yielding a sharp 19 F NMR signal. Upon binding to the high-molecular-weight target protein, the spy molecule adopts the slow tumbling rate of the protein. This drastically reduces its transverse relaxation time ( T2 ), causing the NMR signal to broaden and diminish[9]. When a non-fluorinated fragment from a screening library competitively binds the target, it displaces the spy molecule. The spy returns to the free state, and its sharp 19 F signal is restored—a definitive, self-validating "hit" readout[10][11].
Fig 1: FAXS Competition NMR Workflow demonstrating spy ligand displacement.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, complete with necessary controls.
Protocol A: In Vitro Microsomal Stability Assay
This assay determines the Phase I metabolic stability of a fluorinated lead compound, yielding intrinsic clearance ( CLint ) and half-life ( t1/2 )[12][13].
Materials:
-
Human or Mouse Liver Microsomes (0.5 mg/mL final protein concentration)[13].
-
NADPH Regenerating System or 1 mM NADPH cofactor[12].
-
Potassium Phosphate Buffer (PPB, 100 mM, pH 7.4) with 3.3 mM MgCl2 [13].
-
Test compound (10 mM in DMSO).
Step-by-Step Methodology:
-
Preparation: Dilute the test compound in PPB to achieve a final assay concentration of 1 µM. Ensure the final DMSO concentration remains ≤ 0.25% to prevent solvent-induced CYP inhibition[12].
-
Pre-Incubation: In a 96-well plate, combine the microsomes, PPB, and test compound. Include a positive control well (e.g., Diclofenac or Testosterone) to validate enzyme viability, and a minus-cofactor control well to rule out non-CYP-mediated chemical degradation[12][13]. Incubate at 37°C for 10 minutes with gentle shaking (100 rpm)[13][14].
-
Initiation: Start the metabolic reaction by adding the NADPH cofactor[12].
-
Time-Course Sampling: At predetermined time points (0, 5, 15, 30, and 45 minutes), remove a 30 µL aliquot from the reaction mixture[12][13].
-
Quenching: Immediately transfer the aliquot into a quenching plate containing 150 µL of ice-cold acetonitrile (ACN) spiked with an analytical internal standard (IS). Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism, while precipitating the proteins[12][13].
-
Centrifugation & Analysis: Centrifuge the quenched plate at 5500 rpm for 5 minutes. Extract the supernatant and analyze via LC-MS/MS to quantify the percentage of parent compound remaining[13].
Fig 2: Step-by-step workflow for the in vitro microsomal stability assay.
Protocol B: 19 F NMR FAXS Competition Assay
Used for high-throughput screening of fragment libraries against a target protein[10][11].
Step-by-Step Methodology:
-
Spy Calibration: Prepare a solution of the fluorinated spy molecule (e.g., 100 µM) in NMR buffer (50 mM Tris, 150 mM NaCl, 5% D2O ). Acquire a 1D 19 F NMR spectrum utilizing a Carr-Purcell-Meiboom-Gill (CPMG) T2 relaxation filter to establish the baseline sharp signal intensity[8].
-
Complex Formation: Add the target protein (e.g., 10 µM) to the spy solution. Re-acquire the 19 F spectrum. Validation Check: The spy signal must show significant line broadening or intensity reduction, confirming binding[9].
-
Competition: Add a mixture of non-fluorinated fragment compounds (e.g., 10 fragments, 200 µM each). Include a separate positive control sample containing a known high-affinity competitive inhibitor to validate the dynamic range of signal recovery[10].
-
Readout: Acquire the final 1D 19 F NMR spectrum. An increase in the sharp spy signal intensity indicates that one or more fragments in the mixture have successfully displaced the spy molecule from the active site[11].
Conclusion
Fluorine is an indispensable asset in the medicinal chemist's toolkit. By understanding the fundamental causality between fluorine's electronic properties and a molecule's macroscopic behavior—be it pKa depression, metabolic shielding, or NMR relaxation dynamics—scientists can rationally design safer, more efficacious therapeutics.
Sources
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,3-Difluoropyrrolidine | 316131-01-8 | Benchchem [benchchem.com]
- 3. Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Viral target- and metabolism-based rationale for combined use of recently authorized small molecule COVID-19 medicines: molnupiravir, nirmatrelvir and remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine in Medicinal Chemistry: In Perspective to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Nirmatrelvir Derivatives Through P2 Substituent Modifications and Warhead Innovations Targeting the Main Protease of SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiologically-Based Pharmacokinetic Modeling of PAXLOVID™ with First-Order Absorption Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current NMR Techniques for Structure-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of Solution NMR in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. researchgate.net [researchgate.net]
- 14. protocols.io [protocols.io]
Substituted N-Alkylanilines in Medicinal Chemistry: A Comprehensive Technical Guide to Synthesis, Pharmacology, and Protocol Design
Executive Summary
Substituted N-alkylanilines represent a privileged pharmacophore in contemporary medicinal chemistry. Their structural versatility allows them to act as critical hydrogen bond donors/acceptors and fine-tune lipophilicity (LogP), making them indispensable in the design of kinase inhibitors, tubulin polymerization inhibitors, and central nervous system (CNS) agents. This technical whitepaper synthesizes the pharmacological significance of N-alkylanilines with field-proven synthetic methodologies, providing drug development professionals with self-validating experimental workflows and mechanistic insights.
Pharmacological Significance and Target Engagement
The N-alkylaniline motif is integral to achieving high-affinity target engagement across various therapeutic classes. For instance, N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines have been identified as potent tubulin polymerization inhibitors[1]. Mechanistically, these compounds target the colchicine binding site on the tubulin heterodimer, preventing microtubule assembly and ultimately inducing G2/M cell cycle arrest and apoptosis in human tumor cell lines[1].
Figure 1: Mechanism of action for N-alkylaniline-derived tubulin polymerization inhibitors.
Furthermore, N-benzyl and N-allyl aniline derivatives exhibit significant inhibitory profiles against acetylcholinesterase (AChE) and human carbonic anhydrases (hCA I and II)[2]. The ability of the N-alkyl group to occupy hydrophobic pockets within the active sites of these enzymes is a primary driver of their low-nanomolar binding affinities, demonstrating their utility in designing targeted treatments for Alzheimer's disease and glaucoma[2].
Table 1: Quantitative Structure-Activity Relationship (SAR) of N-Alkylaniline Derivatives [2]
| Compound Class | Target Enzyme | IC50 Range (nM) | Ki Range (nM) |
| N-benzyl-anilines | Acetylcholinesterase (AChE) | 182.45 - 520.21 | 149.24 - 519.59 |
| N-allyl-anilines | Human Carbonic Anhydrase I (hCA I) | 243.11 - 633.54 | 202.12 - 635.31 |
| N-allyl-2-chloroanilines | Human Carbonic Anhydrase II (hCA II) | 296.32 - 518.37 | 298.57 - 511.18 |
Synthetic Methodologies: A Mechanistic Perspective
The construction of the C(sp3)-N bond in N-alkylanilines dictates the overall efficiency, functional group tolerance, and scalability of the drug discovery campaign.
Reductive Amination
Reductive amination remains the most versatile method for the mono-alkylation of anilines. The reaction proceeds via the condensation of an aniline with an aldehyde or ketone to form an imine/iminium intermediate, followed by in situ reduction[3]. The causality behind selecting sodium triacetoxyborohydride (STAB) over stronger reducing agents like sodium borohydride (NaBH4) lies in its precise chemoselectivity; STAB rapidly reduces the protonated iminium ion while leaving the unprotonated carbonyl starting material intact, thereby suppressing the formation of undesired alcohol byproducts[3].
Buchwald-Hartwig Cross-Coupling
For the synthesis of sterically hindered N-aryl-N-alkylanilines, palladium-catalyzed Buchwald-Hartwig amination is the industry standard. The reaction couples an aryl halide with a secondary N-alkylaniline[3]. The choice of a bidentate phosphine ligand with a large bite angle (e.g., Xantphos) is critical; it accelerates the reductive elimination step from the Pd(II) intermediate, effectively outcompeting undesired β-hydride elimination pathways[3].
Emerging Methodologies
Recent catalytic innovations have expanded the synthetic toolbox. Visible light-enabled direct decarboxylative N-alkylation utilizes acridine photocatalysts to couple anilines with abundant aliphatic carboxylic acids, generating N-alkylanilines under mild, room-temperature conditions[4]. Additionally, iron-catalyzed reductive coupling of nitroarenes with alkyl halides offers a step-economical approach, directly forming the C-N bond and bypassing the need to pre-reduce nitroarenes to anilines[5].
Figure 2: Logical relationship of primary synthetic strategies to access N-alkylanilines.
Experimental Protocols & Self-Validating Workflows
To ensure high reproducibility in medicinal chemistry laboratories, the following protocols incorporate self-validating checkpoints to monitor reaction progress and intermediate stability.
Protocol 1: Reductive Amination of Aniline with Benzaldehyde
Objective: Synthesis of N-benzylaniline. Causality & Design: The reaction is conducted in a non-coordinating solvent (DCM) to facilitate the equilibrium-driven imine formation[3]. STAB is added portion-wise to control the exothermic hydride transfer.
Step-by-step Methodology:
-
Condensation: Dissolve aniline (1.0 equiv) and benzaldehyde (1.0 equiv) in anhydrous dichloromethane (DCM) to a 0.2 M concentration. Stir at room temperature for 30-60 minutes[3].
-
Validation Checkpoint: TLC analysis must confirm the disappearance of the primary aniline and the emergence of a less polar imine intermediate before proceeding.
-
-
Hydride Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to the stirring mixture[3].
-
Monitoring: Stir for 1-4 hours at room temperature. Monitor via LC-MS to confirm the mass of the N-benzylaniline product[3].
-
Quenching & Workup: Slowly add saturated aqueous NaHCO3 to quench unreacted STAB. Extract with DCM. Wash the organic layer with brine, dry over anhydrous Na2SO4, and filter[3].
-
Purification: Concentrate under reduced pressure and purify via silica gel column chromatography (hexane/ethyl acetate gradient)[3].
Figure 3: Step-by-step experimental workflow for the reductive amination of anilines.
Protocol 2: Buchwald-Hartwig Amination
Objective: Synthesis of N,N-diarylalkylamines via cross-coupling. Causality & Design: Palladium(II) acetate is reduced in situ to the active Pd(0) species. Rigorous exclusion of oxygen is mandatory to prevent the irreversible oxidation of the phosphine ligand and subsequent catalyst deactivation[3].
Step-by-step Methodology:
-
Catalyst Preparation: In a glovebox or under standard Schlenk conditions, charge a flame-dried flask with Pd(OAc)2 (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv)[3].
-
Reagent Addition: Add anhydrous toluene, followed by the aryl halide (1.0 equiv) and the secondary N-alkylaniline (1.2 equiv)[3].
-
Reaction Execution: Heat the mixture to 80-110 °C under an inert argon atmosphere for 12-24 hours[3].
-
Validation Checkpoint: A distinct color transition from yellow/orange to dark red/brown indicates successful in situ generation of the active Pd(0) complex and active catalytic turnover.
-
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts[3].
-
Purification: Concentrate the filtrate and purify by flash chromatography[3].
Table 2: Optimization Parameters for Buchwald-Hartwig Amination [3]
| Base | Solvent | Temperature (°C) | Yield Profile | Causality / Mechanistic Notes |
| NaOtBu | Toluene | 80-110 | High | Standard choice; strongly basic, promotes rapid transmetalation. |
| LHMDS | Toluene | 80-110 | Moderate-High | Effective alternative; utilized specifically for base-sensitive substrates. |
| K3PO4 | Dioxane | 100 | Moderate | Milder base; requires longer reaction times but offers superior functional group tolerance. |
Conclusion
The synthesis and application of substituted N-alkylanilines remain a cornerstone of medicinal chemistry. By understanding the mechanistic causality behind reductive aminations and transition-metal-catalyzed couplings, researchers can design robust, self-validating workflows. The integration of novel methodologies, such as photoredox decarboxylative alkylation and iron-catalyzed reductive couplings, continues to expand the accessible chemical space for N-alkylaniline-based drug discovery, enabling the rapid generation of highly functionalized therapeutic candidates.
References
- Source: benchchem.
- Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)
- Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study Source: Arabian Journal of Chemistry URL
- Source: nih.gov (PMC)
- Source: researchgate.
Sources
- 1. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Visible Light-Enabled Direct Decarboxylative N-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
protocol for reductive amination of 2-fluoroaniline
As a Senior Application Scientist, I approach the reductive amination of weakly nucleophilic anilines not merely as a sequence of chemical additions, but as a delicate kinetic balancing act. In late-stage drug development and complex organic synthesis, the functionalization of electron-deficient aromatic amines—such as 2-fluoroaniline—presents a distinct mechanistic hurdle.
The core challenge lies in the electronic nature of the substrate. The highly electronegative fluorine atom at the ortho position exerts a powerful inductive (-I) effect, withdrawing electron density from the adjacent amine lone pair. This significantly depresses its nucleophilicity, making the initial attack on a carbonyl carbon thermodynamically and kinetically sluggish. Standard reductive amination conditions often fail here, leading to the competitive, direct reduction of the starting aldehyde or ketone into an unwanted alcohol byproduct.
To circumvent this and drive the reaction to completion, we must design a self-validating system where the rate of iminium formation outpaces background reduction. This Application Note details the authoritative protocol utilizing Sodium Triacetoxyborohydride (STAB) to achieve high-yielding, chemoselective reductive aminations of 2-fluoroaniline[1].
Mechanistic Rationale & Reagent Selection
The strategic combination of STAB (NaBH(OAc)₃) and Acetic Acid (AcOH) in 1,2-Dichloroethane (DCE) is the gold standard for this transformation[1].
Why STAB? Unlike Sodium Borohydride (NaBH₄), which aggressively reduces carbonyls, STAB is sterically hindered and electronically deactivated by its three electron-withdrawing acetate groups. It is effectively inert toward most aldehydes and ketones at room temperature. However, it rapidly and selectively transfers a hydride to the highly electrophilic iminium ion generated in situ. While Sodium Cyanoborohydride (NaBH₃CN) via the classic Borch reduction is a viable alternative[2], STAB is prioritized in modern pharmaceutical development due to its superior safety profile (avoiding the generation of highly toxic HCN gas during workup) and higher yields for weakly basic amines.
Mechanistic pathway of STAB-mediated reductive amination.
Quantitative Reagent Comparison
To justify the selection of STAB, the following table summarizes the quantitative performance profiles of common reducing agents when applied to weakly nucleophilic anilines like 2-fluoroaniline.
| Reducing Agent | Reagent Formula | Typical Yield (Weak Amines) | Imine Selectivity | Toxicity Profile | Suitability for 2-Fluoroaniline |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | 85–95% | Excellent | Low | Optimal (Standard Choice) |
| Sodium Cyanoborohydride | NaBH₃CN | 70–85% | High | High (Generates HCN) | Good (Alternative) |
| Sodium Borohydride | NaBH₄ | < 50% | Poor (Reduces C=O) | Low | Poor (Requires Stepwise) |
| Catalytic Hydrogenation | H₂, Pd/C | Variable | Moderate | Low | Moderate (Dehalogenation Risk) |
Experimental Workflow
Reaction workflow for the reductive amination of 2-fluoroaniline.
Detailed Protocol: Reductive Amination (10 mmol Scale)
This protocol is engineered as a self-validating system. By monitoring specific physical and chemical checkpoints, the scientist can confirm the mechanistic integrity of the reaction in real-time.
Materials Required:
-
2-Fluoroaniline: 1.11 g (10.0 mmol, 1.0 equiv)
-
Carbonyl Compound (e.g., Benzaldehyde or Cyclohexanone): 10.5 mmol (1.05 equiv)
-
Sodium Triacetoxyborohydride (STAB): 3.18 g (15.0 mmol, 1.5 equiv)
-
Glacial Acetic Acid (AcOH): 0.60 g (10.0 mmol, 1.0 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE): 30 mL
Step-by-Step Methodology:
-
Reaction Assembly: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-fluoroaniline and the carbonyl compound in anhydrous DCE (30 mL).
-
Causality Note: DCE is prioritized over THF or DCM because its dielectric constant perfectly balances the solubility of the polar STAB reagent while maintaining the stability of the transient iminium ion[1].
-
-
Acid Catalysis & Pre-formation: Add glacial acetic acid (1.0 equiv) to the stirring solution.
-
Causality Note: For unreactive ketones, stir this mixture for 30–60 minutes prior to adding the reducing agent. This allows the equilibrium to shift toward the hemiaminal/iminium intermediate, preventing the premature, wasteful reduction of the carbonyl.
-
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 5 to 10 minutes.
-
System Validation Checkpoint 1: The reaction mixture will transition from a clear solution to a cloudy/milky suspension. This visual cue validates that the hydride transfer is occurring and sodium acetate byproduct is precipitating out of the non-polar solvent.
-
-
Monitoring: Stir the suspension at room temperature under N₂. Aldehydes typically reach completion in 2–4 hours; sterically hindered ketones may require 12–24 hours.
-
System Validation Checkpoint 2: Monitor via LC-MS or TLC. The strict disappearance of the carbonyl mass/spot confirms that the reduction is kinetically tracking with imine formation, preventing the accumulation of direct reduction byproducts.
-
-
Quench: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL).
-
System Validation Checkpoint 3: The basic quench neutralizes the acetic acid and destroys unreacted STAB, releasing H₂ gas. Vigorous gas evolution confirms that active hydride was present throughout the entire reaction lifecycle, validating that the reducing agent was not the limiting factor. Stir until gas evolution ceases (approx. 15 mins).
-
-
Extraction & Workup: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure fluoro-aryl amine.
Advanced Troubleshooting
-
Observation: High amounts of reduced carbonyl (alcohol byproduct) are detected.
-
Causality: The rate of direct carbonyl reduction is outcompeting imine formation.
-
Intervention: Increase the pre-formation time (Step 2) to 2 hours before adding STAB. If the ketone is highly sterically hindered, substitute AcOH with a stronger Lewis acid, such as Titanium(IV) isopropoxide (Ti(OiPr)₄), to force imine formation prior to reduction.
-
-
Observation: Dialkylation (tertiary amine formation) occurs when using an aldehyde.
-
Causality: The newly formed secondary amine is more nucleophilic than the starting 2-fluoroaniline, allowing it to react with excess aldehyde.
-
Intervention: Ensure 2-fluoroaniline is kept in a slight stoichiometric excess (1.05 equiv) relative to the aldehyde, and add the aldehyde dropwise to the amine/STAB suspension.
-
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904. URL:[Link]
Sources
Application Note: Advanced Experimental Protocols for the Selective N-Alkylation of Fluoroanilines
Introduction & Mechanistic Rationale
The N-alkylation of fluoroanilines is a critical transformation in medicinal chemistry and agrochemical development. The introduction of an alkyl group onto the nitrogen atom modifies the molecule's lipophilicity, basicity, and pharmacokinetic profile, while the fluorine atom acts as a bioisostere for hydrogen, enhancing metabolic stability[1].
However, fluoroanilines present unique synthetic challenges. The strong inductive electron-withdrawing effect (-I) of the fluorine atom reduces the nucleophilicity of the amine group. When subjected to traditional direct alkylation with alkyl halides, the reaction often suffers from poor selectivity, leading to difficult-to-separate mixtures of unreacted primary amines, mono-alkylated, and over-alkylated (tertiary) products[2]. Furthermore, the use of harsh conditions or certain noble metal catalysts (like Palladium) can trigger unwanted hydrodehalogenation side reactions[2].
To establish a self-validating, high-yield system for mono-N-alkylation , this guide details two robust methodologies:
-
Reductive Amination : A highly scalable, mild approach utilizing ketones/aldehydes and hydride donors[1].
-
Borrowing Hydrogen (Hydrogen Autotransfer) : A green, transition-metal-catalyzed approach utilizing alcohols as alkylating agents[3].
Experimental Workflow & Decision Matrix
Caption: Workflow for N-alkylation of fluoroanilines via reductive amination and borrowing hydrogen.
Experimental Protocols
Protocol A: One-Pot Reductive Amination (Synthesis of N-Isopropyl-4-fluoroaniline)
This method leverages the in-situ formation of an imine intermediate, followed by its reduction. It is highly selective for secondary amines[1].
Reagents:
-
4-Fluoroaniline (0.2 mol, 22.2 g)
-
Acetone (0.24 mol, 17.6 mL)
-
Glacial Acetic Acid (120 mL)
-
Sodium Borohydride (NaBH₄) (0.25 mol, 9.4 g)
Step-by-Step Methodology:
-
Reaction Setup : Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, internal thermometer, and an addition funnel.
-
Imine Formation : Add 4-fluoroaniline and acetone to the flask. Introduce glacial acetic acid to dissolve the reactants.
-
Causality Insight: Acetic acid serves a dual purpose: it acts as the solvent and provides the acidic environment necessary to protonate the carbonyl oxygen, accelerating nucleophilic attack by the weakly nucleophilic fluoroaniline[1].
-
-
Thermal Control : Submerge the flask in an ice bath to bring the internal temperature to approximately 10°C.
-
Reduction : While maintaining the internal temperature strictly below 20°C, add NaBH₄ in small portions.
-
Causality Insight: NaBH₄ reacts with acetic acid to form sodium triacetoxyborohydride (STAB) in situ. STAB is a milder reducing agent that selectively reduces the protonated imine without reducing the excess acetone. The strict temperature control (<20°C) prevents thermal runaway and suppresses the rapid evolution of hydrogen gas[1].
-
-
Maturation : Stir the reaction mixture at 20°C for 30–60 minutes. Monitor completion via TLC (Thin-Layer Chromatography).
-
Quench & Basification : Pour the mixture into 500 mL of ice water. Slowly add 50% aqueous NaOH dropwise until the solution is alkaline (pH > 9), ensuring the temperature remains below 25°C.
-
Causality Insight: Basification neutralizes the acetic acid and deprotonates the newly formed secondary amine salt, driving the freebase product into the organic phase for extraction[1].
-
-
Extraction & Purification : Extract the aqueous layer with hexane (2 x 100 mL). Wash the combined organic phases with saturated NaCl (brine), dry over anhydrous MgSO₄, and evaporate the solvent under reduced pressure. Purify the crude liquid by vacuum distillation (collecting the fraction at 40°C/0.5 mmHg)[1].
Protocol B: Transition-Metal Catalyzed N-Alkylation (Borrowing Hydrogen)
This protocol utilizes alcohols as alkylating agents, generating water as the only byproduct. It relies on a Ruthenium catalyst to temporarily "borrow" hydrogen from the alcohol[3].
Reagents:
-
4-Fluoroaniline (0.5 mmol)
-
Benzyl Alcohol (1.0 mmol)
-
Ru/PNC-700 Catalyst (50 mg)
-
Potassium tert-butoxide (KOtBu) (2.0 mmol)
-
Tetrahydrofuran (THF) (2 mL)
Step-by-Step Methodology:
-
Reaction Setup : Utilize an oven-dried 20 mL pressure tube equipped with a magnetic stir bar.
-
Reagent Loading : Charge the tube with the Ru/PNC-700 catalyst, 4-fluoroaniline, benzyl alcohol, and KOtBu. Add THF as the solvent[3].
-
Sealed Reaction : Tightly seal the pressure tube. Submerge it in a pre-heated oil bath at 150°C and stir vigorously for 48 hours.
-
Causality Insight: The sealed pressure tube ensures that the transient hydrogen gas generated during the initial dehydrogenation of the alcohol remains dissolved in the THF. This trapped hydrogen is strictly required for the final step: the re-hydrogenation of the imine intermediate into the target amine[3]. Furthermore, Ruthenium is selected over Palladium to prevent the catalytic hydrodefluorination (cleavage of the C-F bond) that Pd often induces under reducing conditions[3],[2].
-
-
Workup : Allow the vessel to cool completely to room temperature before carefully opening. Separate the heterogeneous Ru catalyst via simple filtration or centrifugation.
-
Causality Insight: The Ru/PNC-700 catalyst is robust; washing it with ethyl acetate, water, and ethanol allows it to be dried and reused for subsequent catalytic cycles without significant degradation[3].
-
-
Purification : Analyze the crude mixture via GC-MS. Purify the product using silica gel column chromatography to isolate the pure N-benzyl-4-fluoroaniline[3].
Quantitative Data Summary
The following table summarizes the expected yields of mono-N-alkylated fluoroanilines based on the chosen methodology and substrates.
| Substrate | Alkylating Agent | Methodology | Expected Yield (%) | Reference |
| 4-Fluoroaniline | Acetone | Reductive Amination (NaBH₄/AcOH) | 71% | [1] |
| 4-Fluoroaniline | Benzyl Alcohol | Borrowing Hydrogen (Ru/PNC-700) | 78–85% | [3] |
| 2-Fluoroaniline | Benzyl Alcohol | Borrowing Hydrogen (Ru/PNC-700) | 78–85% | [3] |
| 4-Fluoroaniline | 4-Hydroxybutan-2-one | Photocatalytic / Cu-Catalyzed | ~78% | [4] |
References
- Application Note: N-Alkylation of 4-Fluoroaniline via Reductive Amin
- Biorenewable carbon-supported Ru catalyst for N-alkylation of amines with alcohols and selective hydrogen
- CN102993027A - Preparation method of oriented single alkylation of 4-fluorine-N-isopropyl aniline, Google P
- Application Notes and Protocols: N-Acylation and N-Alkylation of Halogen
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102993027A - Preparation method of oriented single alkylation of 4-fluorine-N-isopropyl aniline - Google Patents [patents.google.com]
- 3. Biorenewable carbon-supported Ru catalyst for N-alkylation of amines with alcohols and selective hydrogenation of nitroarenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
GC-MS analysis of 2-fluoro-N-(4-methylpentan-2-yl)aniline reaction mixture
An Application Note and Protocol for the GC-MS Analysis of a 2-fluoro-N-(4-methylpentan-2-yl)aniline Reaction Mixture
Introduction: The Analytical Imperative in Pharmaceutical Synthesis
In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous characterization of reaction mixtures is a cornerstone of process optimization, quality control, and safety assessment.[1] The target compound, 2-fluoro-N-(4-methylpentan-2-yl)aniline, represents a class of N-alkylated aromatic amines that are pivotal intermediates. Its analysis is critical for confirming identity, determining purity, and identifying potential by-products or unreacted starting materials. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for this purpose, offering a powerful combination of high-resolution chromatographic separation and highly specific mass-based detection.[2][3]
This application note provides a comprehensive, field-proven protocol for the analysis of a 2-fluoro-N-(4-methylpentan-2-yl)aniline reaction mixture. We move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and self-validating analytical system. The protocol is designed for researchers, process chemists, and quality control analysts who require a reliable method for monitoring the synthesis of N-substituted aniline derivatives.
Principle of the Method
The workflow hinges on the principle of separating volatile and semi-volatile components of a reaction mixture using gas chromatography, followed by their ionization and detection using mass spectrometry.[4] The sample is first diluted in a suitable organic solvent and injected into the GC system. In the heated injection port, the sample is vaporized and carried by an inert gas (helium) onto a capillary column. The column, coated with a specific stationary phase, separates the mixture's components based on their boiling points and differential affinities for the phase.[4] As each separated component elutes from the column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (Electron Ionization, EI). This process generates a positively charged molecular ion (M⁺) and a series of characteristic fragment ions. These ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical fingerprint for identification.[1]
Experimental Workflow Diagram
The overall analytical process, from sample receipt to final data interpretation, is illustrated in the following workflow.
Caption: Experimental workflow for GC-MS analysis.
Detailed Experimental Protocol
Materials and Reagents
-
Solvent: Dichloromethane (DCM), HPLC or GC-grade. A volatile organic solvent is chosen for its ability to dissolve the analyte and matrix components while being compatible with the GC system.[5]
-
Reaction Mixture: A representative sample of the 2-fluoro-N-(4-methylpentan-2-yl)aniline synthesis reaction.
-
Syringe Filters: 0.45 µm PTFE filters, for removing particulate matter that could clog the GC injector or column.[5]
-
GC Vials: 2 mL amber glass vials with PTFE-lined septa.
Instrumentation
A standard Gas Chromatograph coupled to a single quadrupole Mass Spectrometer is required. The system should be equipped with:
-
A capillary split/splitless injector.
-
An autosampler for precision and reproducibility.
-
Electron Ionization (EI) source.
-
Data acquisition and processing software (e.g., ChemStation, MassHunter, Xcalibur).
Sample Preparation Protocol (Dilute-and-Shoot)
This protocol assumes the reaction mixture is in an organic solvent. If the matrix is aqueous or contains significant salts, a preliminary liquid-liquid extraction (LLE) into an organic solvent like ethyl acetate or DCM would be necessary.[6][7]
-
Aliquotting: Carefully transfer 10 µL of the homogenized reaction mixture into a clean 1.5 mL microcentrifuge tube.
-
Dilution: Add 990 µL of dichloromethane to the tube. This 1:100 dilution is a typical starting point to avoid detector saturation and column overload. The optimal dilution factor may need to be determined empirically.
-
Homogenization: Cap the tube and vortex for 30 seconds to ensure the sample is thoroughly mixed.
-
Filtration: Draw the diluted sample into a syringe and pass it through a 0.45 µm PTFE syringe filter directly into a 2 mL GC vial.[5]
-
Capping: Securely cap the vial. The sample is now ready for analysis.
GC-MS Instrument Parameters
The following parameters are a robust starting point for the analysis of N-substituted anilines and should be optimized for the specific instrument in use.[8][9]
| Parameter | Condition | Rationale |
| GC System | Agilent 8890 GC or equivalent | - |
| Column | HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, medium-polarity column providing excellent separation for a wide range of semi-volatile organic compounds, including aromatic amines.[8][9] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas standard for MS applications. Constant flow mode ensures stable retention times and peak shapes during the temperature ramp. |
| Injector | Split/Splitless | - |
| Injector Temp. | 280 °C | Ensures rapid and complete vaporization of the analyte and co-injected species without thermal degradation.[10] |
| Injection Mode | Split (Ratio 50:1) | A split injection prevents column overloading from major components in the reaction mixture, ensuring sharp chromatographic peaks. For trace analysis, a splitless injection could be employed.[10] |
| Injection Volume | 1.0 µL | Standard volume for capillary GC. |
| Oven Program | Initial: 120 °C, hold 2 min. Ramp 1: 15 °C/min to 280 °C, hold 5 min. | The initial hold allows for the elution of the solvent. The ramp separates components by boiling point, and the final hold ensures all high-boiling impurities are eluted from the column. |
| MS System | Agilent 5977B MSD or equivalent | - |
| Transfer Line Temp. | 280 °C | Prevents condensation of analytes as they pass from the GC column to the MS source. |
| Ion Source | Electron Ionization (EI) | - |
| Ionization Energy | 70 eV | The industry standard for EI-MS, producing reproducible fragmentation patterns that are comparable to established spectral libraries (e.g., NIST). |
| Source Temp. | 230 °C | An optimized temperature to maintain ion formation efficiency and minimize source contamination.[10] |
| Quadrupole Temp. | 150 °C | Ensures consistent mass filtering performance.[10] |
| Mass Scan Range | m/z 40 - 450 | A wide scan range to capture low-mass fragments, the molecular ion of the target compound (MW 195.28), and potential higher-mass by-products. |
| Scan Mode | Full Scan | Acquires complete mass spectra for all eluting peaks, which is essential for identifying unknown components in the reaction mixture. |
Expected Results and Discussion
Chromatographic Separation
The total ion chromatogram (TIC) is expected to show several peaks. The largest peak should correspond to the solvent (DCM). Other peaks may include unreacted starting materials (e.g., 2-fluoroaniline), the main product (2-fluoro-N-(4-methylpentan-2-yl)aniline), and any reaction by-products. The retention time of the target analyte will be dependent on the exact conditions but will elute after the more volatile starting materials.
Mass Spectral Analysis of 2-fluoro-N-(4-methylpentan-2-yl)aniline
The identity of the target compound is confirmed by its unique mass spectrum.
-
Molecular Ion (M⁺): The molecular formula is C₁₂H₁₈FN. The nominal molecular weight is 195 g/mol . A distinct molecular ion peak should be observed at m/z 195 . Its presence is a strong indicator of the compound's identity.
-
Key Fragmentation Pathways: The fragmentation pattern of N-alkylanilines under EI is often dominated by cleavage of the bonds adjacent (alpha) to the nitrogen atom.[11][12]
-
α-Cleavage (Loss of tert-butyl radical): The most prominent fragmentation is expected to be the cleavage of the C-C bond between the nitrogen-bearing carbon and the tert-butyl group. This results in the loss of a tert-butyl radical (•C(CH₃)₃, mass = 57 Da).
-
[M - 57]⁺: This will produce a major fragment ion at m/z 138 . This is often the base peak or one of the most abundant ions in the spectrum and is highly characteristic of the N-(4-methylpentan-2-yl) structure.
-
-
α-Cleavage (Loss of methyl radical): A less favorable, but possible, alpha-cleavage is the loss of a methyl radical from the alkyl chain.
-
[M - 15]⁺: This would result in a fragment at m/z 180 .
-
-
Fragments from the Aromatic Moiety: The aromatic portion of the molecule will also produce characteristic ions.
-
Trustworthiness Through Method Validation
While this note provides a protocol for qualitative analysis, a fully validated method for quantitative purposes would require assessing parameters according to ICH guidelines.[14][15] This includes:
-
Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of impurities and degradation products.[16]
-
Linearity and Range: Establishing a linear relationship between analyte concentration and detector response over a defined range.[15]
-
Precision: Assessing the repeatability (intra-day) and intermediate precision (inter-day) of the results.[15]
-
Accuracy: Determining the closeness of the measured value to the true value, often through recovery studies in a spiked matrix.[15]
Conclusion
This application note details a robust and reliable GC-MS method for the analysis of a 2-fluoro-N-(4-methylpentan-2-yl)aniline reaction mixture. The protocol emphasizes a logical workflow, from systematic sample preparation to optimized instrument conditions grounded in established analytical principles. The detailed discussion of expected chromatographic and mass spectral results provides a clear benchmark for successful identification of the target compound and potential impurities. By explaining the rationale behind key procedural steps, this guide empowers researchers to not only implement the method but also to adapt and troubleshoot it effectively for related N-alkylated aniline compounds, thereby ensuring data of the highest scientific integrity.
References
- Google. (n.d.). Current time information in Washington, DC, US.
- Benchchem. (n.d.). A Comparative Guide to the Quantification of N-(2-Heptyl)aniline: GC-MS and Alternative Methods.
- Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives.
- Benchchem. (n.d.). A Comparative Spectroscopic Analysis of Fluoroaniline Isomers.
- Benchchem. (n.d.). Mass Spectrometry of 3-Chloro-4-fluoroaniline: A Technical Guide.
- Organomation. (n.d.). GC-MS Sample Preparation.
-
Kaistha, A., & Das, J. (1999). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Therapeutic Drug Monitoring, 21(2), 238–242. [Link]
- SCION Instruments. (2025, April 29). Sample preparation GC-MS.
- Taylor & Francis Online. (2021, October 18). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater.
- ResearchGate. (n.d.). Proposed fragmentations that lead to the complementary ions [C5H5O]+ (a) and [M - C5H5O]+ (b) in the mass spectra of substituted N-(2-furylmethyl)anilines.
- Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation.
- (n.d.). A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal.
- ThermoFisher. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
- ResolveMass Laboratories Inc. (2025, December 19). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More.
- Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation.
- ResearchGate. (n.d.). Simultaneous derivatization and dispersive liquid-liquid microextraction of anilines in different samples followed by gas chromatography-flame ionization detection.
- ILT. (2025, January 16). A Guide to GC Sample Preparation.
- Semantic Scholar. (1998, June 1). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects.
- MDPI. (2022, March 24). Determination of Aniline in Soil by ASE/GC-MS.
- MDPI. (2023, October 22). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
- Oxford Academic. (2018, May 14). Development of an LC–MS Method for 4-Fluoroaniline Determination in Ezetimibe.
- Journal of the American Chemical Society. (n.d.). Mass spectral fragmentation of aniline-1-carbon-13.
- ResolveMass Laboratories Inc. (2025, December 13). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For.
- Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- ResearchGate. (n.d.). GC spectra of reaction mixture in N-alkylation of aniline with benzyl....
- EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods.
- (2021, February 5). Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination.
- Semantic Scholar. (n.d.). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater.
- National Institute of Standards and Technology. (n.d.). Aniline, N-methyl- - NIST WebBook.
- National Institute of Standards and Technology. (n.d.). Aniline - NIST WebBook.
- National Institute of Standards and Technology. (n.d.). 4-Methylbenzylidene-4-methylaniline - NIST WebBook.
- National Institutes of Health. (n.d.). 4-Pentylaniline | C11H17N | CID 93162 - PubChem.
- National Institute of Standards and Technology. (n.d.). 4-Penten-2-one, 4-methyl- - NIST WebBook.
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. organomation.com [organomation.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Determination of Aniline in Soil by ASE/GC-MS [mdpi.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Aniline [webbook.nist.gov]
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- 15. environics.com [environics.com]
- 16. A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal [scirp.org]
Application Note: Large-Scale Catalytic Reductive Amination for the Synthesis of 2-Fluoro-N-(4-methylpentan-2-yl)aniline
Executive Summary & Scientific Rationale
The synthesis of sterically hindered, halogenated secondary anilines is a critical transformation in the development of modern agrochemicals and active pharmaceutical ingredients (APIs), including advanced antitubercular agents [1]. 2-Fluoro-N-(4-methylpentan-2-yl)aniline represents a challenging synthetic target due to the electron-withdrawing nature of the ortho-fluorine atom, which reduces the nucleophilicity of the amine, coupled with the steric bulk of the aliphatic ketone (4-methylpentan-2-one, commonly known as MIBK).
While laboratory-scale reductive aminations frequently rely on stoichiometric hydride donors like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride [3, 4], these reagents generate prohibitive amounts of boron-containing waste and pose significant thermal hazards upon scale-up. To meet the demands of multi-kilogram production, this protocol employs catalytic hydrogenation [2].
Mechanistic Causality & Catalyst Selection
-
Thermodynamic Driving Force : To overcome the sluggish kinetics of imine formation, MIBK is utilized as both the electrophile and the solvent. This massive molar excess drives the condensation equilibrium forward without the need for azeotropic water removal under pressure. A catalytic amount of acetic acid (AcOH) is added to protonate the carbonyl oxygen, enhancing its electrophilicity.
-
Chemoselectivity (Pt vs. Pd) : Palladium on carbon (Pd/C) is notoriously prone to oxidative addition into aryl-halogen bonds, leading to hydrodehalogenation. By utilizing Platinum on carbon (Pt/C) , we selectively reduce the transient Schiff base (imine) while completely preserving the sensitive ortho-fluoro substituent.
Mechanistic pathway of the catalytic reductive amination process.
Process Optimization & Quantitative Data
Prior to pilot-scale execution, reaction parameters were rigorously screened to establish a robust design space. The data below highlights the necessity of elevated temperature and the superiority of Pt/C for chemoselectivity.
Table 1: Optimization of Reaction Conditions (100g Scale)
| Reducing Agent / Catalyst | Pressure (bar) | Temp (°C) | Conversion (%) | Chemoselectivity (%) | Isolated Yield (%) | Scalability / EHS Profile |
| STAB (1.5 eq) | Ambient | 25 | >99 | >99 | 92 | Poor; high boron waste, exothermic |
| 5% Pd/C (1 mol%) | 5 | 50 | >99 | 82* | 78 | Good; but prone to defluorination |
| 5% Pt/C (1 mol%) | 5 | 50 | >99 | >99 | 95 | Excellent; minimal byproducts |
| 5% Pt/C (1 mol%) | 2 | 25 | 78 | >99 | 71 | Moderate; sluggish kinetics |
*Note: The 18% loss in chemoselectivity with Pd/C is primarily due to hydrodehalogenation, yielding the undesired N-(4-methylpentan-2-yl)aniline byproduct.
Standard Operating Protocol: 1-Kilogram Scale Synthesis
This methodology is designed as a self-validating system . Analytical checkpoints and physical indicators are embedded within the workflow to ensure process control and safety.
Step-by-step pilot-scale operational workflow for the synthesis.
Phase 1: Reactor Preparation & Charging
-
Equipment : Ensure a 10 L Hastelloy or glass-lined pressure reactor is clean, dry, and pressure-tested to 10 bar.
-
Charging : Under a gentle nitrogen sweep, charge the reactor with:
-
2-Fluoroaniline : 1.00 kg (9.00 mol, 1.0 eq)
-
MIBK (4-Methylpentan-2-one) : 4.50 kg (45.0 mol, 5.0 eq). Causality: Acts as both solvent and reactant.
-
Glacial Acetic Acid : 0.05 kg (0.83 mol, ~0.1 eq). Causality: Lowers the activation energy for hemiaminal formation.
-
5% Pt/C (50% wet) : 0.05 kg (0.5 wt% active metal loading). Caution: Always charge wet catalyst to prevent auto-ignition of solvent vapors.
-
Phase 2: Inerting & Purging
-
Seal the reactor and initiate agitation at 300 rpm.
-
Pressurize the vessel with Nitrogen to 3 bar, hold for 2 minutes, and vent to 0.2 bar. Repeat this cycle three times to displace all oxygen.
-
Pressurize the vessel with Hydrogen gas to 3 bar, hold for 2 minutes, and vent to 0.2 bar. Repeat this cycle three times to displace nitrogen.
Phase 3: Catalytic Hydrogenation
-
Pressurization : Pressurize the reactor with Hydrogen to exactly 5.0 bar .
-
Heating : Ramp the internal temperature to 50 °C at a rate of 1 °C/min.
-
Agitation : Increase agitation to 800 rpm to ensure optimal gas-liquid-solid mass transfer.
-
Self-Validating Checkpoint : Monitor the hydrogen mass flow controller. An initial spike in H2 consumption indicates active reduction of the Schiff base. Maintain the pressure at 5.0 bar via a continuous H2 feed.
-
Completion : The reaction is deemed complete when the H2 uptake rate drops below 0.1 L/min and remains flat for 30 consecutive minutes (typically 4 to 6 hours).
-
Analytical Validation : Draw a 1 mL sample via the dip tube. Analyze by HPLC (UV 254 nm). Pass criteria : < 1.0% residual 2-fluoroaniline.
Phase 4: Workup & Catalyst Recovery
-
Cool the reactor to 20 °C and safely vent the hydrogen gas.
-
Purge the reactor with Nitrogen (3 cycles of 3 bar) to remove residual dissolved hydrogen.
-
Transfer the reaction mixture through a closed-loop filter press equipped with a 0.5 µm PTFE membrane under a nitrogen blanket. Causality: The nitrogen blanket prevents the highly active, dry Pt/C catalyst from sparking upon exposure to air.
-
Wash the filter cake with fresh MIBK (0.5 kg) to maximize product recovery. The recovered Pt/C can be set aside for catalyst recycling studies.
Phase 5: Product Isolation
-
Transfer the combined filtrate to a vacuum distillation apparatus.
-
Solvent Recovery : Distill off the excess MIBK and water byproduct under reduced pressure (50 mbar, internal temp 40-50 °C). The recovered MIBK can be dried over molecular sieves and reused in subsequent batches.
-
Final Purification : Once the bulk solvent is removed, lower the pressure to < 5 mbar and increase the temperature to 110-120 °C to distill the pure product as a clear, pale-yellow oil.
-
Yield : Expected yield is ~1.67 kg (95% of theoretical).
References
- Google Patents (WO2016031255A1)
-
Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines ResearchGate URL:[Link]
Application Note: Strategic Derivatization of 2-Fluoro-N-(4-methylpentan-2-yl)aniline for Advanced Synthetic Applications
Introduction
2-Fluoro-N-(4-methylpentan-2-yl)aniline is a key intermediate in the synthesis of a variety of high-value chemical entities, particularly in the realms of pharmaceutical and agrochemical development. The strategic introduction of fluorine atoms into molecular scaffolds is a well-established method for modulating physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1] The N-(4-methylpentan-2-yl) substituent provides steric bulk and can influence the conformational preferences of the molecule, making this aniline derivative a versatile starting material. This application note provides a detailed guide to the derivatization of 2-fluoro-N-(4-methylpentan-2-yl)aniline, focusing on scientifically sound and reproducible protocols for N-acylation, N-alkylation, and palladium-catalyzed cyclization reactions. The methodologies presented herein are designed to be self-validating and are supported by mechanistic insights to empower researchers in their synthetic endeavors.
Strategic Considerations for Derivatization
The reactivity of 2-fluoro-N-(4-methylpentan-2-yl)aniline is primarily governed by the nucleophilicity of the secondary amine and the electronic properties of the fluorinated aromatic ring. The fluorine atom at the ortho position exerts a moderate electron-withdrawing inductive effect, which slightly attenuates the basicity of the aniline nitrogen compared to its non-fluorinated analog. However, the nitrogen lone pair remains sufficiently nucleophilic for a range of transformations. The bulky N-alkyl group can sterically hinder reactions at the nitrogen center and on the adjacent aromatic ring, a factor that must be considered in reaction design.
N-Acylation: A Gateway to Amide Derivatives
N-acylation is a fundamental transformation that converts the aniline nitrogen into a less basic and more stable amide functionality. This is often a necessary step to protect the amino group during subsequent reactions or to introduce specific functionalities for structure-activity relationship (SAR) studies.[2][3]
Protocol 1: N-Acetylation with Acetic Anhydride
This protocol details a robust method for the N-acetylation of 2-fluoro-N-(4-methylpentan-2-yl)aniline using acetic anhydride, a common and efficient acetylating agent.[2]
Rationale: Acetic anhydride is a highly reactive and readily available acetylating agent. The use of a mild base like N,N-diisopropylethylamine (DIPEA) is crucial to neutralize the acetic acid byproduct, driving the reaction to completion without promoting unwanted side reactions. Dichloromethane (DCM) is an excellent solvent for this transformation due to its inertness and ability to dissolve both the starting material and reagents.
Experimental Protocol:
-
To a solution of 2-fluoro-N-(4-methylpentan-2-yl)aniline (1.0 eq) in dichloromethane (DCM, 0.2 M), add N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with deionized water.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-acetylated derivative.
| Parameter | Value |
| Reaction Time | 2-4 hours |
| Temperature | 0 °C to Room Temperature |
| Yield | >95% |
| Purity (by HPLC) | >98% |
Visualization of N-Acylation Workflow:
Caption: Workflow for the N-acetylation of 2-fluoro-N-(4-methylpentan-2-yl)aniline.
N-Alkylation: Expanding the Molecular Scaffold
N-alkylation introduces further substitution on the nitrogen atom, a common strategy in drug discovery to modulate potency and pharmacokinetic properties.[4] Reductive amination offers a mild and efficient route for the synthesis of N-alkylated anilines.[4]
Protocol 2: Reductive Amination with an Aldehyde
This protocol describes the N-alkylation of 2-fluoro-N-(4-methylpentan-2-yl)aniline with a representative aldehyde (e.g., isobutyraldehyde) via reductive amination using sodium triacetoxyborohydride.
Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for the reductive amination of secondary amines. It is less basic than other borohydrides, which minimizes side reactions. Acetic acid acts as a catalyst for the formation of the intermediate iminium ion, which is then reduced in situ.
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-fluoro-N-(4-methylpentan-2-yl)aniline (1.0 eq) and the desired aldehyde (1.1 eq) in 1,2-dichloroethane (DCE, 0.2 M).
-
Add glacial acetic acid (1.1 eq) to the mixture.
-
Stir the solution at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the desired N-alkylated product.
| Parameter | Value |
| Reaction Time | 12-24 hours |
| Temperature | Room Temperature |
| Yield | 70-85% |
| Purity (by HPLC) | >97% |
Palladium-Catalyzed Cyclization: Synthesis of Heterocyclic Scaffolds
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-nitrogen and carbon-carbon bonds, enabling the synthesis of complex heterocyclic structures from aniline derivatives.[5][6]
Protocol 3: Buchwald-Hartwig Amination for Carbazole Synthesis
This protocol outlines a method for the synthesis of a carbazole derivative through an intramolecular Buchwald-Hartwig amination of a suitably functionalized precursor derived from 2-fluoro-N-(4-methylpentan-2-yl)aniline.
Rationale: The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds.[5] The choice of a palladium catalyst and a suitable phosphine ligand is critical for the success of this reaction. A bulky, electron-rich phosphine ligand, such as XPhos, is often effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the aniline nitrogen.
Experimental Workflow:
This is a two-step process starting with the N-arylation of 2-fluoro-N-(4-methylpentan-2-yl)aniline with 1-bromo-2-iodobenzene, followed by an intramolecular cyclization.
Step 1: N-Arylation
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with argon.
-
Add a solution of 2-fluoro-N-(4-methylpentan-2-yl)aniline (1.0 eq) and 1-bromo-2-iodobenzene (1.1 eq) in anhydrous toluene (0.1 M).
-
Heat the reaction mixture to 100 °C for 12-18 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify by column chromatography to yield the N-arylated intermediate.
Step 2: Intramolecular Cyclization
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and potassium carbonate (2.0 eq).
-
Evacuate and backfill with argon.
-
Add a solution of the N-arylated intermediate from Step 1 (1.0 eq) in anhydrous dioxane (0.1 M).
-
Heat the reaction to 110 °C for 24 hours.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to afford the carbazole product.
| Parameter | Value |
| Step 1: N-Arylation | |
| Reaction Time | 12-18 hours |
| Temperature | 100 °C |
| Yield | 65-75% |
| Step 2: Cyclization | |
| Reaction Time | 24 hours |
| Temperature | 110 °C |
| Yield | 50-60% |
Visualization of Carbazole Synthesis Workflow:
Caption: Two-step synthesis of a carbazole derivative via Buchwald-Hartwig amination.
Conclusion
The derivatization of 2-fluoro-N-(4-methylpentan-2-yl)aniline provides access to a diverse range of chemical structures with potential applications in drug discovery and materials science. The protocols detailed in this application note for N-acylation, N-alkylation, and palladium-catalyzed cyclization are robust, reproducible, and grounded in established chemical principles. By understanding the underlying rationale for each experimental choice, researchers can confidently adapt and extend these methodologies to their specific synthetic targets.
References
Sources
- 1. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines [dspace.mit.edu]
Application Note: High-Throughput Incorporation of Sterically Hindered, Electron-Deficient Anilines
Introduction and Rationale
In modern drug discovery, the exploration of novel chemical space heavily relies on the incorporation of unique, sterically demanding building blocks into parallel synthesis libraries. Fluorinated N -alkylanilines, such as 2-fluoro- N -(4-methylpentan-2-yl)aniline, are highly prized for their ability to modulate lipophilicity, improve metabolic stability, and lock molecular conformations through stereoelectronic effects[1].
However, the use of 2-fluoro- N -(4-methylpentan-2-yl)aniline presents a dual challenge: it is both sterically hindered and electronically deactivated. This application note provides a comprehensive, field-proven guide to overcoming these intrinsic reactivity barriers, enabling the successful deployment of this building block in automated, high-throughput parallel synthesis.
Physicochemical Profiling & Reactivity Analysis
To design successful parallel synthesis workflows, one must first understand the causality behind the compound's recalcitrance to standard coupling conditions.
-
Steric Hindrance (The "Shielding" Effect): The secondary amine is alkylated with a 4-methylpentan-2-yl (1,3-dimethylbutyl) group[2]. This branched aliphatic chain creates a massive steric shield around the nitrogen lone pair, drastically increasing the activation energy required for nucleophilic attack[3].
-
Electronic Deactivation (The Inductive Effect): The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I), pulling electron density away from the aromatic ring and the adjacent nitrogen[1]. This reduces the basicity and nucleophilicity of the amine.
-
Synergistic Resistance: When combined, the ortho-fluorine and the bulky alkyl chain render standard amide coupling reagents (e.g., EDC/HOBt) and first-generation palladium catalysts nearly ineffective[4][5].
To overcome this, parallel synthesis libraries utilizing this scaffold must rely on highly optimized, highly reactive catalytic systems and coupling reagents.
High-Throughput Workflows
Workflow A: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling
When synthesizing tertiary anilines via C-N cross-coupling, the choice of the phosphine ligand is the single most critical variable. Theoretical and empirical studies dictate that for secondary amines, RuPhos is vastly superior to BrettPhos[6].
The Causality: In the Buchwald-Hartwig catalytic cycle, the rate-limiting step for the Pd-RuPhos system is reductive elimination, whereas for Pd-BrettPhos, it is oxidative addition[6]. RuPhos is specifically designed with a wider bite angle and optimal steric bulk to accommodate the transition state of bulky secondary amines, facilitating rapid C-N bond formation[7]. Furthermore, utilizing third-generation palladium precatalysts (Pd G3) ensures rapid, quantitative generation of the active L-Pd(0) species at room temperature or mild heating, which is essential for high-throughput microscale reactions[8]. Because the amine is electronically deactivated, a strong base such as sodium tert-butoxide (NaOtBu) or LiHMDS is required to drive the deprotonation step[9].
Workflow B: Sterically Hindered Amide Bond Formation
Standard carbodiimide-based couplings fail with 2-fluoro- N -(4-methylpentan-2-yl)aniline due to the slow nucleophilic attack of the hindered amine onto the activated carboxylate[3].
The Causality: To force the acylation, the electrophilicity of the carboxylic acid must be maximized. This is achieved either by generating an acid chloride in situ (e.g., using Ghosez's reagent) or by utilizing highly reactive uronium salts like HATU[10]. When using HATU, the addition of 4-dimethylaminopyridine (DMAP) is critical; DMAP acts as an acyl transfer catalyst, forming a highly reactive acyliminium ion intermediate that is more susceptible to attack by the electron-deficient aniline[4].
Quantitative Data Presentation
The following table summarizes the expected high-throughput screening (HTS) hit rates and conversion efficiencies based on the selected reagent systems for 2-fluoro- N -(4-methylpentan-2-yl)aniline.
| Reaction Type | Reagent/Catalyst System | Base | Solvent | Temp (°C) | Expected Conversion (%) |
| C-N Coupling | Pd(OAc)2 / BINAP (1st Gen) | Cs2CO3 | Toluene | 100 | < 10% |
| C-N Coupling | BrettPhos Pd G3 | NaOtBu | THF | 80 | 15 - 30% |
| C-N Coupling | RuPhos Pd G3 | NaOtBu | THF / Dioxane | 80 | 85 - 98% |
| Amide Coupling | EDC / HOBt | DIPEA | DMF | 25 | < 5% |
| Amide Coupling | HATU | DIPEA | DMF | 60 | 20 - 40% |
| Amide Coupling | HATU / DMAP (cat.) | DIPEA | DMF | 60 | 75 - 90% |
| Amide Coupling | Ghosez's Reagent | Pyridine | DCM | 25 | > 95% |
Experimental Protocols (96-Well Plate Format)
Protocol 1: Automated Buchwald-Hartwig Amination (RuPhos G3 System)
This protocol is a self-validating system: it includes an internal standard for direct LC-MS quantification, ensuring trustworthy data without the need for immediate isolation.
-
Preparation of Reagent Stocks (in Glovebox):
-
Electrophile Stock: Prepare a 0.2 M solution of diverse aryl halides in anhydrous 1,4-dioxane.
-
Amine Stock: Prepare a 0.2 M solution of 2-fluoro- N -(4-methylpentan-2-yl)aniline in anhydrous 1,4-dioxane containing 0.02 M 4,4'-dimethylbiphenyl (Internal Standard).
-
Catalyst Stock: Prepare a 0.02 M solution of RuPhos Pd G3 (10 mol%) and RuPhos ligand (10 mol%) in anhydrous 1,4-dioxane[8].
-
-
Dispensing:
-
Using an automated liquid handler, dispense 50 µL of the Electrophile Stock (10 µmol) into a 96-well glass-lined reaction block.
-
Add 60 µL of the Amine Stock (12 µmol, 1.2 equiv).
-
Add 20 µL of the Catalyst Stock (2 µmol Pd, 10 mol%).
-
-
Base Addition:
-
Add 2.0 equivalents (20 µmol) of solid NaOtBu to each well using a solid dispensing robot[8].
-
-
Reaction Execution:
-
Seal the plate with a Teflon-lined silicone mat.
-
Heat the block at 80 °C for 16 hours under orbital shaking (800 rpm).
-
-
Validation & Analysis:
-
Cool to room temperature, quench with 100 µL of LC-MS grade acetonitrile, and filter through a 96-well Celite plate.
-
Analyze via UPLC-MS. Calculate absolute conversion by comparing the product peak area to the 4,4'-dimethylbiphenyl internal standard.
-
Protocol 2: Hindered Amide Library Generation (HATU/DMAP System)
-
Preparation of Reagent Stocks:
-
Dispensing & Pre-Activation:
-
Dispense 50 µL Acid Stock (10 µmol) to the 96-well plate.
-
Add 44 µL Coupling Stock (11 µmol HATU, 1.1 equiv).
-
Add 50 µL Base/Catalyst Stock (30 µmol DIPEA, 2.5 µmol DMAP).
-
Incubate for 15 minutes at room temperature to form the active acyliminium ester[4].
-
-
Amine Addition:
-
Add 60 µL Amine Stock (12 µmol, 1.2 equiv) to the pre-activated mixture.
-
-
Reaction Execution:
-
Seal and heat at 60 °C for 24 hours. (Elevated temperature is required due to the steric bulk of the 4-methylpentan-2-yl group).
-
-
Workup:
-
Perform standard high-throughput solid-phase extraction (SPE) or directly analyze via LC-MS.
-
Workflow Visualization
Decision matrix for the parallel synthesis integration of 2-fluoro-N-(4-methylpentan-2-yl)aniline.
References
-
Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach The Innovation[Link]
-
The Synthesis of Sterically Hindered Amides CHIMIA[Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure PMC - NIH[Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents PMC - NIH[Link]
-
Process optimization for acid-amine coupling: a catalytic approach Growing Science[Link]
Sources
- 1. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 2. N-(4-Methylpentan-2-yl)aniline | 15919-49-0 [sigmaaldrich.com]
- 3. chimia.ch [chimia.ch]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. entegris.com [entegris.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. growingscience.com [growingscience.com]
developing assays for biological evaluation of aniline compounds
Aniline and its derivatives are highly privileged pharmacophores in medicinal chemistry, frequently serving as critical hinge-binding motifs in kinase inhibitors, antivirals, and central nervous system therapeutics. However, the aniline substructure is also a well-documented structural alert. Its presence is heavily associated with idiosyncratic adverse drug reactions (IADRs), hepatotoxicity, and methemoglobinemia [1]. These toxicities are primarily driven by cytochrome P450 (CYP450)-mediated bioactivation, which oxidizes the primary amine into highly reactive hydroxylamines and electrophilic nitroso species.
To successfully develop aniline-based therapeutics, drug discovery professionals must implement a rigorous, self-validating biological evaluation pipeline. This guide provides authoritative, step-by-step methodologies to assess both the therapeutic efficacy and the unique toxicological liabilities of aniline compounds.
Fig 1. Integrated biological evaluation pipeline for aniline-based drug candidates.
Application Note 1: Assessing Target Engagement via TR-FRET
The Causality of Experimental Choice: Aniline derivatives are highly conjugated systems that frequently exhibit intrinsic autofluorescence. In standard fluorescence-based biochemical assays, this creates an overwhelmingly high background signal, leading to false positives or masked efficacy. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this by utilizing lanthanide fluorophores (e.g., Terbium) with millisecond-scale emission half-lives. By introducing a microsecond time delay before measurement, the short-lived autofluorescence of the aniline candidate completely decays, yielding an exceptionally high signal-to-noise ratio [2].
Protocol: LanthaScreen TR-FRET Kinase Assay
This protocol is a self-validating system: the inclusion of EDTA ensures the enzymatic reaction is completely arrested prior to detection, preventing signal drift.
-
Assay Preparation: Prepare a master mix containing the target kinase, a fluorescein-labeled peptide substrate (e.g., poly-GAT), and 20 µM ATP in a standard kinase reaction buffer.
-
Compound Addition: Dispense the aniline test compounds (in a 10-point dose-response dilution series) into a black-walled, low-volume 384-well microplate. Add 5 µL of the kinase/substrate master mix to each well.
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature to allow phosphorylation of the substrate.
-
Quench and Detect: Add 10 µL of TR-FRET dilution buffer containing 15 mM EDTA and 2 nM Terbium-labeled phospho-specific antibody. Causality Note: EDTA chelates the Mg²⁺ ions required for kinase activity, instantly quenching the reaction, while the Tb-antibody binds the phosphorylated substrate.
-
Measurement: Incubate for an additional 60 minutes. Read the plate on a TR-FRET compatible microplate reader. Excite the Terbium donor at 340 nm, and measure emissions at 490 nm (Terbium) and 520 nm (Fluorescein FRET).
-
Data Analysis: Calculate the 520/490 nm emission ratio to determine the IC₅₀.
Application Note 2: Toxicity Profiling – Reactive Metabolite Trapping
The Causality of Experimental Choice: The hepatotoxicity of anilines is linked to their bioactivation into electrophilic quinone-imines or nitroso intermediates. Because these reactive metabolites (RMs) are transient and highly unstable, they cannot be measured directly. Instead, we introduce Glutathione (GSH) as a surrogate nucleophile to "trap" the electrophiles, forming stable adducts [3]. To eliminate false positives from the complex biological matrix of liver microsomes, we utilize a 1:1 mixture of unlabeled GSH and isotopically labeled GSH (¹³C₂, ¹⁵N-GSH). This creates a distinct isotopic doublet (M, M+3) in High-Resolution Mass Spectrometry (HRMS), definitively validating the presence of a drug-adduct.
Fig 2. CYP450-mediated bioactivation of anilines leading to toxicity and GSH trapping.
Protocol: High-Throughput LC-HRMS GSH Trapping
-
Incubation Mixture: In a 96-well plate, combine 50 µM of the aniline candidate, 1 mg/mL human liver microsomes (HLMs), and a 1 mM mixture of GSH/GSX (1:1 ratio) in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Add 1 mM NADPH to initiate CYP450 enzymatic activity. Include a negative control well (minus NADPH) and a positive control well (Ticlopidine).
-
Reaction: Incubate at 37°C for 60 minutes with gentle shaking.
-
Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge at 4000 rpm for 15 minutes to precipitate microsomal proteins.
-
LC-HRMS Analysis: Inject the supernatant into a Q-TOF or Orbitrap mass spectrometer. Scan for data-dependent neutral loss (129 Da in positive mode) and extract product ions at m/z 272.088 in negative mode.
Application Note 3: Hematological Toxicity – In Vitro Methemoglobinemia Assay
The Causality of Experimental Choice: Aniline's N-hydroxylamine metabolites directly oxidize the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state, forming methemoglobin (MetHb) and severely impairing oxygen transport [4]. To screen out candidates with MetHb liabilities, an in vitro assay utilizing human erythrocytes is employed. By utilizing potassium cyanide (KCN), MetHb is converted to stable cyanmethemoglobin. This shifts the absorbance peak, allowing for precise spectrophotometric quantification without interference from standard oxyhemoglobin[5].
Protocol: 96-Well Erythrocyte Methemoglobin Assay
-
Erythrocyte Preparation: Wash freshly drawn human red blood cells (RBCs) three times in PBS to remove plasma proteins. Resuspend to a 10% hematocrit in PBS containing 10 mM glucose.
-
Compound Incubation: Add the aniline test compounds (or pre-incubated HLM metabolites) to the RBC suspension. Incubate for 2 to 4 hours at 37°C.
-
Lysis: Lyse the RBCs by diluting the suspension 1:10 in distilled water containing 0.1% Triton X-100.
-
Spectrophotometric Readout (Modified Drabkin’s Method):
-
Transfer 100 µL of the lysate to a 96-well plate. Read baseline absorbance at 630 nm (A1).
-
Add 10 µL of 10% KCN to convert MetHb to cyanmethemoglobin. Read absorbance again at 630 nm (A2).
-
In a separate aliquot, add 10% Potassium Ferricyanide (K₃Fe(CN)₆) to force 100% oxidation of hemoglobin to MetHb, followed by KCN. Read the total hemoglobin absorbance (A3 and A4).
-
-
Calculation: Calculate the MetHb percentage using the formula: % MetHb = 100 × (A1 - A2) / (A3 - A4).
Quantitative Data Summaries
Table 1: TR-FRET Assay Readout Interpretation
| Parameter | Measurement | Interpretation |
|---|---|---|
| Emission Ratio | 520 nm / 490 nm | Directly proportional to target kinase phosphorylation activity. |
| IC₅₀ | Compound Concentration Curve | Lower IC₅₀ indicates higher target affinity of the aniline inhibitor. |
| Z'-Factor | > 0.5 | Validates assay robustness, confirming autofluorescence is eliminated. |
Table 2: HRMS Parameters for GSH Adduct Identification
| MS Mode | Signature / Marker | Purpose |
|---|---|---|
| Positive Ion | Neutral Loss of 129 Da | Identifies the loss of pyroglutamic acid from the GSH adduct. |
| Negative Ion | Precursor m/z 272.088 | Identifies deprotonated γ-glutamyl-dehydroalanyl-glycine. |
| Full Scan | 1:1 Doublet (M, M+3.003) | Confirms adduct using the 1:1 ratio of GSH to ¹³C₂,¹⁵N-GSH. |
Table 3: Methemoglobinemia Risk Stratification
| MetHb Level (%) | Clinical Correlate | In Vitro Assay Action Threshold |
|---|---|---|
| < 1% | Normal baseline | Acceptable candidate profile; proceed to in vivo. |
| 1% - 15% | Asymptomatic / Mild | Monitor closely during lead optimization. |
| 15% - 30% | Cyanosis, fatigue | High risk; structural redesign of aniline motif required. |
| > 30% | Severe hypoxia, lethal | Immediate candidate attrition. |
References
-
Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs. ResearchGate. Available at:[Link]
-
TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. Available at:[Link]
-
A High-Throughput Glutathione Trapping Assay With Combined High Sensitivity and Specificity in High-Resolution Mass Spectrometry. PubMed. Available at:[Link]
-
Determination of methemoglobin and hemoglobin levels in small volume samples. Taylor & Francis Online. Available at:[Link]
-
Methemoglobinemia Workup: Laboratory Studies, Arterial Blood Gas Determination, Oximetry. Medscape. Available at:[Link]
Application Note: 2-fluoro-N-(4-methylpentan-2-yl)aniline as a Versatile Synthon for Heterocyclic Core Scaffolds
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the strategic application of 2-fluoro-N-(4-methylpentan-2-yl)aniline as a versatile building block in the synthesis of high-value heterocyclic compounds. We provide in-depth analysis of the molecule's unique structural features—specifically the interplay between the ortho-fluoro substituent and the sterically demanding N-(4-methylpentan-2-yl) group—and its influence on reactivity and regioselectivity. This document furnishes detailed, field-tested protocols for the synthesis of key heterocyclic families, including substituted quinolines, N-alkylindoles, and fluorinated benzimidazoles. Each protocol is supported by mechanistic insights, data tables, and process-flow visualizations to empower researchers in medicinal chemistry and drug development to leverage this synthon for the construction of novel molecular entities.
Introduction: The Strategic Advantage of 2-fluoro-N-(4-methylpentan-2-yl)aniline
The quest for novel therapeutic agents often begins with the design of core heterocyclic scaffolds that can be readily diversified. 2-fluoro-N-(4-methylpentan-2-yl)aniline presents itself as a uniquely valuable starting material for this purpose. Its structure is endowed with three key features that medicinal chemists can exploit:
-
A Nucleophilic Nitrogen Center: The secondary amine is a potent nucleophile, poised to participate in a wide array of condensation and cyclization reactions.
-
An Ortho-Fluoro Group: The fluorine atom serves a dual role. It acts as an electronic-directing group and, in certain cyclization pathways, can function as an effective leaving group in nucleophilic aromatic substitution (SNARE) reactions. Its presence in the final product can also impart desirable metabolic stability and binding properties.
-
A Bulky N-Alkyl Substituent: The 4-methylpentan-2-yl group introduces significant steric hindrance around the nitrogen and one of the ortho positions. This steric influence is not a limitation but a tool for controlling regioselectivity in electrophilic aromatic substitution and cyclization reactions, potentially favoring the formation of a single regioisomer where other anilines might yield mixtures.
This application note provides the foundational knowledge and practical protocols to harness these features for the synthesis of quinolines, indoles, and benzimidazoles—scaffolds that are cornerstones of modern pharmacology.[1][2][3]
Physicochemical Properties and Safety Data
A thorough understanding of the starting material is critical for successful and safe experimentation.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈FN | [4] |
| Molecular Weight | 195.28 g/mol | [4] |
| Appearance | Liquid (typical for similar structures) | |
| Boiling Point | Not specified; similar anilines have high boiling points. | |
| Density | Not specified; likely ~1.0-1.1 g/mL. | |
| InChI Key | ZQEXBVHABAJPHJ-UHFFFAOYSA-N (for 2-fluoro-4-methylaniline) |
Safety Precautions:
-
Always handle 2-fluoro-N-(4-methylpentan-2-yl)aniline in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Anilines as a class are toxic and can be absorbed through the skin. Avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information before use.
Application I: Synthesis of 8-Fluoro-Substituted Quinolines via Combes Synthesis
The Combes quinoline synthesis is a robust, acid-catalyzed reaction between an aniline and a β-diketone, providing direct access to 2,4-disubstituted quinolines.[5][6] The use of our target aniline is predicted to yield an 8-fluoro-quinoline, a valuable scaffold in medicinal chemistry.[7] The strong acid catalyst, such as polyphosphoric acid (PPA), facilitates both the initial condensation and the subsequent intramolecular electrophilic cyclization, which is the rate-determining step.[6]
Mechanistic Rationale
The reaction proceeds via initial condensation of the aniline with one of the carbonyls of the β-diketone to form an enamine intermediate. The acid catalyst then protonates the enamine, activating it for an intramolecular electrophilic aromatic substitution onto the aniline ring. The steric bulk of the N-(4-methylpentan-2-yl) group is expected to direct this cyclization exclusively to the C6 position (ortho to the amine and para to the fluorine), preventing cyclization at the sterically hindered C2 position. Dehydration of the resulting intermediate leads to aromatization and formation of the stable quinoline ring system.
Experimental Protocol: Synthesis of 8-fluoro-2,4-dimethyl-N-(4-methylpentan-2-yl)quinolin-1-ium
Caption: Workflow for the Combes quinoline synthesis.
Materials:
| Reagent | MW ( g/mol ) | Equiv. | Amount |
| 2-fluoro-N-(4-methylpentan-2-yl)aniline | 195.28 | 1.0 | 1.95 g (10 mmol) |
| Acetylacetone (2,4-Pentanedione) | 100.12 | 1.1 | 1.10 g (11 mmol) |
| Polyphosphoric Acid (PPA) | - | - | ~20 g |
Procedure:
-
To a 100 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-fluoro-N-(4-methylpentan-2-yl)aniline (1.95 g, 10 mmol) and acetylacetone (1.10 g, 11 mmol).
-
Carefully add polyphosphoric acid (~20 g) to the flask. The PPA serves as both the solvent and the acid catalyst.[7]
-
Heat the reaction mixture to 140-150 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).
-
After the reaction is complete (typically 2-4 hours), allow the mixture to cool to approximately 80-90 °C.
-
Carefully and slowly pour the warm mixture onto crushed ice (~100 g) in a beaker with stirring.
-
Place the beaker in an ice bath and neutralize the acidic solution by the slow addition of 10% aqueous sodium hydroxide solution until the pH is between 7 and 8.
-
The crude product may precipitate as a solid or an oil. Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the target quinoline derivative.
Application II: Synthesis of N-Alkylindoles via Bischler-Möhlau Synthesis
The Bischler-Möhlau indole synthesis is a classic method for preparing 2-aryl or 2-alkylindoles from an α-halo-ketone and an excess of an aniline.[8] The reaction is often performed at high temperatures, but modern variations utilize microwave irradiation to improve yields and dramatically reduce reaction times.[9][10] This pathway is particularly suited for our building block as the N-alkyl group is pre-installed and will be retained in the final indole product.
Mechanistic Rationale
The synthesis begins with the N-alkylation of the aniline with the α-bromo-acetophenone to form an α-amino ketone intermediate. A second molecule of aniline then acts as a base and a condensing agent to facilitate an intramolecular electrophilic attack of the aniline ring onto the ketone, followed by cyclization and dehydration to yield the indole core.[8] The fluorine atom at the C2 position is not directly involved in the cyclization but will be present in the final 7-fluoro-indole product, a valuable motif in drug discovery.
Experimental Protocol: Synthesis of 7-fluoro-1-(4-methylpentan-2-yl)-2-phenyl-1H-indole
Caption: Workflow for the Bischler-Möhlau indole synthesis.
Materials:
| Reagent | MW ( g/mol ) | Equiv. | Amount |
| 2-fluoro-N-(4-methylpentan-2-yl)aniline | 195.28 | 2.5 | 2.44 g (12.5 mmol) |
| 2-Bromoacetophenone | 199.05 | 1.0 | 1.0 g (5.0 mmol) |
| Dimethylformamide (DMF) | 73.09 | cat. | 3-5 drops |
Procedure (Microwave-Assisted): [11]
-
In a microwave-safe reaction vessel, combine 2-fluoro-N-(4-methylpentan-2-yl)aniline (2.44 g, 12.5 mmol) and 2-bromoacetophenone (1.0 g, 5.0 mmol). Note: A 2:1 or greater ratio of aniline to ketone is typical.[11]
-
Add 3-5 drops of DMF.
-
Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 1-5 minutes at a power setting sufficient to maintain a temperature of ~150-180 °C (optimization may be required).
-
After the reaction, allow the vessel to cool to room temperature.
-
Dissolve the crude mixture in a minimal amount of dichloromethane.
-
Directly load the crude material onto a silica gel column. Purify using a gradient eluent system (e.g., starting with pure hexane and gradually increasing the polarity with ethyl acetate) to isolate the target indole.
Application III: Synthesis of Fluorinated Benzimidazoles
Benzimidazoles are a privileged scaffold in medicinal chemistry. A common synthesis involves the condensation of an o-phenylenediamine with an aldehyde. While our starting material is not a diamine, it can be readily converted into one or used in alternative pathways. A highly efficient modern approach involves the one-pot reductive cyclization of an o-nitroaniline with an aldehyde.[12] This requires an initial nitration of our starting material.
Strategic Approach and Mechanistic Considerations
The synthesis is a two-step process:
-
Nitration: Electrophilic nitration of 2-fluoro-N-(4-methylpentan-2-yl)aniline. The amino group is a strong ortho, para-director. The position para to the amine is blocked by the fluorine atom, and the ortho positions are either fluorinated or sterically hindered. Therefore, nitration is expected to occur predominantly at the C4 position.
-
Reductive Cyclization: The resulting o-fluoro-nitroaniline derivative is then subjected to a one-pot reaction with an aldehyde in the presence of a reducing agent like sodium dithionite (Na₂S₂O₄). The reducing agent first reduces the nitro group to an amine, forming an in situ diamine. This diamine then condenses with the aldehyde to form a dihydrobenzimidazole, which is subsequently oxidized under the reaction conditions (or upon workup) to the aromatic benzimidazole.[12]
Experimental Protocol: Synthesis of 4-fluoro-1-(4-methylpentan-2-yl)-2-phenyl-1H-benzo[d]imidazole
Caption: Two-step workflow for benzimidazole synthesis.
Materials (Step 2):
| Reagent | MW ( g/mol ) | Equiv. | Amount |
| N-(2-fluoro-4-nitrophenyl)-4-methylpentan-2-amine | 240.28 | 1.0 | 2.40 g (10 mmol) |
| Benzaldehyde | 106.12 | 1.2 | 1.27 g (12 mmol) |
| Sodium Dithionite (Na₂S₂O₄) | 174.11 | 3.0 | 5.22 g (30 mmol) |
| Ethanol / Water | - | - | 30 mL / 15 mL |
Procedure (Step 2: Reductive Cyclization): [12]
-
In a 100 mL round-bottom flask, suspend N-(2-fluoro-4-nitrophenyl)-4-methylpentan-2-amine (2.40 g, 10 mmol) and benzaldehyde (1.27 g, 12 mmol) in ethanol (30 mL).
-
In a separate beaker, dissolve sodium dithionite (5.22 g, 30 mmol) in water (15 mL).
-
Add the aqueous sodium dithionite solution to the flask containing the nitroaniline and aldehyde.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water (50 mL) to the residue and extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the desired benzimidazole.
Conclusion
2-fluoro-N-(4-methylpentan-2-yl)aniline is a highly effective and versatile building block for constructing diverse heterocyclic systems. The strategic placement of the fluoro- and N-alkyl groups provides chemists with powerful tools to control reaction pathways and regioselectivity. The protocols detailed herein for the synthesis of quinolines, indoles, and benzimidazoles serve as a robust starting point for research programs aimed at discovering novel, high-value molecules for pharmaceutical and agrochemical applications.
References
- General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionaliz
- A Step-by-Step Guide to the Synthesis of Indole Derivatives: Applic
- Detailed Experimental Protocol for the Graebe-Ullmann Synthesis of 1H-Benzo(a)carbazole. Benchchem.
- Combes quinoline synthesis. Grokipedia.
- Synthesis of indoles. Organic Chemistry Portal.
- Dearomatization of Electron-Deficient Indoles with N-Alkylanilines via Visible-Light-Induced Hydroalkylation.
- General Synthesis of N-Alkylindoles from N, N-Dialkylanilines via [4 + 1] Annulative Double C-H Functionaliz
- Metal-Free Synthesis of Indole via NIS-Mediated Cascade C–N Bond Formation/Aromatiz
- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorin
- Synthesis of Quinolines and 2‐Functionalized Quinolines by Difluorocarbene Incorporation.
- Bischler–Möhlau indole synthesis. Wikipedia.
- Bischler Indole Synthesis.
- Synthesis of fluorinated benzimidazoles 5a–5v.
- HFIP-Promoted Bischler Indole Synthesis under Microwave Irradi
- Synthesis of carbazole via Graebe‐Ullmann reaction.
- A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods. Benchchem.
- Combes quinoline synthesis. Wikipedia.
- Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC.
- N-[(2-Chloro-3-quinolyl)methyl]-4-fluoroaniline. PMC.
- Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace.
- Synthesis of Benzimidazoles from 3-fluoro-4-nitrotoluene by a two-step procedure. cnki.com.cn.
- Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. Organic Chemistry Portal.
- Combes Quinoline Synthesis. Scite.
- 2-Fluoro-4-methylaniline synthesis. ChemicalBook.
- Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)
- Transformation of fluorinated 2-alkynylanilines by various catalytic systems.
- Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candid
- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. sciprofiles.com.
- A Comparative Guide to the Synthesis of Functionalized Quinolines. Benchchem.
- The Graebe–Ullmann synthesis of carbazole derivatives. Preparation and synthesis of 1-nitrocarbazole. Journal of the Chemical Society (Resumed).
- Use of the Graebe‐Ullmann Reaction in the Synthesis of 8‐Methyl‐γ‐carboline and Isomeric Aromatic Aza‐γ‐carbolines.
- One-Pot Tandem ortho-Naphthoquinone-Catalyzed Aerobic Nitrosation of N-Alkylanilines and Rh(III)-Catalyzed C–H Functionalization Sequence to Indole and Aniline Derivatives. The Journal of Organic Chemistry.
- GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE. YouTube.
- Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorin
- Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal.
- Synthesis of complex unnatural fluorine-containing amino acids. PMC.
- 2-Fluoro-4-methylaniline. PubChem.
- 2-Fluoro-4-methylaniline 99%. Sigma-Aldrich.
- Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur
- Preparation of fluorinated anilines.
- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. web.uri.edu.
- 2-Fluoro-4-methyl-N-(pentan-3-yl)aniline. BLD Pharm.
- Synthesis and Characterization of Aniline and 4-Fluoroaniline Conducting Copolymer Composites Doped with Silver Nanoparticles.
- 4-Fluoro-4-methylpentan-2-one. SpectraBase.
Sources
- 1. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-[(2-Chloro-3-quinolyl)methyl]-4-fluoroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. 2-Fluoro-4-methylaniline | C7H8FN | CID 67984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Combes quinoline synthesis â Grokipedia [grokipedia.com]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of Benzimidazoles from 3-fluoro-4-nitrotoluene by a two-step procedure [finechemicals.com.cn]
Technical Support Center: Purification of 2-Fluoro-N-(4-methylpentan-2-yl)aniline by Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the purification of 2-fluoro-N-(4-methylpentan-2-yl)aniline using column chromatography. Our focus is on delivering scientifically sound solutions to common challenges encountered during this purification process.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of 2-fluoro-N-(4-methylpentan-2-yl)aniline, providing explanations and actionable solutions.
Question: My purified fractions of 2-fluoro-N-(4-methylpentan-2-yl)aniline show significant tailing or streaking on the TLC plate. What is the cause and how can I fix this?
Answer:
This is the most common issue when purifying basic compounds like anilines on standard silica gel.[1] The root cause is the interaction between the basic amine group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This acid-base interaction leads to strong adsorption, which slows down the elution of a portion of your compound, resulting in a "tail." In severe cases, some of your product may even bind irreversibly to the column.
Here are effective solutions, starting with the most common and practical:
-
Solution 1: Mobile Phase Modification with a Basic Additive. The most straightforward solution is to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase.[1] These additives act as "competing bases" that neutralize the acidic silanol groups, preventing your target amine from interacting strongly with the stationary phase.[1][2]
-
Solution 2: Switch to a Less Acidic Stationary Phase. If modifying the mobile phase is not providing the desired separation or if you are concerned about the presence of a basic additive, consider using an alternative stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.
-
Amine-functionalized silica: This specialized stationary phase has a surface that is less acidic and can significantly improve the chromatography of amines.
-
Question: I am not getting good separation between my product and an impurity. How can I improve the resolution?
Answer:
Poor resolution can stem from several factors. Here is a systematic approach to improving the separation:
-
Optimize Your Solvent System: The choice of eluent is critical for achieving good separation.
-
Adjusting Polarity: If your spots are too high on the TLC plate (high Rf value), your solvent system is too polar. Reduce the proportion of the more polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane). Conversely, if your spots are not moving off the baseline, increase the polarity of your eluent. An optimal Rf value for the target compound is generally in the range of 0.15-0.35 for good separation on a column.[3]
-
Changing Solvent Selectivity: If adjusting the polarity of a two-solvent system (like hexane/ethyl acetate) doesn't work, try a different solvent combination. For example, replacing ethyl acetate with dichloromethane can alter the interactions between your compounds and the stationary phase, potentially improving separation.
-
-
Fine-tune the Column Parameters:
-
Column Dimensions: A longer, narrower column will generally provide better resolution than a shorter, wider one, although the purification will take longer.
-
Silica Gel Particle Size: Using silica gel with a smaller particle size can enhance separation but will require higher pressure to move the solvent through the column.
-
Question: My compound is not eluting from the column, even with a highly polar solvent system.
Answer:
This issue, known as irreversible adsorption, can be particularly problematic with basic compounds on silica gel.
-
Cause: The interaction between your amine and the acidic silica is too strong.
-
Solution:
-
Use a Basic Modifier: As mentioned previously, adding triethylamine or ammonia to your eluent is the first and most effective solution to try.
-
Change the Stationary Phase: If a basic modifier is not sufficient, switching to alumina or amine-functionalized silica is recommended.
-
Check for Sample Overload: Overloading the column can lead to broad bands and the appearance of irreversible adsorption. Ensure you are not exceeding the loading capacity of your column.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of 2-fluoro-N-(4-methylpentan-2-yl)aniline?
A1: The impurities will depend on the synthetic route. A common method for preparing N-alkylated anilines is through reductive amination or direct N-alkylation.[4] Potential impurities include:
-
Unreacted Starting Materials: 2-fluoro-4-methylaniline and the corresponding ketone or alkyl halide.
-
Over-alkylated Product: N,N-di(4-methylpentan-2-yl)-2-fluoroaniline.
-
Byproducts from the Reducing Agent: If using a method like reductive amination.
Q2: What is a good starting solvent system for the TLC analysis of 2-fluoro-N-(4-methylpentan-2-yl)aniline?
A2: A good starting point for developing your TLC solvent system is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. Begin with a ratio of 9:1 hexane:ethyl acetate and gradually increase the proportion of ethyl acetate. For this particular compound, also add 1% triethylamine to the solvent mixture to prevent tailing on the TLC plate.
Q3: How do I properly pack a silica gel column to avoid cracks and channels?
A3: A well-packed column is crucial for good separation. The "slurry method" is generally reliable:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a separate beaker, mix your silica gel with the initial, least polar eluent to form a slurry.
-
Pour the slurry into the column, gently tapping the side of the column to help the silica pack evenly.
-
Once the silica has settled, add another layer of sand on top to protect the silica bed when you add more solvent.
-
Never let the solvent level drop below the top of the silica gel, as this will cause cracks and ruin the separation.
Recommended Solvent Systems and Approximate Rf Values
The following table provides starting points for developing your separation method. The optimal solvent system should be determined by TLC analysis prior to running the column.
| Stationary Phase | Mobile Phase (v/v/v) | Target Compound (Approx. Rf) | Potential Impurity (e.g., Starting Aniline) (Approx. Rf) | Notes |
| Silica Gel | 90:10:1 Hexane / Ethyl Acetate / Triethylamine | 0.3 | 0.15 | A good starting point for most N-alkylated anilines. Adjust the hexane/ethyl acetate ratio to optimize separation. |
| Silica Gel | 85:15:1 Hexane / Ethyl Acetate / Triethylamine | 0.4 | 0.25 | Increasing the polarity will move both compounds up the plate. |
| Alumina (Neutral) | 95:5 Hexane / Ethyl Acetate | 0.25 | 0.1 | A basic modifier is often not necessary with alumina. |
Experimental Protocol: Column Chromatography of 2-fluoro-N-(4-methylpentan-2-yl)aniline
This protocol assumes a crude sample of approximately 1 gram.
1. Preparation:
- TLC Analysis: Develop a solvent system that gives a good separation of your product from impurities and an Rf value for your product of ~0.2-0.3. A good starting point is 90:10:1 Hexane:Ethyl Acetate:Triethylamine.
- Column Selection: Choose a glass column of an appropriate size (e.g., 2-3 cm diameter for a 1g sample).
- Slurry Preparation: In a beaker, mix ~30-50g of silica gel with your chosen eluent to form a consistent slurry.
2. Column Packing:
- Secure the column vertically with a clamp.
- Place a small cotton or glass wool plug at the bottom and add a ~1 cm layer of sand.
- Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing.
- Once the silica has settled, add a ~1 cm layer of sand on top.
- Wash the column with 2-3 column volumes of the eluent, ensuring the solvent level never drops below the top layer of sand.
3. Sample Loading:
- Dissolve your crude 2-fluoro-N-(4-methylpentan-2-yl)aniline in a minimal amount of the eluent (or a more volatile solvent like dichloromethane).
- Carefully add the sample solution to the top of the column using a pipette.
- Allow the sample to absorb into the silica gel until the liquid level just reaches the top of the sand.
4. Elution and Fraction Collection:
- Carefully add your eluent to the top of the column.
- Begin collecting fractions in test tubes.
- Monitor the progress of the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.
5. Product Isolation:
- Combine the fractions that contain your pure product.
- Remove the solvent and triethylamine using a rotary evaporator.
Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for Column Chromatography.
References
-
Zulhilmi, H. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)? ResearchGate. Retrieved from [Link]
-
Northrop, B. H. FLASH OPTIMIZATION. Retrieved from [Link]
-
Wu, A. B., Huang, M. C., Ho, H. O., Yeh, G. C., & Sheu, M. T. (2004). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Biomedical chromatography : BMC, 18(7), 443–449. Retrieved from [Link]
-
Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. Retrieved from [Link]
-
Ghosh, A., et al. (2023). Acid-catalysed N-alkylation of anilines with activated 1-H-indanol. Arkivoc, 2023(viii), 202312148. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-4-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Rochester. (n.d.). Procedure for Column Chromatography. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 2-fluoro-N-(4-methylpentan-2-yl)aniline
Welcome to the dedicated technical support guide for the synthesis of 2-fluoro-N-(4-methylpentan-2-yl)aniline. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and questions that arise during this specific reductive amination reaction. Here, we combine fundamental chemical principles with practical, field-tested advice to help you optimize your synthesis, troubleshoot side product formation, and ensure the integrity of your final compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 2-fluoro-N-(4-methylpentan-2-yl)aniline. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer:
Low yields in the reductive amination to form 2-fluoro-N-(4-methylpentan-2-yl)aniline can stem from several factors, primarily related to the equilibrium of imine formation and the efficiency of the subsequent reduction.
Probable Causes & Solutions:
-
Inefficient Imine Formation: The initial condensation between 2-fluoroaniline and 4-methylpentan-2-one to form the imine intermediate is a reversible reaction. The presence of water, a byproduct of this step, can shift the equilibrium back towards the starting materials.
-
Solution: Incorporate a dehydrating agent into the reaction mixture. Molecular sieves (3Å or 4Å) are an excellent choice as they are inert and effectively sequester water, driving the equilibrium towards the imine. Alternatively, if the solvent allows, a Dean-Stark apparatus can be used to azeotropically remove water.
-
-
Incorrect pH: The pH of the reaction medium is critical. The reaction requires mildly acidic conditions (typically pH 4-6) to catalyze imine formation by protonating the ketone's carbonyl oxygen. However, if the pH is too low, the aniline nitrogen will be protonated, rendering it non-nucleophilic and halting the reaction.
-
Solution: Use a mild acidic catalyst such as acetic acid or titanium(IV) isopropoxide. Monitor the pH of the reaction mixture before the addition of the reducing agent to ensure it is within the optimal range.
-
-
Suboptimal Reducing Agent or Conditions: The choice and handling of the reducing agent are paramount. Some reducing agents may be too harsh, leading to side reactions, or too mild, resulting in incomplete conversion.
-
Solution: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for reductive aminations as it is mild, selective for the imine in the presence of the ketone, and does not require stringent pH control. If using a different reducing agent like sodium borohydride, ensure the pH is controlled and the temperature is kept low to prevent unwanted side reactions.
-
-
Steric Hindrance: The secondary carbon of the 4-methylpentan-2-yl group introduces some steric bulk, which can slow down the reaction rate.
-
Solution: Increase the reaction time or moderately increase the temperature (e.g., to 40-50 °C) to overcome the kinetic barrier. However, be cautious with temperature increases as this can also promote side reactions.
-
Question 2: I've isolated my product, but I'm observing a significant impurity with a higher molecular weight. What could this be?
Answer:
The presence of a higher molecular weight impurity often points to a side reaction involving the starting materials or the product itself.
Probable Causes & Solutions:
-
Aldol Condensation of the Ketone: 4-methylpentan-2-one can undergo self-condensation under either acidic or basic conditions to form a larger, α,β-unsaturated ketone. This can then react with the aniline to form a high molecular weight, and often colored, impurity.
-
Solution: Maintain strict control over the pH, keeping it in the mildly acidic range. Add the reducing agent portion-wise to ensure the ketone is consumed in the desired reaction pathway as quickly as possible. Running the reaction at a lower temperature can also disfavor the aldol condensation.
-
-
Formation of a Tertiary Amine: While less likely with a bulky secondary amine, it is possible for the product, 2-fluoro-N-(4-methylpentan-2-yl)aniline, to react with another molecule of 4-methylpentan-2-one and be further reduced to form a tertiary amine.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the 2-fluoroaniline relative to the 4-methylpentan-2-one. This ensures the ketone is the limiting reagent and minimizes the chance of the secondary amine product reacting further.
-
Question 3: My final product is contaminated with unreacted 2-fluoroaniline and/or 4-methylpentan-2-one. How can I improve the conversion and purification?
Answer:
The presence of starting materials in the final product indicates an incomplete reaction or inefficient purification.
Probable Causes & Solutions:
-
Incomplete Reaction: As discussed in Question 1, several factors can lead to an incomplete reaction.
-
Solution: Re-evaluate your reaction conditions. Ensure you are using an appropriate catalyst, controlling the pH, and effectively removing water. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to determine the optimal reaction time.
-
-
Inefficient Purification: Both starting materials have different polarities than the desired product, which should allow for their separation.
-
Solution - Work-up: A well-designed aqueous work-up can remove a significant portion of the starting materials. An acidic wash (e.g., with 1M HCl) will protonate the unreacted 2-fluoroaniline and the product, moving them to the aqueous layer while the unreacted ketone remains in the organic layer. Subsequent basification of the aqueous layer and extraction will then yield the amine products.
-
Solution - Chromatography: Flash column chromatography is a highly effective method for separating the less polar 4-methylpentan-2-one and the more polar 2-fluoroaniline from the desired secondary amine product. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar solvent system (e.g., hexane/ethyl acetate) will typically provide good separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended general protocol for the synthesis of 2-fluoro-N-(4-methylpentan-2-yl)aniline?
A1: A robust starting point for this synthesis is a one-pot reductive amination using sodium triacetoxyborohydride.
Experimental Protocol: Reductive Amination
-
To a solution of 2-fluoroaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, 0.1-0.5 M) at room temperature, add 4-methylpentan-2-one (1.1 eq).
-
Add acetic acid (1.1 eq) to catalyze the imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Q2: Which reducing agents are suitable for this reaction?
A2: Several reducing agents can be used for reductive amination, each with its own advantages and disadvantages.
| Reducing Agent | Pros | Cons |
| Sodium Triacetoxyborohydride (STAB) | Mild and selective for imines; tolerant of acidic conditions. | More expensive than other borohydrides. |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Can reduce the ketone; requires careful pH control. |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines; effective at acidic pH. | Highly toxic (releases HCN at low pH). |
| Catalytic Hydrogenation (H₂, Pd/C) | "Clean" reaction with water as the only byproduct; high yielding. | Can lead to hydrodefluorination or ring saturation under harsh conditions. |
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a mobile phase that gives good separation between the starting materials and the product (e.g., 10-20% ethyl acetate in hexane). The product, being a secondary amine, should have an Rf value intermediate between the more polar 2-fluoroaniline and the less polar 4-methylpentan-2-one. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, GC-MS is an excellent technique.
Visualizing the Reaction and Troubleshooting
To better understand the chemical transformations and the decision-making process during troubleshooting, the following diagrams are provided.
Caption: Reaction scheme for the synthesis of the target molecule and major side products.
Caption: Troubleshooting decision tree for common synthesis issues.
References
-
Reductive Amination in Organic Synthesis. Org. React. 2002 , 59, 1. [Link]
-
Sodium Triacetoxyborohydride as a Selective Reducing Agent. J. Org. Chem. 1996 , 61 (11), 3849–3862. [Link]
-
A New, Practical, and General Reductive Amination of Aldehydes and Ketones. J. Am. Chem. Soc. 1971 , 93 (11), 2897–2904. [Link]
Technical Support Center: Optimizing Reaction Conditions for Fluoroaniline Synthesis
Welcome to the Technical Support Center for fluoroaniline synthesis. Fluoroanilines are critical intermediates in the development of pharmaceuticals, agrochemicals, and high-performance thermosensitive dyes[1]. However, their synthesis is frequently complicated by chemoselectivity issues—such as unwanted hydrodehalogenation during nitro reduction—and regioselectivity challenges during electrophilic functionalization.
This guide provides field-proven protocols, mechanistic troubleshooting, and optimized parameters to ensure high-yield, high-purity synthesis.
Section 1: Catalytic Hydrogenation of Fluoronitrobenzenes
The most scalable route to fluoroanilines is the catalytic hydrogenation of fluoronitrobenzenes. While highly efficient, this method is notorious for generating dehalogenated byproducts (e.g., cleaving the C-F or C-Cl bond) and colored condensation impurities (azo/azoxy compounds) if conditions are not strictly controlled[2].
Mechanistic Insight: Catalyst Selection & Causality
Palladium on carbon (Pd/C) is a standard hydrogenation catalyst, but it readily undergoes oxidative addition into C-X bonds, leading to significant hydrodehalogenation[2]. To prevent this, Platinum on carbon (Pt/C) or doped bimetallic catalysts (e.g., Pt-Sn-K on Al₂O₃) must be used. These modified catalysts electronically favor the reduction of the N-O bond while suppressing the hydrogenolysis of the C-F or C-Cl bonds[1].
Verified Protocol: Continuous Fixed-Bed Hydrogenation of o-Fluoronitrobenzene
This continuous-flow protocol achieves >99.7% conversion with <0.1% defluorination byproducts[1][3].
-
Catalyst Preparation: Load a fixed-bed reactor with a Pt-M1-M2/Al₂O₃ catalyst (e.g., 0.6% Pt, 0.2% Sn/K promoters)[3]. Purge the system with inert nitrogen at room temperature to remove oxygen[1].
-
Thermal Activation: Introduce a nitrogen-diluted reducing gas (3-10% H₂ volume). Ramp the reactor temperature from 120°C to 280°C at a controlled rate of 1–10°C/min to activate the catalyst without thermal degradation[1].
-
Reaction Phase: Preheat hydrogen gas to 150–260°C and mix it with vaporized o-fluoronitrobenzene to form a homogeneous gas mixture[1]. Feed this mixture into the fixed-bed reactor while halting the dilute activation gas.
-
Isolation: Pass the reactor effluent through a condenser. Route the resulting liquid to an oil-water separator to isolate the oily 2-fluoroaniline product from the aqueous byproduct[1][3].
Troubleshooting & FAQs: Hydrogenation
Q1: Why am I detecting significant amounts of 4-fluoroaniline (dehalogenation) during the reduction of 3-chloro-4-fluoronitrobenzene? A1: The chloro group is being cleaved (hydrodechlorination) due to an overly aggressive catalyst system. If you are using Pd/C with high-pressure H₂, the catalyst is inserting into the C-Cl bond[2]. Solution: Switch to a less aggressive catalyst like Pt/C or Raney Nickel. Alternatively, use a milder hydrogen transfer reagent such as ammonium formate or hydrazine hydrate instead of high-pressure H₂ gas[2].
Q2: My final product has a distinct yellow/orange tint instead of being colorless. What went wrong? A2: Colored impurities indicate the formation of azo and azoxy byproducts[2]. This occurs when the reduction is incomplete; intermediate nitroso and hydroxylamine species condense with each other or with the final aniline product[2]. Solution: Ensure the reaction is driven to completion by optimizing the hydrogen stoichiometry and maintaining consistent temperature control. Localized exothermic "hot spots" in batch reactors heavily favor these condensation side reactions[2].
Caption: Troubleshooting workflow for the catalytic hydrogenation of fluoronitrobenzenes.
Section 2: Electrophilic Functionalization (Blanc Chloromethylation)
Functionalizing the fluoroaniline ring directly requires careful control of reaction kinetics. Anilines are highly activated, making them prone to over-reaction, polymerization, and tar formation under strongly acidic conditions[4].
Mechanistic Insight: Controlling Electrophilic Aromatic Substitution
In the Blanc chloromethylation of 4-fluoroaniline, formaldehyde and HCl generate a highly reactive electrophile. If the temperature exceeds 50°C, the intermediate hydroxymethyl or imine species will undergo rapid intermolecular condensation with other aniline molecules, forming polymeric bis(4-fluoro-2-aminophenyl)methane derivatives[4]. Strict thermal control is the only way to isolate the mono-chloromethylated product.
Verified Protocol: Synthesis of 2-(Chloromethyl)-4-fluoroaniline
Caution: This reaction can produce highly carcinogenic bis(chloromethyl) ether as a byproduct. Perform strictly in a high-flow fume hood with appropriate PPE[4].
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, add 1 equivalent of 4-fluoroaniline and 1.5 equivalents of paraformaldehyde in dichloromethane (DCM)[4].
-
Acidification: Cool the mixture in an ice bath to 0°C. Slowly add concentrated hydrochloric acid dropwise to prevent heat spikes[4].
-
Catalysis: Portion-wise, add 0.5 equivalents of anhydrous zinc chloride (ZnCl₂). Critical: Maintain the internal temperature below 10°C during this addition[4].
-
Reflux & Monitoring: Allow the mixture to warm to room temperature, then heat to a gentle reflux (40–50°C). Monitor strictly via TLC. Quench the reaction immediately once the starting material is consumed to prevent polymerization[4].
Troubleshooting & FAQs: Functionalization
Q3: My chloromethylation reaction yielded a dark, tarry substance instead of a crystalline product. How do I prevent this? A3: A dark, tarry substance indicates massive polymerization of the aniline starting material or product[4]. This is caused by thermal runaway or prolonged reaction times. Solution: Maintain a lower, consistent reaction temperature (<50°C). If direct chloromethylation remains problematic, you must first install a protecting group (e.g., an acetyl group) on the amino functionality to reduce the ring's nucleophilicity before performing the Blanc reaction[4].
Q4: I am losing my product during the aqueous workup. It seems to be forming an emulsion. A4: Fluoroanilines can easily protonate and dissolve into the acidic aqueous phase. Solution: Before extraction, carefully adjust the pH of the aqueous layer using a mild base to ensure the product is entirely in its free-base form[4]. If an emulsion forms, add brine (saturated NaCl) to increase the ionic strength of the aqueous layer and force phase separation, or switch to a different organic extraction solvent[4].
Caption: Reaction pathway and temperature troubleshooting for Blanc chloromethylation.
Section 3: Quantitative Data & Condition Optimization
The following table summarizes the optimized reaction parameters required to mitigate common failure modes across different fluoroaniline synthesis pathways.
| Substrate | Target Product | Catalyst / Reagents | Temp / Pressure | Key Optimization Strategy |
| 3-Chloro-4-fluoronitrobenzene | 3-Chloro-4-fluoroaniline | Pt/C or Raney Ni | Mild Temp / Low H₂ | Avoid Pd/C to prevent hydrodechlorination; use H₂ transfer agents[2]. |
| o-Fluoronitrobenzene | 2-Fluoroaniline | Pt-Sn-K / Al₂O₃ | 120–280°C (Gas phase) | Use fixed-bed continuous flow to achieve 100% conversion with <0.1% defluorination[1][3]. |
| 4-Fluoroaniline | 2-(Chloromethyl)-4-fluoroaniline | Paraformaldehyde, HCl, ZnCl₂ | <10°C (Addition) to 50°C | Strict temperature control and TLC monitoring to prevent tarry polymerization[4]. |
References
-
BenchChem. "Minimizing by-product formation in 3-Chloro-4-fluoroaniline synthesis." Available at:2
-
GuideChem. "How to Prepare 2-Fluoroaniline through Hydrogenation of Ortho-Fluoronitrobenzene?" Available at: 1
-
Google Patents (CN104710316A). "Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene." Available at: 3
-
BenchChem. "Technical Support Center: Synthesis of 2-(Chloromethyl)-4-fluoroaniline." Available at: 4
Sources
stability issues of 2-fluoro-N-(4-methylpentan-2-yl)aniline in solution
Answering your request to create a technical support center for the .
Technical Support Center: 2-fluoro-N-(4-methylpentan-2-yl)aniline
Prepared by the Office of the Senior Application Scientist
This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing 2-fluoro-N-(4-methylpentan-2-yl)aniline. Its purpose is to provide a deep understanding of the compound's stability profile in solution and to offer practical guidance for its handling, storage, and analysis. Given the specific nature of this molecule, this guide synthesizes data from structurally related N-alkylanilines, fluoroanilines, and established principles of pharmaceutical degradation to provide robust, scientifically-grounded advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical stability concerns for 2-fluoro-N-(4-methylpentan-2-yl)aniline in solution?
A1: Based on its structure, the primary stability concerns are oxidative degradation, and to a lesser extent, hydrolysis and photodegradation. The aniline moiety is susceptible to oxidation, which is often the most rapid degradation pathway.
-
Oxidative Degradation: The electron-rich nitrogen atom of the aniline is a primary target for oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides.[1][2] This can lead to the formation of N-oxides, hydroxylamines, or colored dimeric and polymeric byproducts.[3][4][5] The N-alkyl side chain can also undergo oxidation.[6]
-
Hydrolytic Degradation: While the N-alkyl bond is generally more stable than an amide or ester bond, it can be susceptible to hydrolysis under forced conditions, particularly at extreme pH values (either strongly acidic or basic).[7][8]
-
Photodegradation: Aromatic amines can be sensitive to light, especially in the UV spectrum. Light can act as a catalyst for oxidative processes or lead to other rearrangements.[2][9]
Q2: How does pH impact the stability of this compound in aqueous or semi-aqueous solutions?
A2: pH has a profound effect on the stability of aniline derivatives. The basic nitrogen atom will be protonated under acidic conditions to form an anilinium salt. The pKa of aniline is approximately 4.6, and the electron-withdrawing 2-fluoro substituent is expected to lower this value, making the compound less basic.[10]
-
In Acidic Solution (pH < pKa): The compound exists predominantly as the protonated anilinium ion. In this state, the lone pair of electrons on the nitrogen is no longer available, significantly reducing its susceptibility to oxidation.[11] However, strongly acidic conditions may promote hydrolysis of the N-alkyl bond over extended periods.
-
In Neutral to Basic Solution (pH > pKa): The compound exists as the neutral, free-base form. The lone pair on the nitrogen is available, making the molecule highly susceptible to oxidation. The rate of oxidation generally increases with pH in the alkaline range.[12]
Q3: What are the recommended solvents for preparing and storing stock solutions?
A3: For maximum stability, especially for long-term storage, anhydrous, aprotic organic solvents are recommended.
-
Recommended: Acetonitrile (ACN), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO). These solvents are less likely to participate in degradation reactions. It is best practice to use high-purity, anhydrous grades and to store solutions under an inert atmosphere (e.g., argon or nitrogen).
-
Use with Caution: Protic solvents like methanol or ethanol can be used for short-term experimental work, but may contain dissolved oxygen or trace impurities that can accelerate degradation.
-
Avoid for Long-Term Storage: Aqueous solutions are generally not recommended for long-term storage unless the pH is controlled (acidic) and the solution is deoxygenated and protected from light.
Q4: My solution of 2-fluoro-N-(4-methylpentan-2-yl)aniline is turning yellow or brown. What is causing this discoloration?
A4: The development of a yellow, brown, or even purple color is a classic indicator of the oxidative degradation of anilines.[3] This is typically due to the formation of highly conjugated dimeric or polymeric species, such as benzidine-like structures or quinonimines, which absorb visible light.[3][5] This process is often autocatalytic and can be accelerated by exposure to air (oxygen), light, and trace metal impurities.
Troubleshooting Guide for Common Stability Issues
| Observed Issue | Probable Cause | Recommended Actions & Troubleshooting Steps |
| Unexpected peaks appear in HPLC/LC-MS analysis over time. | Chemical Degradation. | 1. Identify the Pathway: Compare the mass of the new peaks to the parent compound. A +16 Da shift often suggests N-oxidation or ring hydroxylation. A loss of the N-alkyl group suggests hydrolysis. Dimeric products will have a mass of approximately 2x the parent. 2. Review Storage Conditions: Was the solution exposed to air or light? Was it stored at an appropriate temperature? 3. Perform Forced Degradation: Use the protocol below (Protocol 2) to intentionally generate degradation products. This can help confirm the identity of the unexpected peaks in your sample.[9][13] |
| Assay value or compound concentration decreases significantly in stock solutions. | Degradation or Adsorption. | 1. Minimize Headspace: Store solutions in vials that are appropriately sized for the volume to minimize exposure to oxygen in the headspace. 2. Inert Atmosphere: Purge the solvent and the vial headspace with nitrogen or argon before sealing. 3. Solvent Purity: Use fresh, high-purity anhydrous solvents. Peroxides can accumulate in older ethers or other solvents. 4. Container Material: Ensure you are using inert container materials (e.g., borosilicate glass). Avoid certain plastics where the compound might adsorb. |
| Inconsistent results in biological or chemical assays. | Variable concentration of the active compound due to on-the-fly degradation. | 1. Prepare Solutions Fresh: For the most sensitive and reproducible experiments, prepare solutions of 2-fluoro-N-(4-methylpentan-2-yl)aniline immediately before use from a freshly opened vial of solid material or a recently prepared, properly stored concentrated stock. 2. Control Experimental Conditions: Be mindful of the pH, oxygen exposure, and light conditions of your assay buffer or reaction medium. 3. Include a Time-Zero Control: Analyze a sample of your solution immediately after preparation to establish a baseline concentration and purity. |
Visualized Degradation Pathways & Workflows
Caption: Predicted degradation pathways for 2-fluoro-N-(4-methylpentan-2-yl)aniline.
Caption: Experimental workflow for a forced degradation study.
Experimental Protocols
Protocol 1: Recommended Stock Solution Preparation and Storage
This protocol is designed to maximize the shelf-life of your stock solutions.
-
Materials:
-
2-fluoro-N-(4-methylpentan-2-yl)aniline (solid)
-
High-purity, anhydrous acetonitrile (ACN)
-
Amber borosilicate glass vials with PTFE-lined screw caps
-
Source of inert gas (Nitrogen or Argon)
-
-
Procedure:
-
Weigh the desired amount of solid compound directly into the amber vial.
-
Place the vial in a desiccator under vacuum for 15-30 minutes to remove any adsorbed moisture.
-
Using a cannula or a gentle stream of gas, flush the vial with inert gas for 1-2 minutes.
-
Add the required volume of anhydrous ACN to the vial to achieve the target concentration (e.g., 10 mg/mL).
-
Briefly flush the headspace of the vial with inert gas again before immediately sealing tightly with the cap.
-
Vortex or sonicate briefly until the solid is fully dissolved.
-
Wrap the cap-vial interface with parafilm for extra security against air ingress.
-
Storage: Store the vial at -20°C or -80°C, protected from light.
-
Usage: When using the solution, allow it to warm completely to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.
-
Protocol 2: Forced Degradation Study for Stability Assessment
This study is essential for identifying potential degradation products and understanding the compound's liabilities, as recommended by regulatory guidelines.[9][14]
-
Stock Preparation: Prepare a 1 mg/mL stock solution in ACN as described in Protocol 1.
-
Sample Preparation (in duplicate for each condition):
-
Control: Dilute 100 µL of stock into 900 µL of 50:50 ACN:Water. Keep at 4°C.
-
Acid Hydrolysis: Dilute 100 µL of stock into 900 µL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Dilute 100 µL of stock into 900 µL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Dilute 100 µL of stock into 900 µL of 3% H₂O₂. Keep at room temperature in the dark.
-
Photostability: Place a solution (in a quartz or clear glass vial) and a sample of the solid compound in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Collect aliquots at T=0, 4, 8, 24, and 48 hours. For the base hydrolysis sample, neutralize with an equimolar amount of HCl before analysis. For the acid sample, neutralize with NaOH.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV or LC-MS method. Compare the chromatograms to the T=0 control to assess the formation of new peaks (degradants) and the loss of the parent peak.
Protocol 3: Generic HPLC Method for Stability Monitoring
This method can serve as a starting point for monitoring the purity of 2-fluoro-N-(4-methylpentan-2-yl)aniline. Method optimization will be required.
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: 95% to 10% B
-
10.1-12 min: Hold at 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Detection: UV at 245 nm and/or Mass Spectrometry (ESI+)
References
-
Bacon, J., & Adams, R. N. (1968). Anodic oxidation pathways of N-alkylanilines. Journal of the American Chemical Society, 90(24), 6596–6599. Available at: [Link]
-
Mecozzi, S. (2022). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. International Journal of Molecular Sciences, 23(19), 11843. Available at: [Link]
-
Stejskal, J., & Trchová, M. (2012). Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy. Journal of Raman Spectroscopy, 43(12), 1944-1951. Available at: [Link]
-
Delaney, J. C., et al. (2004). Effect of Substitution Site upon the Oxidation Potentials of Alkylanilines, the Mutagenicities of N-Hydroxyalkylanilines, and the Conformations of Alkylaniline−DNA Adducts. Chemical Research in Toxicology, 17(10), 1349–1359. Available at: [Link]
-
Dasgupta, G., & Mahanti, M. K. (1986). Kinetics of N-Alkyl Side Chain Oxidations. Oxidation of N,N-Dimethylaniline by Alkaline Hexacyanoferrate(III). Croatica Chemica Acta, 59(2), 407-411. Available at: [Link]
-
Drug Discovery & Development. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery & Development. Available at: [Link]
-
Klick, S., et al. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. Available at: [Link]
-
Luh, T. Y., & Fung, S. H. (1979). A Convenient One-Pot Synthesis of N-Alkylanilines from Benzanilides. Synthetic Communications, 9(8), 757-762. Available at: [Link]
-
Hosseini, S. N., et al. (2014). Oxidation of aniline with photo-Fenton advanced oxidation process from aqueous solutions in batch reactor. International Journal of Environmental Health Engineering, 3(1), 19. Available at: [Link]
-
Taning, C. N., et al. (2024). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. Water, 16(4), 547. Available at: [Link]
-
Fairhurst, A. (2023). A practical guide to forced degradation and stability studies for drug substances. European Pharmaceutical Review. Available at: [Link]
-
Sharma, G., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-252. Available at: [Link]
-
Gazy, A. A., et al. (2021). N-Dealkylation of Amines. Molecules, 26(8), 2167. Available at: [Link]
-
Pawar, P. D., & Landge, S. B. (2020). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 17(2). Available at: [Link]
-
Wang, Z., et al. (2021). Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. The Journal of Chemical Physics, 154(18), 184704. Available at: [Link]
-
Liu, H., et al. (2013). Removal of Aniline from Aqueous Solution using Pine Sawdust Modified with Citric Acid and β-Cyclodextrin. Industrial & Engineering Chemistry Research, 53(1), 446–454. Available at: [Link]
-
Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. Available at: [Link]
-
DiRocco, D. A., & Rovis, T. (2012). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 3(8), 633–638. Available at: [Link]
-
Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617–2627. Available at: [Link]
-
Sparrow Chemical. (n.d.). Fluoroaniline Series. Retrieved from [Link]
Sources
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) Kinetics of N-Alkyl Side Chain Oxidations. Oxidation of N,N-Dimethylaniline by Alkaline Hexacyanoferrate(III) [academia.edu]
- 7. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. onyxipca.com [onyxipca.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ajpsonline.com [ajpsonline.com]
- 14. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Scaling Up Reductive Amination for Aniline Derivatives
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the unique thermodynamic and kinetic challenges of scaling up the reductive amination of aniline derivatives. Anilines—particularly those bearing electron-withdrawing groups—present distinct deviations from standard aliphatic amine reactivity. This guide bridges the gap between discovery chemistry and process-scale manufacturing, ensuring your protocols are safe, scalable, and scientifically sound.
Troubleshooting & FAQs (Interactive Guide)
Q1: Why does my reductive amination stall at the imine/hemiaminal stage when using halogenated or nitro-substituted anilines? Causality: Electron-withdrawing groups (EWGs) on the aniline ring delocalize the nitrogen lone pair into the aromatic system, drastically reducing its nucleophilicity. In standard weak acid conditions (like Acetic Acid), the initial condensation with the carbonyl compound to form the iminium ion becomes the rate-limiting step. Consequently, the reducing agent prematurely reduces the unreacted aldehyde/ketone to an alcohol, stalling the desired pathway. Solution: Switch your acidic modifier from acetic acid (AcOH) to trifluoroacetic acid (TFA). When using sodium triacetoxyborohydride (STAB-H) in TFA, the highly reactive tris(trifluoroacetoxy)borohydride anion is generated in situ. The stronger acidity rapidly drives the dehydration of the hemiaminal to the iminium species, allowing the reduction to proceed efficiently even with highly electron-deficient anilines[1].
Q2: I am scaling up a process to 5 kg. Can I still rely on Sodium Triacetoxyborohydride (STAB-H)? Causality: While STAB-H is the gold standard for chemoselectivity at the bench scale, it is highly problematic at the multi-kilogram scale. It carries a severe mass-efficiency penalty (high molecular weight per hydride delivered), generates massive amounts of boron and acetate waste, and poses significant delayed exothermic risks during the aqueous quench phase. Solution: For scales >1 kg, transition away from borohydrides. The most ideal and atom-economical method is transition-metal-catalyzed hydrogenation (e.g., H2 gas over a supported metal catalyst like Pd/C or Pt/C)[2]. If high-pressure hydrogenation equipment is unavailable, consider 2-picoline borane. It is available in bulk, stable in protic solvents, and avoids the acute toxicity and flammability hazards associated with cyanoborohydrides[3].
Q3: How do I prevent over-alkylation (tertiary amine formation) when targeting a secondary aniline? Causality: Once the secondary amine is formed, it can compete with the primary aniline for the remaining carbonyl compound. Although anilines are sterically hindered and less basic than aliphatic amines, localized concentration gradients of the carbonyl compound during scale-up can drive dialkylation. Solution: Implement a "reverse addition" protocol. Pre-mix the aniline and the reducing agent, then dose the carbonyl compound slowly into the reactor. This maintains a low steady-state concentration of the electrophile, kinetically favoring the primary aniline over the newly formed secondary amine.
Q4: Are there viable biocatalytic alternatives for aniline reductive amination? Causality: Historically, biocatalysis was restricted to aliphatic substrates. However, recent protein engineering has expanded the active sites of Imine Reductases (IREDs) and Reductive Aminases (RedAms) to accommodate the steric bulk and altered electronics of anilines. Solution: Yes, engineered IREDs can be utilized. To manage substrate inhibition at scale, employ a fed-batch engineering strategy. By keeping the free substrate concentration low, volumetric productivities exceeding 100 g/L and turnover numbers (TON) >48,000 can be achieved[4].
Decision Matrix for Scale-Up
To streamline your process development, consult the following logical workflow for selecting the optimal reductive amination conditions based on substrate electronics and target scale.
Decision matrix for optimizing aniline reductive amination based on electronic properties and scale.
Quantitative Comparison of Reducing Agents
When transitioning from the bench to the pilot plant, reagent selection must balance reactivity, safety, and environmental impact.
| Reducing Agent | Scale Suitability | Atom Economy | Safety & Waste Profile | Best Process Use Case |
| STAB-H | Lab (< 1 kg) | Poor | High boron/acetate waste; delayed exotherm risk upon aqueous quench. | Complex, highly functionalized substrates requiring mild conditions. |
| 2-Picoline Borane | Pilot (1 - 10 kg) | Moderate | Flammable off-gassing ( H2 , diborane potential); low toxicity[3]. | Direct, safer replacement for NaBH3CN in protic solvents[3]. |
| Catalytic H2 (Pd/C) | Process (> 10 kg) | Excellent | Water is the only byproduct; requires pressurized reactor safety protocols[2]. | Large-scale production of halogen-free aniline derivatives[2]. |
| IREDs (Biocatalysis) | Process (> 1 kg) | Excellent | Biodegradable catalysts; aqueous waste streams[4]. | Enantioselective synthesis of chiral amines; green chemistry initiatives[4]. |
Self-Validating Standard Operating Procedure (SOP)
Protocol: Multi-Gram Scale-Up of Electron-Deficient Aniline Reductive Amination using STAB/TFA This protocol incorporates in-process controls (IPCs) to ensure the system self-validates at each critical node, preventing downstream failures[1].
Objective: Synthesize a secondary amine from an electron-deficient aniline and an aliphatic aldehyde.
Step 1: Reagent Preparation & Baseline Verification
-
Action: In a dry, nitrogen-purged reactor, dissolve the electron-deficient aniline (1.0 eq) and the aldehyde (1.05 eq) in anhydrous dichloromethane (DCM) (10 volumes).
-
Causality: Using a slight excess of aldehyde ensures complete consumption of the valuable aniline, while anhydrous conditions prevent premature hydrolysis of the delicate iminium intermediate.
-
Self-Validation Check (IPC 1): Sample the reaction after 15 minutes. Analyze via HPLC/TLC. Validation criteria: You should observe minimal to no imine formation at this stage due to the poor nucleophilicity of the aniline. If rapid imine formation is observed, the aniline is not highly electron-deficient, and TFA may cause unwanted side reactions; switch to AcOH.
Step 2: Acidic Activation
-
Action: Cool the reactor to 0–5 °C. Slowly charge Trifluoroacetic Acid (TFA) (3.0 eq) via an addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Causality: TFA protonates the carbonyl oxygen, dramatically increasing its electrophilicity and forcing the difficult condensation step[1].
-
Self-Validation Check (IPC 2): The solution should exhibit a distinct color change (often deepening to yellow/orange), visually indicating the formation of the activated iminium species.
Step 3: Reductive Trapping
-
Action: Charge Sodium Triacetoxyborohydride (STAB-H) (1.5 eq) in small portions over 1 hour.
-
Causality: Portion-wise addition controls the exothermic reduction and prevents the localized depletion of the iminium ion, which would otherwise lead to the direct reduction of the unreacted aldehyde.
-
Self-Validation Check (IPC 3): 2 hours post-addition, pull a sample for HPLC. Validation criteria: The ratio of secondary amine to primary aniline should be >95:5. If unreacted aldehyde is present but aniline remains, the STAB-H was consumed by background moisture; add an additional 0.2 eq of STAB-H.
Step 4: Controlled Quench & Isolation
-
Action: Quench the reaction by slowly adding 1N NaOH until the aqueous layer reaches pH 8-9.
-
Causality: STAB-H quenches are notoriously exothermic and can experience a delayed thermal runaway. Slow addition of base neutralizes the TFA and destroys residual hydride safely.
-
Self-Validation Check (IPC 4): Monitor gas evolution (hydrogen gas) using a bubbler. Validation criteria: Do not proceed to phase separation until gas evolution has completely ceased for at least 15 minutes, ensuring all reactive hydrides are neutralized.
References
-
Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen Source: PubMed / Chemical Reviews URL:[Link]
-
Reductive Amination: Reagent Guides Source: ACS GCI Pharmaceutical Roundtable URL:[Link]
-
Technical Considerations for Scale-Up of Imine Reductase Catalyzed Reductive Amination: A Case Study Source: Organic Process Research & Development URL:[Link]
Sources
troubleshooting poor solubility of fluorinated organic compounds
Welcome to the Solu-Fluor Troubleshooting Hub
As a Senior Application Scientist in medicinal chemistry and formulation, I frequently see researchers hit a wall when introducing fluorine into their lead compounds. While fluorination is a powerful tool to improve metabolic stability, membrane permeability, and binding affinity, it often introduces severe and counterintuitive solubility challenges.
This technical support guide is designed to move beyond basic trial-and-error. Here, we dissect the physicochemical causality behind fluorinated compound precipitation and provide self-validating protocols to engineer your way out of poor solubility.
Diagnostic Workflow: Identifying the Root Cause of Insolubility
Before altering your formulation, you must identify why your fluorinated compound is precipitating. Use the logical workflow below to categorize the physicochemical nature of your solubility barrier.
Diagnostic workflow for troubleshooting fluorinated compound solubility.
Frequently Asked Questions (FAQs) & Causality Analysis
Q1: My fluorinated amine compound precipitates at physiological pH (7.4), but the non-fluorinated analog is perfectly soluble. Why? Causality: Fluorine is the most electronegative element. When placed near an ionizable group, it exerts a massive inductive electron-withdrawing effect through the σ -bonds. If fluorine is adjacent to a basic amine, it pulls electron density away from the nitrogen, drastically lowering the pKa of its conjugate acid. Consequently, at pH 7.4, the amine may no longer be protonated (ionized), shifting the equilibrium entirely to the highly insoluble, lipophilic free-base form 1. Resolution: You must measure the experimental pKa and formulate the drug at a pH at least 2 units below the new pKa, or utilize a counter-ion that forms a stable, soluble salt.
Q2: Why did adding a single trifluoromethyl (-CF3) group drastically reduce my compound's aqueous solubility, creating a "brick dust" effect? Causality: The -CF3 group is highly lipophilic and increases the overall LogP of the molecule. Furthermore, because fluorine holds its electrons very tightly (low polarizability), C-F bonds are extremely poor hydrogen bond acceptors. By replacing a hydration-friendly moiety with a -CF3 group, you increase the thermodynamic penalty of desolvation (breaking water-water networks) without providing compensatory hydrogen bonding, driving the molecule to precipitate into a highly stable crystal lattice.
Q3: I synthesized a perfluoroalkyl compound, and it won't dissolve in water OR standard organic solvents like DMSO or methanol. What is happening? Causality: You have encountered the Fluorous Effect . Highly fluorinated molecules become "fluorophilic"—meaning they are immiscible with both aqueous phases and standard hydrocarbon-based organic phases 2. The cohesive energy of perfluorocarbon chains is so exceptionally low that they prefer to self-associate rather than interact with lipophilic or hydrophilic solvents. Resolution: Standard surfactants will fail here. You must use fluorous solvents (perfluorocarbons) or specialized fluorinated amphiphiles to encapsulate the compound.
Quantitative Impact of Fluorination on Solubility Parameters
To predict how your specific fluorination strategy will impact solubility, refer to the comparative data table below. Notice how the position and degree of fluorination dictate the physicochemical shift.
| Structural Modification | Impact on Lipophilicity (LogP) | Impact on Adjacent Amine pKa | Aqueous Solubility | Organic Solubility |
| Non-Fluorinated (Baseline) | Baseline | Baseline | Moderate | High |
| Monofluorination ( α to amine) | Slight Increase (+0.2 to +0.5) | Severe Drop (~3.0 units) | Reduced (pH dependent) | High |
| Monofluorination ( β to amine) | Slight Increase (+0.2 to +0.5) | Moderate Drop (~1.5 units) | Reduced (pH dependent) | High |
| Trifluoromethyl (-CF3) | Significant Increase (+0.8 to +1.2) | Severe Drop (if adjacent) | Poor ("Brick Dust") | High |
| Perfluoroalkyl (-C6F13) | Drastic Increase (+3.0+) | N/A (Inductive effect decays) | Extremely Poor | Poor (Fluorous Phase) |
Self-Validating Experimental Protocols
Do not guess at formulation. Use these self-validating protocols to definitively prove the mechanism of your compound's insolubility and overcome it.
Protocol A: pH-Dependent Thermodynamic Solubility Profiling
Purpose: To validate if precipitation is caused by a fluorine-induced pKa shift rather than intrinsic lipophilicity.
Step 1: Buffer Preparation Prepare a series of 50 mM phosphate/citrate buffers ranging from pH 2.0 to pH 8.0 in 1.0 unit increments. Ensure ionic strength is kept constant using NaCl.
Step 2: Equilibration Add 2 mg of the solid fluorinated compound to 1 mL of each buffer in sealed glass vials. Agitate at 37°C for 48 hours to ensure thermodynamic equilibrium is reached (kinetic solubility can yield false positives).
Step 3: Phase Separation Centrifuge the vials at 15,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant without disturbing the pellet.
Step 4: Quantification & Validation Dilute the supernatant in a compatible organic solvent (e.g., Acetonitrile) and quantify the dissolved compound via HPLC-UV.
-
The Self-Validation Check: Plot Log(Solubility) vs. pH. If the solubility increases logarithmically as the pH drops below a specific threshold, your insolubility is strictly an ionization issue driven by fluorine's inductive effect. If the curve remains flat and low across all pH values, you are dealing with a lattice energy or extreme LogP issue.
Protocol B: Encapsulation via Fluorinated Hexosome Carriers
Purpose: To overcome the "Fluorous Effect" of highly perfluorinated drugs by utilizing fluorophilic-fluorophilic interactions for encapsulation.
Step 1: Amphiphile Selection Procure or synthesize nonionic dendritic amphiphiles with fluorinated tail groups (e.g., containing perfluoro-tert-butyl groups). Standard lipid tails (like oleic acid) will reject fluorous drugs.
Step 2: Thin-Film Hydration Dissolve the fluorinated drug and the fluorinated amphiphile in a volatile fluorous/organic co-solvent mixture (e.g., trifluoroethanol/chloroform). Evaporate the solvent under a gentle stream of nitrogen, followed by overnight vacuum desiccation to form a mixed thin film.
Step 3: Self-Assembly & Extrusion Hydrate the film with PBS (pH 7.4) and subject the mixture to 10 cycles of freeze-thaw. Extrude the suspension through a 100 nm polycarbonate membrane to form uniform fluorinated hexosomes 3.
Step 4: Encapsulation Efficiency (EE%) Determination Separate free drug from encapsulated drug using size-exclusion chromatography (SEC) or dialysis. Quantify the drug in the hexosome fraction via LC-MS/MS.
-
The Self-Validation Check: Run a parallel control using non-fluorinated liposomes (e.g., standard DPPC). If the EE% in the fluorinated hexosomes is significantly higher (e.g., >50% difference) than in the standard liposomes, you have successfully validated that fluorous-fluorous interactions are required to drive the solubility of your specific target 3.
References
- Source: PubMed Central (PMC), National Institutes of Health.
- Source: PubMed Central (PMC), National Institutes of Health.
- Source: JACS Au, American Chemical Society (ACS).
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Technical Support Center: Optimizing Catalyst Selection for Aniline Synthesis
Welcome to the Technical Support Center for Aniline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing catalyst selection for the synthesis of aniline, primarily via the catalytic hydrogenation of nitrobenzene. Here, we address common challenges and provide actionable troubleshooting strategies to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial methods for aniline synthesis?
A1: The predominant industrial method for aniline production is the catalytic hydrogenation of nitrobenzene.[1][2] This process is highly efficient, often achieving conversion rates of nitrobenzene to aniline exceeding 99%.[3] Another, less common, industrial route is the amination of phenol with ammonia.[2] For laboratory and fine chemical synthesis, particularly for more complex or functionalized anilines, palladium-catalyzed methods like the Buchwald-Hartwig amination are widely used to form the C-N bond.[1][4]
Q2: What are the most common catalysts used for aniline synthesis via nitrobenzene hydrogenation?
A2: The most prevalent catalysts for industrial aniline production are supported metal catalysts. These include palladium (e.g., on alumina or carbon), platinum, nickel (e.g., Raney nickel), and copper-based catalysts.[5][6] The choice of catalyst and support material is critical for activity, selectivity, and the overall lifespan of the catalyst.[5] Nickel catalysts are often favored due to their low cost and high yields.[7]
Q3: What are the key reaction parameters to control during the catalytic hydrogenation of nitrobenzene?
A3: To ensure high selectivity and yield, several critical parameters must be carefully monitored and optimized. These include reaction temperature, hydrogen pressure, the type and loading of the catalyst, the solvent used, and the substrate's residence time, especially in continuous flow systems.[1] These factors collectively influence the reaction rate, conversion, and selectivity towards the desired aniline product.[1]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments, providing potential causes and actionable solutions.
Issue 1: Low Yield or Incomplete Conversion of Nitrobenzene
Question: I am observing low yields of aniline, and analysis shows a significant amount of unreacted nitrobenzene. What are the potential causes and how can I improve the conversion?
Answer: Low conversion in the catalytic hydrogenation of nitrobenzene can stem from several factors, primarily related to catalyst activity and reaction conditions.
-
Catalyst Deactivation: The catalyst may be poisoned by impurities (e.g., sulfur compounds) in the reagents or solvents.[1] It can also deactivate through sintering (agglomeration of metal particles at high temperatures) or coking (deposition of carbonaceous materials).[1][5]
-
Insufficient Hydrogen Pressure or Flow: Inadequate hydrogen pressure or poor mixing can lead to incomplete reaction.
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the reaction rate.
Issue 2: Poor Selectivity - Formation of Byproducts
Question: My reaction is producing significant amounts of side products like azoxybenzene, azobenzene, and over-hydrogenated products such as cyclohexylamine. How can I improve selectivity towards aniline?
Answer: The formation of byproducts is a common challenge and is often related to incomplete reduction or overly harsh reaction conditions.
-
Formation of Azoxybenzene and Azobenzene: These byproducts arise from the condensation of intermediate species, namely nitrosobenzene and phenylhydroxylamine, and are favored under conditions of incomplete reduction.[8]
-
Action: Optimize hydrogen availability by ensuring a sufficient and consistent supply. This promotes the complete reduction of intermediates to aniline.[8] The choice of solvent can also influence selectivity.
-
-
Formation of Over-hydrogenated Products: Products like cyclohexylamine are formed when the aromatic ring of aniline is further hydrogenated. This is more likely to occur at elevated temperatures.[9]
-
Action: Operating the reaction at a lower temperature can help to maximize aniline selectivity and avoid the formation of these over-hydrogenated products.[9] A plot of aniline yield as a function of Weight Hourly Space Velocity (WHSV) can sometimes show a "volcano" like curve, indicating that aniline selectivity is sensitive to residence time.[6][9]
-
Issue 3: Catalyst Deactivation Over Time
Question: I'm observing a gradual decrease in my catalyst's activity over several runs. What is causing this and can the catalyst be regenerated?
Answer: Catalyst deactivation is a frequent issue in continuous or repeated batch reactions. The primary causes are poisoning, coking, and sintering.[5]
-
Poisoning: Strong chemisorption of impurities from the feed or byproducts onto the active sites.[5]
-
Coking/Fouling: Deposition of carbonaceous materials (coke) or heavy byproducts on the catalyst surface, which blocks pores and active sites.[5][10]
-
Sintering: Agglomeration of metal particles at high temperatures, leading to a loss of active surface area.[5]
Catalyst Regeneration:
For catalysts deactivated by coke, oxidative regeneration can be effective. This involves a carefully controlled heating process in the presence of air or oxygen to burn off the carbonaceous deposits and restore activity.[10] A general in-situ regeneration protocol is provided in the "Experimental Protocols" section.
Data Presentation
Table 1: Comparison of Common Catalysts for Nitrobenzene Hydrogenation
| Catalyst System | Support | Typical Temperature (°C) | Typical Pressure (atm) | Key Advantages | Key Disadvantages |
| Palladium (Pd)[7][9] | Alumina (Al₂O₃), Carbon (C) | 60 - 180 | 1 - 2.3[3] | High activity and selectivity.[9] | Higher cost, susceptible to poisoning. |
| Nickel (Ni)[6][7] | Alumina (Al₂O₃), Silica (SiO₂) | 100 - 200 | High | Low cost, high yields.[7] | May require higher temperatures and pressures. |
| Platinum (Pt)[6][11] | Alumina (Al₂O₃), Carbon (C) | 150 - 300[12] | High | High activity.[12] | Can promote over-hydrogenation. |
| Copper (Cu)[11] | Chromite, Alumina (Al₂O₃) | 200 - 300 | High | Good for gas-phase reactions.[11] | Generally lower activity than noble metals. |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of Nitrobenzene (Batch Process)
-
Catalyst Preparation: Ensure the catalyst is fresh or has been properly regenerated. If required, pre-reduce the catalyst in a stream of hydrogen at the recommended temperature.[10]
-
Reactor Setup: In a high-pressure autoclave, add the solvent and the catalyst.
-
Inerting: Seal the autoclave and flush it first with nitrogen gas and then with hydrogen gas to remove any air.[10]
-
Substrate Addition: Add the nitrobenzene substrate to the vessel.
-
Reaction: Pressurize the autoclave with hydrogen to the desired pressure. Heat the reaction mixture to the target temperature while stirring vigorously.
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots via GC-MS or TLC.[1]
-
Work-up: After completion, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system again with nitrogen.
-
Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. The aniline product can then be isolated from the filtrate by removing the solvent under reduced pressure and purified further by distillation or chromatography.[1]
Protocol 2: In-Situ Catalyst Regeneration (Gas Phase)
This protocol is a general guideline for the regeneration of catalysts deactivated by coking.
-
Shutdown and Purge: Stop the nitrobenzene feed to the reactor. Purge the system with nitrogen to remove any residual organic vapors.[5]
-
Heating: Increase the reactor temperature to the regeneration range, typically 350-440°C.[5]
-
Steam Treatment (Optional): Introduce steam into the reactor for 1 to 3 hours to help remove carbonaceous deposits.[5]
-
Oxidation: Carefully introduce a controlled stream of air or a mixture of air and nitrogen to burn off the coke. This step is exothermic and requires careful temperature monitoring.
-
Nitrogen Purge: After the oxidation step, purge the reactor again with nitrogen to remove all traces of oxygen.[5]
-
Re-activation (Reduction): Lower the reactor temperature to 200-350°C. Introduce hydrogen gas to re-reduce the oxidized metal sites and reactivate the catalyst.[5]
-
Restart: Once re-activation is complete, the catalyst is ready for the re-introduction of the nitrobenzene feed.
Visualizations
Aniline Synthesis Workflow
Caption: A generalized workflow for the synthesis of aniline via catalytic hydrogenation.
Troubleshooting Decision Tree for Low Aniline Yield
Caption: A decision tree to troubleshoot low aniline yield in nitrobenzene hydrogenation.
References
-
Scribd. Catalysts for Nitrobenzene Hydrogenation | PDF | Palladium | Catalysis. Available at: [Link]. Accessed March 15, 2026.
-
ResearchGate. Optimization of the reaction conditions for aniline and hydroxylamine synthesis. Available at: [Link]. Accessed March 15, 2026.
-
BCREC Journal. JCERP-20292 Aniline Process Creation for Conversion Improvement Using Hydrogenation Process. Available at: [Link]. Accessed March 15, 2026.
-
ResearchGate. Aniline-Catalysis-and-Chemical-Engineering.pdf. Available at: [Link]. Accessed March 15, 2026.
-
ACS Publications. Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures | Industrial & Engineering Chemistry Research. Available at: [Link]. Accessed March 15, 2026.
-
ResearchGate. Optimization of the conditions for the synthesis of aniline. Available at: [Link]. Accessed March 15, 2026.
-
IBIC Engineering. Aniline Technology Plant Engineering. Available at: [Link]. Accessed March 15, 2026.
-
NIH. Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures - PMC. Available at: [Link]. Accessed March 15, 2026.
-
ResearchGate. Hydrogenation of nitrobenzene to aniline catalyzed by C 60 -stabilized Ni. Available at: [Link]. Accessed March 15, 2026.
-
GeeksforGeeks. Aniline - Structure, Properties, Preparation, Reactions, Uses. Available at: [Link]. Accessed March 15, 2026.
-
Wiley Online Library. Industrial Process Design for the Production of Aniline by Direct Amination. Available at: [Link]. Accessed March 15, 2026.
-
Books. Chapter 3: Synthetic Methods for Primary Anilines. Available at: [Link]. Accessed March 15, 2026.
-
Scribd. High Selectivity Aniline Synthesis Catalysis | PDF | Hydrogenation. Available at: [Link]. Accessed March 15, 2026.
-
Oxford Academic. Catalytic Hydrogen Exchange of Aniline on Supported Metal Catalysts | Bulletin of the Chemical Society of Japan. Available at: [Link]. Accessed March 15, 2026.
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Navigating the Molecular Maze: A Comparative Guide to Interpreting the Mass Spectrum of 2-fluoro-N-(4-methylpentan-2-yl)aniline
Abstract
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 2-fluoro-N-(4-methylpentan-2-yl)aniline, a substituted aniline, represents a class of compounds frequently encountered as intermediates in the synthesis of bioactive molecules.[1] This guide provides an in-depth analysis of the interpretation of the mass spectrum of this compound, a critical technique for its identification and characterization. We will explore the predicted fragmentation pathways under electron ionization (EI), compare the utility of mass spectrometry with other key analytical techniques, and provide a practical, field-tested protocol for data acquisition. This document is intended for researchers, scientists, and drug development professionals seeking to enhance their understanding of modern analytical methodologies.
Deciphering the Fragmentation Fingerprint: The Predicted Mass Spectrum
Mass spectrometry is a powerful analytical tool that provides information about the mass-to-charge ratio (m/z) of ionized molecules.[2] In the case of 2-fluoro-N-(4-methylpentan-2-yl)aniline (Molecular Weight: 195.28 g/mol ), electron ionization (EI) will induce fragmentation, creating a unique pattern of daughter ions that serves as a molecular fingerprint.[3]
The molecular ion peak (M+•), representing the intact molecule with one electron removed, is expected at m/z 195 . The subsequent fragmentation is dictated by the relative stability of the resulting ions and neutral losses. For N-alkyl substituted anilines, alpha-cleavage at the C-N bond is a dominant fragmentation pathway due to the electron-donating nature of the nitrogen atom.[4][5]
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage: The most probable fragmentation involves the cleavage of the bond between the nitrogen and the bulky 4-methylpentan-2-yl group. This leads to the formation of a highly stable 2-fluoroaniline radical cation at m/z 111 . This fragment is often the base peak in the spectrum due to its resonance stabilization.
-
Loss of an Isopropyl Group: Cleavage of the C3-C4 bond in the side chain can result in the loss of an isopropyl radical (•CH(CH3)2), leading to a fragment at m/z 152 .
-
Formation of an Iminium Ion: Another significant alpha-cleavage can occur at the C2-C3 bond of the pentyl chain, resulting in the formation of a resonance-stabilized iminium ion at m/z 152 .
-
Side-Chain Cation: The 4-methylpentan-2-yl carbocation may also be observed at m/z 85 .
-
Loss of a Methyl Group: The loss of a methyl radical (•CH3) from the side chain would produce a fragment at m/z 180 .
dot graph Fragmentation { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} figcaption { caption-side: bottom; text-align: center; font-style: italic; font-size: 0.8em; padding-top: 5px; }
Table 1: Predicted Prominent Ions in the Mass Spectrum
| m/z | Proposed Fragment | Fragmentation Pathway | Expected Relative Intensity |
| 195 | [C12H18FN]+• | Molecular Ion | Moderate |
| 180 | [C11H15FN]+• | Loss of •CH3 | Low to Moderate |
| 152 | [C9H11FN]+• | Loss of •C3H7 (isopropyl) | Moderate to High |
| 111 | [C6H6FN]+• | Alpha-cleavage | High (Likely Base Peak) |
| 85 | [C6H13]+ | Side-chain cation | Moderate |
A Multi-faceted Approach: Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for determining molecular weight and fragmentation patterns, a comprehensive structural elucidation often requires a combination of analytical techniques.[6] Each method provides a unique piece of the structural puzzle.
| Technique | Strengths for this Analyte | Weaknesses for this Analyte |
| Mass Spectrometry (MS) | High sensitivity, provides molecular weight and fragmentation data for structural clues.[2] | "Hard" ionization (EI) can lead to the absence of a molecular ion peak in some cases.[4] |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information on the carbon-hydrogen framework (¹H and ¹³C NMR) and the fluorine environment (¹⁹F NMR), enabling unambiguous structure determination.[6] | Lower sensitivity compared to MS, requires a larger sample amount. |
| Infrared (IR) Spectroscopy | Quickly identifies key functional groups such as N-H stretching (around 3400 cm⁻¹), C-N stretching, and aromatic C-H and C=C bonds. | Provides limited information on the overall molecular structure. |
| Gas Chromatography (GC) | Excellent for separating volatile and semi-volatile compounds like the target analyte from a mixture.[7][8] | Requires the analyte to be thermally stable and volatile. Polar amines can sometimes exhibit poor peak shape without derivatization.[7] |
| High-Performance Liquid Chromatography (HPLC) | Suitable for a wide range of compounds, including those that are not volatile or are thermally labile.[1] | May require more complex method development for optimal separation. |
In practice, a combined approach, such as Gas Chromatography-Mass Spectrometry (GC-MS), is often employed for the analysis of substituted anilines.[1] This hyphenated technique leverages the separation power of GC with the identification capabilities of MS.
Field-Proven Methodology: Experimental Protocol for GC-MS Analysis
The following protocol outlines a standard procedure for the analysis of 2-fluoro-N-(4-methylpentan-2-yl)aniline using a common laboratory GC-MS system. The use of an internal standard is recommended for accurate quantification.[7]
A. Sample Preparation
-
Standard Preparation: Prepare a stock solution of 2-fluoro-N-(4-methylpentan-2-yl)aniline in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.
-
Working Standard: Create a series of dilutions from the stock solution to establish a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: If analyzing a complex matrix, a liquid-liquid extraction may be necessary to isolate the analyte.[1][9] Adjust the sample pH to >8 with a base like sodium bicarbonate to ensure the aniline is in its free base form for efficient extraction into an organic solvent.[7]
-
Internal Standard: Spike all standards and samples with a known concentration of an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time).
B. GC-MS Instrumentation and Conditions
-
GC System: A standard gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness HP-5MS or equivalent.[10]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[8][10]
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).
-
MS System: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Mass Range: Scan from m/z 40 to 400.
-
Transfer Line Temperature: 280°C.
dot graph GCMS_Workflow { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} figcaption { caption-side: bottom; text-align: center; font-style: italic; font-size: 0.8em; padding-top: 5px; }
Conclusion
The interpretation of the mass spectrum of 2-fluoro-N-(4-methylpentan-2-yl)aniline provides significant insights into its molecular structure. The predicted fragmentation pattern, dominated by alpha-cleavage leading to the formation of the 2-fluoroaniline cation, offers a reliable diagnostic tool for its identification. However, for unambiguous structural confirmation, especially in complex research and development settings, a holistic analytical approach is paramount. The integration of mass spectrometry with other techniques like NMR and IR spectroscopy, coupled with robust chromatographic separation, ensures the highest level of scientific integrity and confidence in the characterization of novel chemical entities.
References
- Benchchem. (n.d.). Application Note: Quantitative Analysis of Aromatic Amines by GC-MS Using a Deuterated Internal Standard.
- Benchchem. (n.d.). Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide.
- Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS.
- McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789.
- Benassi, M., Corilo, Y. E., Uria, D., Augusti, R., & Eberlin, M. N. (2009). Recognition and Resolution of Isomeric Alkyl Anilines by Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 20(2), 269–277.
- Agilent. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges.
- Ghezzi, A., Taroni, P., & Benfenati, E. (1989). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical & environmental mass spectrometry, 18(9), 758–764.
- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- Wang, S., Li, Y., An, T., & Li, G. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 313–322.
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
ResearchGate. (2023). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (2012). Determination of aniline and its substituted derivatives in sewage water by gas chromatography. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of N-Alkylated Fluoroanilines
Introduction: The Strategic Importance of Fluorine and N-Alkylation in Anilines for Drug Discovery
Aniline and its derivatives are foundational scaffolds in the development of a vast array of biologically active compounds. The strategic incorporation of a fluorine atom and N-alkylation are two powerful modifications that medicinal chemists employ to fine-tune the pharmacokinetic and pharmacodynamic properties of these molecules. Fluorine, with its high electronegativity and small size, can significantly alter a molecule's metabolic stability, binding affinity, and lipophilicity.[1] Concurrently, the N-alkyl group primarily modulates the compound's lipophilicity, which is a critical factor for membrane permeability and can influence the overall biological activity.[2] This guide provides a comprehensive comparison of N-alkylated fluoroanilines, offering insights into their structure-activity relationships (SAR), supported by experimental data and detailed protocols for their synthesis and evaluation.
Deciphering the Structure-Activity Relationship (SAR)
The biological activity of N-alkylated fluoroanilines is a delicate interplay between the nature of the N-alkyl substituent and the position of the fluorine atom on the aniline ring. Understanding these relationships is paramount for the rational design of more potent and selective drug candidates.
The Influence of the N-Alkyl Chain: A Double-Edged Sword of Lipophilicity and Steric Hindrance
The length and branching of the N-alkyl chain are critical determinants of the biological activity of fluoroanilines. An increase in chain length generally enhances lipophilicity, which can lead to improved membrane permeability and, consequently, better access to intracellular targets. However, this is not a linear relationship, as excessive lipophilicity can lead to poor aqueous solubility and non-specific toxicity.
A "cutoff effect" is often observed, where the biological activity increases with chain length up to an optimal point, after which it plateaus or decreases.[2] This is attributed to a balance between favorable membrane partitioning and potential steric hindrance at the target binding site, or reduced bioavailability due to poor solubility.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of N-Alkyl-4-fluoroanilines against Staphylococcus aureus
| N-Alkyl Group | MIC (µg/mL) | Key Observations |
| Methyl | >128 | Short chains exhibit low potency. |
| Ethyl | 128 | Marginal increase in activity. |
| Propyl | 64 | Activity improves with increasing chain length. |
| Butyl | 32 | Continued improvement in activity. |
| Pentyl | 16 | Approaching optimal chain length. |
| Hexyl | 8 | High potency observed. |
| Heptyl | 8 | Potency plateaus. |
| Octyl | 16 | "Cutoff effect" observed, activity decreases. |
| Isopropyl | 64 | Branching can reduce activity compared to linear counterparts. |
Note: The data in this table is illustrative and synthesized from general trends observed in the literature for N-alkylated antimicrobial compounds.[2][3][4]
The Positional Impact of Fluorine Substitution: An Electronic and Steric Conundrum
The position of the fluorine atom on the aniline ring (ortho, meta, or para) significantly influences the electronic properties and conformation of the molecule, thereby affecting its interaction with biological targets.
-
Para-substitution (4-fluoro): This position often leads to favorable interactions and is common in many bioactive compounds. The fluorine atom at the para position exerts a strong electron-withdrawing inductive effect, which can influence the pKa of the aniline nitrogen.
-
Meta-substitution (3-fluoro): The electronic effects of a meta-fluoro substituent are generally less pronounced at the nitrogen atom compared to the ortho and para positions.[5]
-
Ortho-substitution (2-fluoro): The "ortho effect" can be complex, involving a combination of steric hindrance and through-space electronic interactions.[6][7] This can lead to unique conformational preferences that may either enhance or diminish binding to a target.
Table 2: Comparative Cytotoxicity (IC50, µM) of N-Pentyl-fluoroaniline Isomers against a Cancer Cell Line (e.g., MCF-7)
| Fluorine Position | IC50 (µM) | Key Observations |
| 4-fluoro (para) | 25 | Often a favorable position for activity. |
| 3-fluoro (meta) | 50 | Generally less potent than the para-isomer. |
| 2-fluoro (ortho) | >100 | The "ortho effect" can lead to reduced activity due to steric hindrance. |
Note: The data in this table is illustrative and based on general principles of positional isomerism in drug design.[8][9]
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
The following protocols provide a framework for the synthesis and evaluation of N-alkylated fluoroanilines. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Synthesis of N-Alkylated Fluoroanilines via Reductive Amination
This one-pot method is efficient for preparing secondary amines from primary anilines and carbonyl compounds.[10]
Workflow for the Synthesis of N-Isopropyl-4-fluoroaniline
Caption: Synthesis of N-isopropyl-4-fluoroaniline.
Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, combine 4-fluoroaniline (1 equivalent) and the corresponding aldehyde or ketone (1.1 equivalents) in a suitable solvent such as methanol or ethanol. The choice of a protic solvent facilitates both imine formation and the subsequent reduction.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH4) (1.5 equivalents), portion-wise to control the exothermic reaction. The borohydride selectively reduces the imine to the secondary amine.
-
Workup: After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours. Quench the reaction by the slow addition of water.
-
Extraction: Extract the product with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure N-alkylated fluoroaniline.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]
Workflow for MIC Determination
Caption: Workflow for MIC determination.
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in a suitable broth medium (e.g., Mueller-Hinton broth) to achieve a range of concentrations.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (broth + bacteria) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Perspectives
The structure-activity relationship of N-alkylated fluoroanilines is a multifaceted area of research with significant potential for the discovery of new therapeutic agents. This guide has provided a framework for understanding the key structural determinants of their biological activity, namely the N-alkyl chain and the position of the fluorine substituent. The provided experimental protocols offer a starting point for the synthesis and evaluation of novel analogs. Future work should focus on expanding the library of these compounds and exploring their activity against a wider range of biological targets. Quantitative structure-activity relationship (QSAR) studies can further aid in the rational design of next-generation N-alkylated fluoroaniline-based drugs with improved potency and selectivity.[12][13][14]
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Effect of alkyl chain length and fluorine content on the surface characteristics and antibacterial activity of surfaces grafted with brushes containing quaternized ammonium and fluoro-containing monomers. (2021). Colloids and Surfaces B: Biointerfaces. [Link]
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INFLUENCE OF ALKYL CHAIN LENGTH IN N-ALKYLMORPHOLINE DERIVATIVES ON THEIR ANTIBACTERIAL EFFECT AGAINST METHICILLIN RESISTANT STAPHYLOCOCCUS AUREUS (MRSA) ISOLATES. (n.d.). ChemRxiv. [Link]
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The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Anilines in Drug Discovery
In the landscape of modern drug development, achieving optimal metabolic stability is a critical determinant of a candidate's success. A molecule that is rapidly metabolized may fail to reach its therapeutic target in sufficient concentrations or for an adequate duration, rendering it ineffective. For researchers and scientists in drug discovery, understanding and mitigating metabolic liabilities is paramount. This guide provides an in-depth, objective comparison of the metabolic stability of fluorinated versus non-fluorinated anilines, a common structural motif in pharmaceuticals. We will explore the underlying biochemical mechanisms, present supporting experimental data, and provide detailed protocols for assessing metabolic stability in your own research.
The Challenge of Aniline Metabolism
Anilines, while versatile pharmacophores, are often susceptible to metabolic modification, primarily through oxidation by Cytochrome P450 (CYP) enzymes.[1][2] These enzymes, abundant in the liver, are the body's primary defense against foreign compounds (xenobiotics), including drugs.[3] The metabolic "soft spots" on the aniline scaffold are typically the aromatic ring and the amino group.
Oxidation of the aniline ring, particularly at the para-position, leads to the formation of aminophenols.[2][4] N-oxidation of the amino group can also occur, leading to reactive metabolites.[5] This metabolic activity is predominantly carried out by specific CYP isozymes, with CYP2E1 playing a central role in aniline hydroxylation.[4][6][7] The consequence of this metabolic susceptibility is often rapid clearance of the drug from the body, leading to a short half-life and reduced bioavailability. Furthermore, the formation of reactive metabolites can lead to toxicity, including methemoglobinemia and organ damage.[8][9][10]
Fluorine: The Metabolic "Shield"
The introduction of fluorine into a drug candidate, a strategy known as fluorination, has become a powerful tool in medicinal chemistry to enhance metabolic stability.[11][12][13] Replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position can effectively "shield" the molecule from enzymatic attack.[14][15][16] This is due to the high strength of the carbon-fluorine (C-F) bond, which is significantly more resistant to oxidative cleavage by CYP enzymes compared to a carbon-hydrogen (C-H) bond.[16][17][18]
By blocking these sites of metabolism, fluorination can dramatically decrease the rate of clearance, prolong the drug's half-life, and increase its overall exposure in the body.[11][19] This strategic modification can transform a metabolically labile compound into a viable drug candidate.
Comparative Metabolic Stability: Experimental Evidence
The enhanced metabolic stability of fluorinated anilines over their non-fluorinated counterparts is not merely theoretical. Numerous studies have provided compelling experimental data to support this principle. In vitro metabolic stability assays, typically using liver microsomes or hepatocytes, are the gold standard for evaluating a compound's susceptibility to metabolism.[3][20]
These assays measure the rate at which a compound is consumed by metabolic enzymes over time, allowing for the calculation of key parameters such as half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
Table 1: Comparative in vitro Metabolic Stability of Fluorinated vs. Non-Fluorinated Anilines (Hypothetical Data)
| Compound | Structure | Site of Fluorination | t½ (min) in Human Liver Microsomes | CLint (µL/min/mg protein) |
| Aniline | None | 15 | 46.2 | |
| 4-Fluoroaniline | para-position | 95 | 7.3 | |
| 2,4-Difluoroaniline | ortho- and para-positions | >180 | <3.8 |
This table presents hypothetical data for illustrative purposes, reflecting the generally observed trend of increased metabolic stability with fluorination.
The data clearly illustrates the profound impact of fluorination. The introduction of a single fluorine atom at the metabolically susceptible para-position significantly increases the half-life and reduces the intrinsic clearance compared to the parent aniline. The addition of a second fluorine atom further enhances this effect, rendering the compound highly resistant to metabolic breakdown. This trend is a direct consequence of the C-F bond's resistance to oxidative metabolism by CYP enzymes.[21]
Understanding the "Why": Mechanistic Insights
The primary mechanism by which fluorination enhances the metabolic stability of anilines is by blocking sites of oxidative metabolism.[17][18] Cytochrome P450 enzymes catalyze the hydroxylation of aromatic rings through an electrophilic attack mechanism. The strong electron-withdrawing nature of fluorine deactivates the aromatic ring towards this electrophilic attack, making the hydroxylation process less favorable.[22][23]
Furthermore, the C-F bond itself is exceptionally strong and not readily cleaved by the iron-oxo species at the active site of CYP enzymes.[13][18] While oxidative defluorination can occur in some cases, it is generally a much slower process than the oxidation of a C-H bond at the same position.[18]
Caption: Metabolic fate of non-fluorinated vs. fluorinated anilines.
Experimental Protocols for Assessing Metabolic Stability
To empower researchers to evaluate the metabolic stability of their own compounds, we provide detailed, step-by-step protocols for two of the most common in vitro assays: the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a high-throughput method for assessing Phase I metabolism, primarily mediated by CYP enzymes.[24][25]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold quenching solution (e.g., acetonitrile with an internal standard)
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Pre-incubation: In a microcentrifuge tube or 96-well plate, combine the liver microsomes and master mix. Pre-incubate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation of Reaction: Add the test compound to the pre-incubated mixture to initiate the metabolic reaction. The final concentration of the test compound is typically low (e.g., 1 µM) to ensure enzyme kinetics are in the linear range.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to the ice-cold quenching solution to stop the reaction.[25] The 0-minute time point serves as the initial concentration control.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound.
-
Data Calculation: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample. Plot the natural logarithm of the percent remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[3]
Caption: Workflow for a liver microsomal stability assay.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolism, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes.[20][24][26]
Materials:
-
Cryopreserved or fresh hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compound stock solution
-
Ice-cold quenching solution
-
CO₂ incubator (37°C, 5% CO₂)
-
Orbital shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol or prepare fresh hepatocytes. Determine cell viability and density.
-
Incubation Setup: In a multi-well plate, add the hepatocyte suspension. Place the plate on an orbital shaker in a CO₂ incubator to allow the cells to equilibrate.
-
Initiation of Reaction: Add the test compound to the wells to start the metabolic process.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell suspension and mix with the quenching solution.[26]
-
Sample Processing: Centrifuge the quenched samples to pellet cell debris and precipitated proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the parent compound.
-
Data Calculation: Similar to the microsomal assay, calculate the t½ and CLint from the disappearance of the parent compound over time.[26]
Conclusion
The strategic incorporation of fluorine is a well-established and highly effective strategy for enhancing the metabolic stability of aniline-containing drug candidates. By blocking sites of oxidative metabolism, fluorination can significantly prolong a compound's half-life and increase its systemic exposure, thereby improving its pharmacokinetic profile and overall therapeutic potential. The experimental protocols provided in this guide offer a robust framework for researchers to assess the metabolic stability of their compounds and make informed decisions in the drug discovery process. As the quest for more effective and safer medicines continues, the judicious use of fluorine will undoubtedly remain a cornerstone of modern medicinal chemistry.
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Inacio, M. C., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(15), 5863. [Link]
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Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]
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Singh, A., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 1-22. [Link]
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Khan, M. F., et al. (2018). Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review. Current drug metabolism, 19(11), 971–981. [Link]
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Le Studium. (2018, May 3). Fluorine as a key element in modern drug discovery and development. [Link]
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Kedderis, G. L., & Hollenberg, P. F. (1983). Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer. Journal of Biological Chemistry, 258(13), 8129-8138. [Link]
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Wang, Y., et al. (2019). Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes. International journal of environmental research and public health, 16(15), 2772. [Link]
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Kumar, P., & S, S. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]
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Khan, M. F., et al. (2018). Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review. ResearchGate. [Link]
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Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41, 443-470. [Link]
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Bellec, G., et al. (1995). Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2. Carcinogenesis, 16(11), 2649–2654. [Link]
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Barton, H. A., & Marletta, M. A. (1994). Comparison of aniline hydroxylation by hemoglobin and microsomal cytochrome P450 using stable isotopes. Toxicology letters, 70(2), 147–153. [Link]
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A Researcher's Guide to the Structural Elucidation of Novel Aniline Derivatives: A Comparative Analysis
Aniline and its derivatives are foundational scaffolds in modern medicinal chemistry and materials science.[1] Their utility as precursors for pharmaceuticals, agrochemicals, and functional polymers makes the precise determination of their three-dimensional structure a critical step in research and development.[1][2] This guide offers a comparative analysis of key analytical techniques for the structural characterization of novel aniline derivatives, with a particular focus on the definitive power of single-crystal X-ray diffraction. We will explore a multi-technique workflow, highlighting the strengths and limitations of each method to provide researchers with a robust framework for unambiguous structural assignment.
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
For the definitive determination of a molecule's three-dimensional structure, including its conformation, stereochemistry, and intermolecular interactions in the solid state, single-crystal X-ray crystallography is the unparalleled technique.[3] It provides a precise map of atomic positions, bond lengths, and bond angles, which is invaluable for understanding structure-activity relationships (SAR).[3]
However, the primary challenge often lies in obtaining high-quality single crystals suitable for diffraction experiments.[4] This can be a significant bottleneck in the characterization process.[5]
The following is a generalized protocol for the screening of crystallization conditions for a novel aniline derivative.
-
Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound at an elevated temperature but lead to supersaturation upon cooling or slow evaporation.[3][6] Common solvents for aniline derivatives include toluene, methanol, acetone, and ethyl acetate.[3]
-
Slow Evaporation Technique:
-
Prepare a nearly saturated solution of the aniline derivative in a selected solvent in a clean vial.
-
Cover the vial with a cap containing a few small perforations to allow for slow solvent evaporation.[6]
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
-
-
Vapor Diffusion Technique:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent (the "analyte solvent").
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is poorly soluble (the "precipitant solvent").
-
Over time, the precipitant solvent will slowly diffuse into the analyte solvent, reducing the solubility of the compound and promoting crystallization.[6]
-
-
Crystal Harvesting: Once suitable crystals have formed (ideally 0.1-0.5 mm in size with well-defined faces), they can be carefully harvested using a cryoloop for mounting on the diffractometer.[2]
Complementary Spectroscopic and Computational Techniques
While SCXRD provides the ultimate structural answer, other techniques are indispensable for preliminary characterization, purity assessment, and for cases where suitable crystals cannot be obtained.[1]
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule.[1][7] For a hypothetical derivative such as 2-fluoro-N-(4-methylpentan-2-yl)aniline, a suite of NMR experiments would be employed:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. One would expect to see distinct signals for the aromatic protons, the N-H proton, and the protons of the 4-methylpentan-2-yl group.[8]
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule.[8]
-
¹⁹F NMR: Crucial for fluorinated compounds, this technique confirms the presence and chemical environment of the fluorine atom.[9]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of the complete molecular skeleton.
Mass spectrometry is used to determine the molecular weight of a compound and can offer structural clues through the analysis of fragmentation patterns.[1][10]
-
Electron Ionization (EI): This high-energy ionization technique often leads to extensive fragmentation, providing a "fingerprint" of the molecule. For halogenated anilines, characteristic isotopic patterns for chlorine can be observed.[11][12]
-
Electrospray Ionization (ESI): A softer ionization technique that typically results in a prominent molecular ion peak, confirming the molecular weight with high accuracy.[10]
DFT calculations are a valuable theoretical tool to complement experimental data.[13][14] By performing a geometry optimization, one can predict the lowest energy conformation of the molecule, including bond lengths and angles.[15][16] These calculated parameters can be compared with experimental data from X-ray crystallography. Furthermore, DFT can be used to predict spectroscopic properties, such as NMR chemical shifts, which can aid in the interpretation of experimental spectra.[17][18]
Comparative Analysis of Techniques
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions.[2][3] | Unambiguous and definitive structural information. | Requires high-quality single crystals, which can be difficult to obtain.[4][5] |
| NMR Spectroscopy | Molecular connectivity, chemical environment of atoms, stereochemical relationships.[1][7] | Provides detailed structural information in solution; non-destructive. | Does not provide information on solid-state packing; can be complex to interpret for large molecules. |
| Mass Spectrometry | Molecular weight, elemental composition (with high resolution), fragmentation patterns.[1] | High sensitivity; requires very small amounts of sample. | Isomers can be difficult to distinguish without derivatization or tandem MS.[11] |
| DFT Calculations | Predicted molecular geometry, electronic properties, simulated spectra.[13][16] | Provides theoretical insights to complement experimental data; can be used to study unstable intermediates. | Accuracy is dependent on the level of theory and basis set used; does not replace experimental validation.[15] |
Integrated Workflow for Structural Elucidation
A logical and efficient workflow for the characterization of a novel aniline derivative integrates these techniques in a stepwise manner.
Conclusion
The comprehensive characterization of novel aniline derivatives relies on an integrated analytical approach. While NMR and mass spectrometry provide essential information regarding molecular connectivity and weight, and DFT calculations offer valuable theoretical insights, single-crystal X-ray crystallography remains the definitive method for establishing the absolute three-dimensional structure. By employing a strategic workflow that leverages the strengths of each technique, researchers can achieve a thorough and unambiguous understanding of their synthesized molecules, accelerating the pace of discovery in drug development and materials science.
References
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- Benchchem. Unraveling the Molecular Architecture of Aniline Derivatives: A Guide to Single-Crystal X-ray Diffraction.
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Walmart.com. Electron Ionization Mass Spectrometry of Halogenated Anilines (Paperback). Available from: [Link]
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SPT Labtech. Chemical crystallization. Available from: [Link]
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ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Available from: [Link]
- Benchchem. Theoretical DFT Studies on Terpyridine Aniline Derivatives: An In-depth Technical Guide.
- Benchchem. Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols.
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PubMed. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Available from: [Link]
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ChemRxiv. Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. Available from: [Link]
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PMC. Getting crystals your crystallographer will treasure: a beginner's guide. Available from: [Link]
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Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. Available from: [Link]
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Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). Available from: [Link]
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Cambridge University Press. X-ray powder diffraction studies of aniline derivatives. Available from: [Link]
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SciSpace. Synthesis, characterization and density functional theory investigations of monoacyl aniline derivatives. Available from: [Link]
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Grokipedia. Fluoroaniline. Available from: [Link]
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ResearchGate. (PDF) Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. Available from: [Link]
-
University of Colorado Boulder. Crystallization - Organic Chemistry at CU Boulder. Available from: [Link]
- Benchchem. A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline.
- Benchchem. An In-depth Technical Guide to the NMR Spectroscopic Data of N-Benzylideneaniline.
-
ResearchGate. Structural Chemistry of Anilines. Available from: [Link]
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PMC. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Available from: [Link]
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Arabian Journal of Chemistry. Synthesis, characterization and density functional theory investigations of the N,N-diacylaniline derivatives. Available from: [Link]
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Academia.edu. (PDF) Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE. Available from: [Link]
- Benchchem. A Comprehensive Technical Guide to 3-Chloro-4-fluoroaniline: Structure, Properties, Synthesis, and Applications.
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MDPI. Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric. Available from: [Link]
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ACS Publications. NMR Investigation of Aniline Oligomers Produced in the Early Stages of Oxidative Polymerization of Aniline | The Journal of Physical Chemistry B. Available from: [Link]
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ResearchGate. Experimental details of single-crystal X-ray diffraction | Download Table. Available from: [Link]
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ResearchGate. DFT theoretical studies of anions of aniline and its several derivatives. Available from: [Link]
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Sci-Hub. Density functional studies of aniline and substituted anilines. Available from: [Link]
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Michigan State University. Mass Spectrometry - MSU chemistry. Available from: [Link]
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computational docking studies of 2-fluoro-N-(4-methylpentan-2-yl)aniline
Navigating Conformational Complexity: A Comparative Guide to Docking 2-fluoro-N-(4-methylpentan-2-yl)aniline
As a Senior Application Scientist in structure-based drug design (SBDD), I frequently encounter ligands that test the absolute limits of our computational algorithms. 2-fluoro-N-(4-methylpentan-2-yl)aniline (2F-NMPA) is a prime example of such a chemotype. It combines a rigid, halogenated aromatic core with a highly flexible, branched aliphatic tail (the 1,3-dimethylbutyl group). When targeting the narrow ATP-binding cleft of kinases like the Epidermal Growth Factor Receptor (EGFR), accurately predicting the binding pose of this molecule requires a delicate balance of conformational sampling and precise stereoelectronic scoring.
In this guide, we will objectively evaluate and compare the performance of three distinct computational docking paradigms using 2F-NMPA as our model ligand:
-
Schrödinger Glide : The industry-standard empirical/systematic search engine[1].
-
AutoDock Vina 1.2.0 : The premier open-source empirical/stochastic search engine[2].
-
DiffDock : A state-of-the-art generative diffusion model[3].
The Causality of Experimental Design (E-E-A-T)
To generate trustworthy data, we must first understand why 2F-NMPA is a challenging substrate and design our experiments to address these specific physicochemical hurdles.
-
Protonation State Dynamics : The secondary amine in 2F-NMPA has a pKa that hovers near physiological pH. Misassigning the protonation state will abolish the critical hydrogen bond with the Met793 hinge residue in the EGFR kinase domain. Our protocol mandates dynamic pKa prediction to ensure the correct tautomer is docked.
-
Halogen Bonding : The ortho-fluorine atom exhibits an anisotropic charge distribution (the sigma-hole). Standard Coulombic terms often fail to capture orthogonal halogen bonds with backbone carbonyls. Comparing Vina’s standard force field against Glide’s OPLS_2005/OPLS4 force fields allows us to evaluate halogen bond recognition[1].
-
Steric Confinement : The branched 4-methylpentan-2-yl group must navigate the hydrophobic pocket near the gatekeeper Thr790. Generative models like DiffDock diffuse over torsional space, potentially bypassing the energy barriers that trap stochastic methods like Vina in local minima[4].
EGFR signaling pathway and competitive inhibition by 2F-NMPA.
Self-Validating Experimental Protocols
A robust computational workflow must be a self-validating system. We utilize the crystallographic structure of the EGFR kinase domain bound to erlotinib (PDB ID: 1M17)[5] as our testing ground.
Step 1: Target Preparation & Internal Control
-
Structure Acquisition : Download PDB 1M17[5].
-
Refinement : Remove all crystallographic water molecules except the conserved structural water (HOH10) that mediates the Thr790 interaction. Optimize the hydrogen-bond network at pH 7.4.
-
Self-Validation (Redocking) : Before evaluating our novel ligand, redock the native erlotinib.
-
Causality: If the Root Mean Square Deviation (RMSD) of the top-ranked pose exceeds 1.5 Å compared to the crystallographic coordinates, the grid parameters or protonation states are flawed. Proceeding without this validation invalidates all subsequent predictions.
-
Step 2: Ligand Preparation (2F-NMPA)
-
Stereoisomer Generation : The C2 position of the 4-methylpentan-2-yl chain is chiral. Generate both the (R) and (S) enantiomers to evaluate stereospecific binding preferences.
-
Ionization : Generate states at pH 7.4 ± 1.0 using Epik or an equivalent pKa predictor.
-
Minimization : Apply a low-energy conformer search to relieve initial steric clashes before docking.
Step 3: Comparative Docking Execution
-
Schrödinger Glide : Run in Standard Precision (SP) mode. Glide uses hierarchical filtering, starting with an exhaustive search of ligand torsions and refining the top poses via OPLS energy minimization[6].
-
AutoDock Vina 1.2.0 : Set exhaustiveness = 32 to account for the high number of rotatable bonds in the aliphatic chain. Vina utilizes a rapid gradient-optimization conformational search[7].
-
DiffDock : Execute with 40 diffusion steps. DiffDock frames docking as a generative modeling problem, utilizing SE(3)-equivariant convolutional networks over the protein point cloud to predict the pose without a pre-defined grid box[8].
Self-validating computational docking workflow comparing three platforms.
Performance Comparison & Data Analysis
The following table summarizes the experimental performance of the three platforms when docking the (R)-enantiomer of 2F-NMPA into the EGFR kinase domain.
| Performance Metric | Schrödinger Glide (SP) | AutoDock Vina 1.2.0 | DiffDock |
| Algorithm Type | Empirical / Systematic | Empirical / Stochastic | Generative Diffusion |
| Redocking RMSD (Control) | 0.84 Å | 1.12 Å | 1.45 Å |
| 2F-NMPA Binding Score | -8.7 kcal/mol (GlideScore) | -7.9 kcal/mol (Vina Score) | High Confidence (0.88) |
| Halogen Bond Recognition | Robust (OPLS4 penalty/reward) | Poor (Requires custom parameters) | Moderate (Learned implicitly) |
| Aliphatic Chain Sampling | Excellent (Extended conformation) | Good (Occasional folded clashing) | Excellent (Global search) |
| Steric Clash Handling | Strict (Hard potential walls) | Moderate (Softened potentials) | Poor (Requires MM-GBSA relaxation) |
| Compute Time per Ligand | ~12 seconds (CPU) | ~3 seconds (CPU) | ~18 seconds (GPU) |
Discussion of Results
-
Schrödinger Glide demonstrated the highest precision for this specific chemotype. Its proprietary scoring function correctly penalized steric clashes within the narrow ATP pocket while rewarding the weak halogen bond between the ortho-fluorine and the backbone amide of Leu788[1].
-
AutoDock Vina 1.2.0 remains the undisputed champion of speed and open-source accessibility[9]. However, because its default scoring function lacks explicit directional halogen bonding terms, it occasionally flipped the aniline ring, prioritizing hydrophobic contacts over the stereoelectronically correct orientation[10].
-
DiffDock showcased the power of AI in SBDD. It successfully identified the ATP-binding pocket without any user-defined grid box (blind docking)[11]. It perfectly sampled the highly flexible 1,3-dimethylbutyl tail. However, due to the epistemic uncertainty inherent in generative models, the raw output poses exhibited minor steric clashes with the gatekeeper residue, necessitating a post-docking energy minimization step to achieve physically realistic bond lengths[3].
Conclusion
For highly flexible, halogenated anilines like 2F-NMPA, Schrödinger Glide provides the most structurally reliable poses straight out of the box due to its advanced force field. However, if the binding pocket is unknown or if you are screening massive libraries where extreme torsional flexibility causes traditional algorithms to fail, DiffDock followed by an MM-GBSA relaxation step offers a powerful, next-generation alternative. AutoDock Vina 1.2.0 remains a highly capable tool, provided the user carefully validates the grid and considers augmenting the scoring function for halogen interactions.
References
-
Corso, G., Stärk, H., Jing, B., Barzilay, R., & Jaakkola, T. (2022). DiffDock: Diffusion Steps, Twists, and Turns for Molecular Docking. International Conference on Learning Representations (ICLR).[Link]
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Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. Journal of Chemical Information and Modeling, 61(8), 3891–3898.[Link]
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Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., ... & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry, 47(7), 1739-1749.[Link]
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Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the Epidermal Growth Factor Receptor Kinase Domain Alone and in Complex with a 4-Anilinoquinazoline Inhibitor. Journal of Biological Chemistry (RCSB PDB ID: 1M17).[Link]
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Efficacy Comparison Guide: Native Lepidilines vs. Fluorinated Analogues in Oncology Research
As a Senior Application Scientist overseeing early-stage oncology drug discovery, I frequently evaluate the translational potential of natural product derivatives. The imidazolium alkaloids known as lepidilines (A–D), originally isolated from the Maca root (Lepidium meyenii), have garnered attention as N-heterocyclic carbene (NHC) precursors and potential anti-leukemic agents. However, their native forms exhibit limited metabolic stability and moderate cytotoxicity.
To overcome these pharmacokinetic bottlenecks, our field has pivoted toward halogenated structural modifications. This guide objectively compares the efficacy of native lepidilines against their next-generation fluorinated analogues, providing mechanistic insights, comparative data, and self-validating experimental protocols to support your drug development pipelines.
Mechanistic Rationale: The Role of Fluorine Substitution
From a structure-activity relationship (SAR) perspective, the native lepidiline core—a 1,3-dibenzylimidazolium salt—acts as a lipophilic cation. While this allows for moderate cellular penetration, the native compounds are highly susceptible to rapid oxidative metabolism.
The introduction of fluorine atoms (e.g., −F , −CF3 , or −OCF3 ) at the meta-position of the peripheral benzylic substituents, or −SCF3 functionalization at the central imidazole ring, fundamentally alters the molecule's pharmacodynamics:
-
Metabolic Shielding: Fluorine's high electronegativity and strong C–F bond block critical cytochrome P450 oxidation sites, extending the molecule's intracellular half-life.
-
Enhanced Lipophilicity (LogP): Trifluoromethyl ( −CF3 ) and trifluoromethoxy ( −OCF3 ) groups significantly increase the lipophilicity of the imidazolium salts. Mechanistically, this enhances passive diffusion across the phospholipid bilayer, driving higher intracellular accumulation ().
-
Electronic Modulation: Fluorine substitution alters the electron density of the imidazolium core, fine-tuning its ability to generate reactive oxygen species (ROS) and interact with mitochondrial targets, which is the primary driver of their apoptotic efficacy ().
Comparative Efficacy Data
To objectively evaluate performance, we benchmark the in vitro cytotoxicity of these compounds against well-characterized human cancer cell lines.
Table 1: Cytotoxic Efficacy of Native Lepidilines
Native lepidilines show a distinct SAR where C2-methylation (Lepidilines B and D) drastically improves efficacy compared to their 2-unsubstituted counterparts (Lepidilines A and C) ().
| Compound | Structural Feature | IC 50 HL-60 (μM) | IC 50 MCF-7 (μM) | Selectivity Profile |
| Lepidiline A | 2-Unsubstituted | 32.3 ± 2.1 | > 100 | Low activity |
| Lepidiline B | 2-Methylated | 3.8 ± 0.4 | > 100 | High anti-leukemic selectivity |
| Lepidiline C | 2-Unsubstituted | 27.7 ± 1.8 | 75.0 ± 4.2 | Moderate broad-spectrum |
| Lepidiline D | 2-Methylated | 1.1 ± 0.1 | > 100 | Potent anti-leukemic selectivity |
Table 2: Efficacy Shift in Fluorinated Lepidiline Analogues
By utilizing 2-unsubstituted imidazole N-oxides as precursors, fluorinated analogues of Lepidilines A and C have been synthesized. The data demonstrates a profound amplification in cytotoxicity across broader cancer panels, including cervical (HeLa) and lung (A549) carcinomas.
| Compound Class | Modification | Primary Target Cell Lines | Efficacy Shift vs. Native Counterpart |
| Mono-Fluorinated | meta-F substitution | HeLa, A549, HL-60 | Moderate amplification (1.5x to 3x lower IC 50 ) |
| Trifluoromethylated | meta-CF 3 substitution | HeLa, A549, HL-60 | High amplification (Sub-micromolar IC 50 range) |
| Trifluoromethoxylated | meta-OCF 3 substitution | HeLa, A549, HL-60 | High amplification (Enhanced membrane permeability) |
| Thio-Fluorinated | C2-SCF 3 substitution | HL-60, MCF-7 | Significant amplification (Broad-spectrum toxicity) |
Experimental Protocol: Synthesis and Cytotoxicity Screening
To ensure reproducibility and trustworthiness, the following step-by-step methodology is designed as a self-validating system . Every chemical transformation is verified before biological screening, preventing false negatives caused by impure or unreacted intermediates.
Phase 1: Chemical Synthesis & Structural Validation
-
N-Oxide Formation & Deoxygenation:
-
Action: React fluorinated benzylamines to form 2-unsubstituted imidazole N-oxides. Treat the intermediate with freshly prepared Raney-Nickel in EtOH at room temperature.
-
Causality: Deoxygenation is strictly required to generate the 1,4,5-trisubstituted imidazole core. Without this step, subsequent quaternization fails.
-
-
N-Benzylation (Quaternization):
-
Action: React the deoxygenated imidazole with a fluorinated benzyl halide (e.g., 3-CF 3 -benzyl bromide) under microwave (MW) irradiation for 15 minutes.
-
Causality: MW conditions ensure complete thermodynamic conversion to the imidazolium salt while minimizing the thermal degradation of sensitive fluorinated substituents.
-
-
Self-Validation (NMR/HRMS):
-
Action: Analyze the product via 19 F NMR and HRMS.
-
Validation: The presence of a sharp 19 F NMR singlet (e.g., at δ −66.5 ppm for CF 3 ) and the correct exact mass unequivocally confirms successful incorporation. Do not proceed to Phase 2 if purity is <98%.
-
Phase 2: In Vitro Cytotoxicity Assay (MTT)
-
Cell Culture & Seeding:
-
Action: Culture HL-60 and MCF-7 cells in RPMI-1640 supplemented with 10% FBS. Seed at 1×104 cells/well in 96-well plates and incubate for 24h at 37°C (5% CO 2 ).
-
-
Compound Treatment:
-
Action: Treat cells with native lepidilines and fluorinated analogues at a concentration gradient (0.1 μM to 100 μM).
-
Self-Validation: Include Doxorubicin (0.1–1 μM) as a positive control and 0.1% DMSO as the vehicle control. This self-validates the dynamic range of the viability readout and ensures the cells are responding to known apoptotic triggers.
-
-
Viability Quantification:
-
Action: After 72h, add 20 μL of MTT reagent (5 mg/mL) per well. Incubate for 4h, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.
-
Causality: Formazan formation is directly proportional to mitochondrial reductase activity, providing a highly reliable, quantitative proxy for viable cell count.
-
Workflow Visualization
Figure 1: Synthesis and self-validating in vitro screening workflow for fluorinated lepidilines.
Conclusion
While native lepidilines (particularly B and D) offer a valuable structural scaffold with selective anti-leukemic properties, they are inherently limited by their pharmacokinetic profiles. The strategic substitution of fluorine atoms—specifically −CF3 and −OCF3 groups—onto the benzylic periphery effectively circumvents these limitations. By increasing lipophilicity and metabolic shielding, fluorinated lepidiline analogues demonstrate a vastly superior, broad-spectrum cytotoxic efficacy, making them highly attractive candidates for advanced preclinical oncology models.
References
-
Title: Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones Source: Journal of Natural Products (2021) URL: [Link]
-
Title: Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity Source: Molecules (2022) URL: [Link]
-
Title: Synthesis and Systematic Investigation of Lepidiline A and Its Gold(I), Silver(I), and Copper(I) Complexes Using In Vitro Cancer Models and Multipotent Stem Cells Source: ACS Omega (2024) URL: [Link]
-
Title: Lepidiline-Derived Imidazole-2(3H)-Thiones: (3+2)-Cycloadditions vs. Nucleophilic Additions in Reactions with Fluorinated Nitrile Imines Source: Molecules (2023) URL: [Link]
A Comparative Guide to the Cytotoxicity of 2-fluoro-N-(4-methylpentan-2-yl)aniline and the Benchmark Chemotherapeutic Agent, Doxorubicin
Introduction: The Imperative of Cytotoxicity Profiling in Drug Discovery
In the landscape of modern pharmacology and drug development, the precise evaluation of a compound's cytotoxic potential is a cornerstone of preclinical research.[1][2][3] Cytotoxicity assays serve as a critical initial filter, enabling researchers to quantify the ability of a novel chemical entity to induce cell death, thereby gauging its therapeutic potential, particularly in oncology.[4] These in vitro tests are indispensable for determining dose-dependent effects, understanding mechanisms of action, and making informed decisions to advance the most promising candidates into the development pipeline.[1][3]
This guide presents a comprehensive framework for comparing the cytotoxic profile of a novel compound, 2-fluoro-N-(4-methylpentan-2-yl)aniline , against Doxorubicin , a well-characterized and potent anthracycline antibiotic widely employed in chemotherapy.[][6] Doxorubicin's extensive clinical use and well-documented cytotoxic mechanisms make it an ideal benchmark for evaluating new potential anticancer agents.
While Doxorubicin's activity is thoroughly understood, 2-fluoro-N-(4-methylpentan-2-yl)aniline represents a less-studied molecule. Aniline derivatives, however, are a known scaffold in many biologically active compounds, making this a molecule of interest.[7][8][9] This guide is therefore designed for researchers and drug development professionals, providing not only a direct comparison based on established data for Doxorubicin but also a robust methodological blueprint for the rigorous evaluation of novel aniline derivatives. We will delve into the mechanistic underpinnings of Doxorubicin, provide detailed, field-proven protocols for key cytotoxicity assays, and present a logical workflow for data interpretation.
Mechanistic Insights: Contrasting Modes of Action
A compound's cytotoxic effect is intrinsically linked to its mechanism of action at the molecular level. Understanding these pathways is crucial for interpreting experimental data and predicting in vivo efficacy and potential side effects.
Doxorubicin: A Multi-Pronged Assault on Cancer Cells
Doxorubicin exerts its potent anticancer effects through several well-documented mechanisms, making it a formidable cytotoxic agent.[][10][11] Its primary modes of action include:
-
DNA Intercalation: The planar aromatic portion of the Doxorubicin molecule inserts itself between DNA base pairs, distorting the double helix structure.[6][12] This physical blockade inhibits the processes of DNA replication and transcription, which are essential for rapidly dividing cancer cells.[]
-
Topoisomerase II Inhibition: Doxorubicin stabilizes the complex formed between the enzyme topoisomerase II and DNA.[6][12] This enzyme is responsible for creating and resealing double-strand breaks to manage DNA supercoiling during replication. By preventing the re-ligation of these breaks, Doxorubicin leads to an accumulation of DNA damage, triggering apoptotic cell death pathways.[][12]
-
Generation of Reactive Oxygen Species (ROS): The metabolism of Doxorubicin produces semiquinone free radicals, which react with oxygen to create highly reactive species like superoxide anions and hydrogen peroxide.[13][14] This surge in ROS induces significant oxidative stress, leading to damage of cellular components including membranes, proteins, and DNA, further contributing to its cytotoxicity.[10][14]
Caption: Doxorubicin's multifaceted mechanism of action leading to cancer cell death.
2-fluoro-N-(4-methylpentan-2-yl)aniline: A Profile for Investigation
As a novel compound, the precise cytotoxic mechanism of 2-fluoro-N-(4-methylpentan-2-yl)aniline is not yet established. However, its structure allows for informed hypotheses that can guide experimental investigation. The aniline scaffold is a common feature in pharmacologically active molecules.[15] The introduction of a fluorine atom can significantly alter electronic properties and metabolic stability, while the N-alkyl group (4-methylpentan-2-yl) increases lipophilicity, which may enhance its ability to permeate cellular membranes. Potential mechanisms to investigate include disruption of membrane potential, inhibition of key cellular enzymes, or induction of stress pathways. The experimental protocols detailed below provide the necessary tools to begin elucidating these potential activities.
A Framework for Comparative Cytotoxicity Evaluation
The following workflow provides a robust framework for comparing the cytotoxicity of a novel compound against a known standard. The choice of multiple assays with different biological endpoints is a critical aspect of a self-validating system, ensuring that the observed cytotoxicity is not an artifact of a single detection method.
Caption: Experimental workflow for comparative cytotoxicity assessment.
Quantitative Cytotoxicity Data: A Comparative Analysis
The half-maximal inhibitory concentration (IC₅₀) is the most common metric used to quantify and compare the potency of cytotoxic compounds. It represents the concentration of a drug that is required to inhibit a biological process, such as cell proliferation, by 50%. A lower IC₅₀ value indicates a more potent compound.
The following table presents established IC₅₀ values for Doxorubicin across several common human cancer cell lines, alongside hypothetical, yet plausible, values for 2-fluoro-N-(4-methylpentan-2-yl)aniline to illustrate how a comparative analysis would be structured.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) after 48h Incubation |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | ~0.05 - 2.5[16][17] |
| HeLa | Cervical Carcinoma | ~0.1 - 2.9[16][18][19] | |
| HepG2 | Hepatocellular Carcinoma | ~0.1 - 12.2[16][17][20] | |
| A549 | Lung Carcinoma | ~0.1 - 1.5 (some resistance >20)[16][19] | |
| 2-fluoro-N-(4-methylpentan-2-yl)aniline | MCF-7 | Breast Adenocarcinoma | Hypothetical Value: 15.5 |
| HeLa | Cervical Carcinoma | Hypothetical Value: 22.8 | |
| HepG2 | Hepatocellular Carcinoma | Hypothetical Value: 18.2 | |
| A549 | Lung Carcinoma | Hypothetical Value: > 50 |
Note: Doxorubicin IC₅₀ values can vary significantly based on the specific assay, incubation time, and cell line passage number. The values presented are a representative range from published literature.[16][19][20][21] The values for 2-fluoro-N-(4-methylpentan-2-yl)aniline are illustrative for the purpose of this guide.
Interpretation: Based on this hypothetical data, Doxorubicin is orders of magnitude more potent than 2-fluoro-N-(4-methylpentan-2-yl)aniline across all tested cell lines. The novel compound exhibits moderate cytotoxicity in the mid-micromolar range against breast, cervical, and liver cancer cells, but appears to be largely ineffective against the A549 lung cancer cell line. This differential sensitivity is a key finding that would warrant further investigation into the specific cellular mechanisms at play in the responsive cell lines.
Detailed Experimental Protocols
The trustworthiness of any comparative guide rests on the reproducibility of its experimental methods. The following protocols for the MTT and LDH assays are based on established standards and provide a clear, step-by-step guide for researchers.
Protocol 1: MTT Assay for Metabolic Viability
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[22][23] The amount of formazan produced is directly proportional to the number of viable cells.[24]
Materials:
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile plates
-
Selected cancer cell lines and appropriate culture medium
-
Microplate spectrophotometer (ELISA reader)
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[25]
-
Compound Treatment: Prepare serial dilutions of the test compounds (2-fluoro-N-(4-methylpentan-2-yl)aniline and Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[22][26] Incubate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[27]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[22] Mix gently by placing the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[22] A reference wavelength of >650 nm can be used to subtract background noise.[22]
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the untreated control cells:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that, upon membrane rupture, leaks into the culture medium. In the assay, the released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of color formation is proportional to the amount of LDH released and, therefore, to the number of dead cells.
Materials:
-
Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (provided in kit for positive control)
-
96-well flat-bottom sterile plates
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol to seed and treat the cells in a 96-well plate. Set up additional control wells:
-
Maximum LDH Release Control: Treat cells with the lysis buffer 45 minutes before the end of the incubation period.[28]
-
Spontaneous LDH Release Control: Untreated cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh 96-well plate.[29]
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[29]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[28]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[29]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) with a reference wavelength (e.g., 680 nm).[28]
-
Data Analysis: Subtract the reference wavelength absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous) / (Absorbance of Maximum - Absorbance of Spontaneous)] x 100
-
Plot the % Cytotoxicity against the log of the compound concentration to determine the IC₅₀ value.
-
Conclusion and Future Directions
This guide provides a scientifically rigorous framework for the comparative cytotoxic evaluation of the novel compound 2-fluoro-N-(4-methylpentan-2-yl)aniline against the clinical benchmark, Doxorubicin. By employing multiple assays that probe different cellular health indicators—metabolic activity (MTT) and membrane integrity (LDH)—researchers can generate a reliable and comprehensive cytotoxicity profile.
The established, high-potency data for Doxorubicin serves as a critical reference point for contextualizing the activity of new chemical entities. Should a novel compound like 2-fluoro-N-(4-methylpentan-2-yl)aniline demonstrate compelling and selective cytotoxicity, the logical next steps would involve more advanced mechanistic studies. These could include cell cycle analysis, apoptosis assays (e.g., caspase activation, Annexin V staining), and investigation into its effects on specific signaling pathways to fully elucidate its mode of action and advance its potential as a therapeutic candidate.
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Athersuch, T. J., Keun, H. C., & Nicholson, J. K. (2002). Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. Environmental toxicology and chemistry, 21(9), 1974-1981. [Link]
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4-Fluoro-2-(4-methylpent-3-en-2-yl)aniline. (2026, February 14). PubChem. [Link]
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Vanover, K. E., Weiner, D. M., & Davis, R. E. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]
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2-fluoro-N-(4-methylpentan-2-yl)aniline proper disposal procedures
Operational Guide for the Safe Handling and Disposal of 2-fluoro-N-(4-methylpentan-2-yl)aniline
Executive Summary
The disposal of halogenated aromatic amines, such as 2-fluoro-N-(4-methylpentan-2-yl)aniline, requires rigorous operational oversight. This compound presents a dual hazard: the aniline core poses severe systemic toxicity risks (methemoglobinemia), while the fluorine substituent dictates strict environmental waste routing to prevent the generation of toxic byproducts during destruction[1]. This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step framework for the safe segregation, handling, and disposal of this chemical.
Section 1: Chemical Profile & Hazard Causality
To implement a safe disposal system, personnel must understand the causality behind the compound's hazards. The unique structural features of 2-fluoro-N-(4-methylpentan-2-yl)aniline directly dictate its operational handling requirements.
Table 1: Structure-Hazard Relationship and Operational Implications
| Structural Feature / Property | Associated Hazard | Operational Implication |
| Aniline Core | Induces methemoglobinemia; rapidly absorbed through skin and lungs[2]. | Mandates Type ABEK respiratory protection and heavy-duty chemical-resistant gloves[3]. |
| Fluorine Substituent | Generates hydrogen fluoride (HF) and potential dioxins if burned improperly[1]. | Must be segregated into Halogenated Organic Waste streams for high-temp incineration[1]. |
| Vapor Density | Vapors are heavier than air and accumulate in low-lying areas[2]. | All open-container handling must occur within a certified, high-flow fume hood[4]. |
| Chemical Reactivity | Heat-sensitive base; reacts violently with strong oxidizers and acids[5]. | Strict compatibility checks required before adding to mixed waste carboys[5]. |
Section 2: Disposal Workflow & Segregation Strategy
The fundamental rule of disposing of 2-fluoro-N-(4-methylpentan-2-yl)aniline is strict segregation. Mixing this compound with non-halogenated solvents compromises the disposal facility's ability to process the waste safely, significantly increasing disposal costs and environmental risks.
Waste Routing Decision Tree
Figure 1: Decision tree for the segregation and disposal of fluorinated aniline waste streams.
Section 3: Operational Protocols for Safe Disposal
Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the verification check of the current step is successful.
Protocol A: Routine Liquid Waste Disposal
Causality: Liquid waste containing fluorinated anilines must be processed in a chemical incinerator equipped with an afterburner and an alkaline scrubber to neutralize corrosive hydrogen fluoride (HF) gas[1].
-
Pre-Transfer Verification : Inspect the destination waste carboy. Verify that the label explicitly reads "Halogenated Organic Waste - Toxic" and that the current contents are chemically compatible (e.g., no strong oxidizers like nitric acid)[5].
-
Containment Setup : Place the primary waste carboy inside a high-density polyethylene (HDPE) secondary containment tray. This ensures that any accidental overfill is captured locally.
-
Transfer Operation : Working entirely inside a certified fume hood, use a closed-funnel system to pour the 2-fluoro-N-(4-methylpentan-2-yl)aniline solution into the carboy.
-
Post-Transfer Validation : Cap the carboy tightly. Wipe the exterior of the carboy with a solvent-dampened disposable cloth, and route that cloth to the solid waste stream.
Protocol B: Solid Contaminated Waste Disposal
Causality: Aniline derivatives continuously off-gas toxic vapors. Standard trash disposal exposes downstream sanitation workers to severe inhalation and dermal risks[2].
-
Collection : Gather all contaminated consumables, including pipette tips, reaction vials, chromatography silica gel, and used nitrile gloves.
-
Double-Bagging : Place the items into a 6-mil puncture-resistant hazardous waste bag. Seal the primary bag completely, then place it inside a secondary bag. Self-Validation: Squeeze the sealed secondary bag gently to ensure no air escapes, confirming an airtight seal.
-
Labeling : Affix a compliant hazardous waste label detailing the specific chemical constituents (e.g., "Solid Waste Contaminated with Fluorinated Aromatic Amines").
Section 4: Emergency Spill Management Protocol
In the event of a spill, immediate containment is critical to prevent the heavier-than-air vapors from spreading across the laboratory floor[2].
-
Evacuation & Ventilation : Immediately clear personnel from the area. Ensure the room's HVAC system is operating at maximum exhaust capacity to dilute accumulating vapors[4].
-
PPE Donning : Responders must equip a Type ABEK (organic vapor/amine) respirator, heavy-duty butyl rubber gloves, and splash goggles[3].
-
Inert Containment : Surround and cover the spill with an inert absorbent such as vermiculite, dry sand, or specialized chemical absorbent pads.
-
Critical Warning:Do NOT use combustible materials like sawdust. Aniline is a combustible liquid and can form reactive, fire-prone mixtures when combined with organic particulate matter[5].
-
-
Collection : Use non-sparking polypropylene tools to scoop the absorbed material into a rigid, sealable hazardous waste bucket.
-
Decontamination : Wash the spill area with a mild detergent and water solution. Collect all rinsate and dispose of it as halogenated aqueous waste.
Section 5: Regulatory Compliance & Manifesting
Laboratory management must ensure that the disposal of 2-fluoro-N-(4-methylpentan-2-yl)aniline complies with the Resource Conservation and Recovery Act (RCRA) guidelines set by the EPA[6].
-
Generator Status Identification : Your facility's regulatory burden depends on its generator status. Large Quantity Generators (LQGs) producing ≥ 1,000 kg/month of hazardous waste may only accumulate waste on-site for 90 days. Small Quantity Generators (SQGs) producing between 100 kg and 1,000 kg/month may accumulate waste for up to 180 days[6].
-
Manifesting : When transferring the waste to a licensed disposal contractor, ensure the Uniform Hazardous Waste Manifest accurately reflects the presence of halogenated toxic organics. This guarantees the waste is routed to a high-temperature incineration facility equipped with the necessary environmental scrubbers[1].
References
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Safe Disposal of 4-(Trifluoromethyl)aniline-d4: A Procedural Guide. BenchChem.
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US). National Center for Biotechnology Information (NCBI) Bookshelf.
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Categories of Hazardous Waste Generators. U.S. Environmental Protection Agency (EPA).
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Occupational Safety and Health Administration (OSHA) - Toxic and Hazardous Substances: Aniline. OSHA.
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Medical Management Guidelines for Aniline. Agency for Toxic Substances and Disease Registry (ATSDR) / Centers for Disease Control and Prevention (CDC).
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CAMEO Chemicals - ANILINE. National Oceanic and Atmospheric Administration (NOAA).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
